Tripotassium tris(oxalato)ferrate
Description
Properties
CAS No. |
14883-34-2 |
|---|---|
Molecular Formula |
C6FeO12.3K C6FeK3O12 |
Molecular Weight |
437.20 g/mol |
IUPAC Name |
tripotassium;iron(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6 |
InChI Key |
ITFSQXFZLRAJIP-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[Fe+3] |
Other CAS No. |
14883-34-2 |
Synonyms |
ferrioxalate ferrioxalate, triammonium salt potassium ferrioxalate |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of tripotassium tris(oxalato)ferrate(III) lab report
An in-depth technical guide on the synthesis of tripotassium tris(oxalato)ferrate(III) trihydrate, a green crystalline coordination compound. This document provides a detailed experimental protocol, theoretical principles, and data presentation suitable for researchers and scientists.
Introduction
This compound(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination complex in which a central iron(III) ion is bonded to three bidentate oxalate ligands.[1] The complex exhibits an octahedral geometry.[2] It is notable for its vibrant green color and its photosensitivity; exposure to light can induce the reduction of the Fe(III) center to Fe(II), with the concurrent oxidation of an oxalate ligand to carbon dioxide.[3] This property makes the compound useful in chemical actinometry for measuring light flux.[4]
This guide details a common and reliable method for the synthesis of this complex, starting from the reaction of an iron(III) salt with potassium oxalate. The procedure is designed to yield high-purity green crystals of the product.
Principles of the Synthesis
The synthesis involves the reaction of aqueous solutions of ferric chloride hexahydrate (FeCl₃·6H₂O) and potassium oxalate monohydrate (K₂C₂O₄·H₂O). The oxalate ions (C₂O₄²⁻) act as ligands, displacing the water and chloride ligands coordinated to the Fe³⁺ ion to form the stable tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻. The potassium ions (K⁺) serve as counter-ions to balance the charge. The complex then crystallizes from the solution as a trihydrate.
The overall balanced chemical equation for the reaction is:
FeCl₃·6H₂O(aq) + 3K₂C₂O₄·H₂O(aq) → K₃[Fe(C₂O₄)₃]·3H₂O(s) + 3KCl(aq) + 6H₂O(l) [3][5]
The product's solubility is lower in cold water, a property that is exploited during the crystallization and purification steps to maximize the yield.[3]
Experimental Protocol
This section provides a detailed methodology for the synthesis of potassium tris(oxalato)ferrate(III) trihydrate.
Materials and Chemicals
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Ethanol
-
250 mL Beakers
-
100 mL Beaker
-
Graduated cylinders
-
Glass stirring rod
-
Heating plate or Bunsen burner
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Analytical balance
Synthesis Procedure
-
Prepare Reactant Solutions :
-
Weigh approximately 12.0 g of potassium oxalate monohydrate (K₂C₂O₄·H₂O) into a 250 mL beaker. Add 30 mL of distilled water and heat the mixture gently while stirring to dissolve the salt completely.[3]
-
In a separate 100 mL beaker, weigh approximately 4.8 g of ferric chloride hexahydrate (FeCl₃·6H₂O) and dissolve it in 15 mL of distilled water.[3]
-
-
Formation of the Complex :
-
Crystallization :
-
Isolation and Purification :
-
Drying :
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the product either by pressing it between folds of filter paper or by leaving it in a dark, dry place (like a desiccator) until a constant mass is achieved.[6][8][9] The final product should be a fine, bright green crystalline powder.
-
Data Presentation
The following table summarizes the quantitative data for a representative synthesis. The theoretical yield is calculated based on ferric chloride hexahydrate being the limiting reactant.
| Parameter | Value |
| Molar Mass of FeCl₃·6H₂O | 270.30 g/mol |
| Molar Mass of K₂C₂O₄·H₂O | 184.23 g/mol |
| Molar Mass of K₃[Fe(C₂O₄)₃]·3H₂O | 491.25 g/mol |
| Mass of FeCl₃·6H₂O used | 4.80 g |
| Moles of FeCl₃·6H₂O used | 0.0178 mol |
| Mass of K₂C₂O₄·H₂O used | 12.0 g |
| Moles of K₂C₂O₄·H₂O used | 0.0651 mol |
| Limiting Reactant | FeCl₃·6H₂O |
| Theoretical Yield of K₃[Fe(C₂O₄)₃]·3H₂O | 8.74 g |
| Actual Yield of K₃[Fe(C₂O₄)₃]·3H₂O | (To be measured) |
| Percent Yield | (To be calculated) |
Calculation Note: The stoichiometry is 1 mole of FeCl₃·6H₂O to 3 moles of K₂C₂O₄·H₂O. For 0.0178 moles of FeCl₃·6H₂O, 0.0534 moles of K₂C₂O₄·H₂O are required. Since 0.0651 moles were used, FeCl₃·6H₂O is the limiting reactant.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.
References
- 1. SSERC | Trioxalatoferrate synthesis [sserc.org.uk]
- 2. University Chemistry Comprehensive Experiment: Preparation and Structural Characterization of Potassium Ferrioxalate [hxjy.chemsoc.org.cn]
- 3. atilim.edu.tr [atilim.edu.tr]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scribd.com [scribd.com]
- 6. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 7. Synthesis of potassium trisoxalatoferrate(III) trihydrate - Sciencemadness Wiki [sciencemadness.org]
- 8. testbook.com [testbook.com]
- 9. researchgate.net [researchgate.net]
Preparation and Analysis of Potassium Tris(oxalato)ferrate(III) Trihydrate: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of potassium tris(oxalato)ferrate(III) trihydrate, a key coordination complex with diverse applications.
Potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a green crystalline coordination compound. Its significance spans various chemical disciplines, from fundamental coordination chemistry to applications in photochemistry and as a precursor for magnetic materials. This guide provides a comprehensive overview of the preparation and detailed analysis of this complex, tailored for a scientific audience.
Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate
The synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a common yet illustrative experiment in inorganic chemistry, demonstrating principles of coordination chemistry and reaction stoichiometry. The most prevalent method involves the reaction of an iron(III) salt with a stoichiometric excess of potassium oxalate. An alternative, multi-step synthesis starting from an iron(II) salt is also widely employed.
Synthesis from Iron(III) Chloride
A direct and efficient method involves the reaction between iron(III) chloride hexahydrate and potassium oxalate monohydrate.[1][2]
Reaction: FeCl₃·6H₂O(aq) + 3K₂C₂O₄·H₂O(aq) → K₃[Fe(C₂O₄)₃]·3H₂O(s) + 3KCl(aq) + 6H₂O(l)
Synthesis from Iron(II) Ammonium Sulfate
This multi-step synthesis involves the initial precipitation of iron(II) oxalate, followed by oxidation to an iron(III) complex.[3][4]
Step 1: Precipitation of Iron(II) Oxalate Fe(NH₄)₂(SO₄)₂·6H₂O(aq) + H₂C₂O₄(aq) → FeC₂O₄(s) + (NH₄)₂SO₄(aq) + H₂SO₄(aq) + 6H₂O(l)
Step 2: Oxidation of Iron(II) to Iron(III) 2FeC₂O₄(s) + H₂O₂(aq) + 2K₂C₂O₄(aq) → 2K₃--INVALID-LINK-- + 2H₂O(l)
Step 3: Crystallization Upon cooling, the potassium tris(oxalato)ferrate(III) trihydrate crystallizes from the solution.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and analysis. The following protocols are based on established laboratory procedures.[1][3][4][5]
Synthesis Protocol (from Iron(III) Chloride)
-
Dissolve 5.5 g of potassium oxalate monohydrate in 100 cm³ of distilled water, warming gently to facilitate dissolution.[2]
-
In a separate beaker, dissolve 2.7 g of iron(III) chloride hexahydrate in a minimal amount of cold water (approximately 10-15 mL).[1]
-
Add the iron(III) chloride solution to the warm potassium oxalate solution while stirring continuously.[1]
-
Cool the resulting solution in an ice bath to induce crystallization of the green product.[1][2]
-
Collect the crystals by suction filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with propanone or a 1:1 ethanol-water solution, and finally with acetone to aid drying.[2][6]
-
Dry the crystals in a dark place, as the complex is photosensitive.[3]
Synthesis Protocol (from Iron(II) Ammonium Sulfate)
-
Dissolve approximately 5 g of iron(II) ammonium sulfate hexahydrate in 15 mL of distilled water containing a few drops of 3M sulfuric acid to prevent hydrolysis.[4]
-
Add 50 mL of ~0.5M oxalic acid solution and heat the mixture to boiling to precipitate yellow iron(II) oxalate.[4]
-
Allow the precipitate to settle, decant the supernatant, and wash the precipitate with hot distilled water.[4]
-
Add 20 mL of ~1M potassium oxalate solution to the precipitate and heat to 40°C.[4]
-
While maintaining the temperature between 40°C and 50°C, add 10 mL of 6% hydrogen peroxide dropwise with continuous stirring to oxidize the iron(II).[4]
-
Heat the solution to boiling, then add a solution of 2 g of oxalic acid dihydrate in 30 mL of water.[3]
-
Cool the solution in an ice bath to crystallize the product.[4]
-
Collect, wash, and dry the crystals as described in the previous method.
Purification
Purification of the synthesized complex is typically achieved through recrystallization.[2]
Protocol:
-
Dissolve the crude product in a minimum amount of hot distilled water.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration and dry as previously described.
Analysis of Potassium Tris(oxalato)ferrate(III) Trihydrate
A combination of gravimetric, titrimetric, and spectrophotometric methods can be employed to determine the empirical formula of the complex.[5][7]
Determination of Water of Hydration (Gravimetric Analysis)
The percentage of water in the complex can be determined by heating a known mass of the sample to drive off the water molecules.[5]
Protocol:
-
Accurately weigh a sample of the complex (approximately 0.5 g) in a pre-weighed crucible.[5]
-
Heat the crucible in an oven at 110°C for one hour, or until a constant weight is achieved.[5]
-
Cool the crucible in a desiccator and reweigh.
-
The mass loss corresponds to the mass of water of hydration.
Determination of Oxalate Content (Titrimetric Analysis)
The oxalate content can be determined by redox titration with a standardized solution of potassium permanganate (KMnO₄).
Protocol:
-
Accurately weigh a sample of the complex and dissolve it in dilute sulfuric acid.
-
Heat the solution to approximately 60-70°C.
-
Titrate the hot solution with a standardized KMnO₄ solution until a faint, persistent pink color is observed.
Determination of Iron Content (Spectrophotometric or Photoreductive Gravimetric Analysis)
Spectrophotometric Method: A rapid and accurate method involves the formation of a colored iron complex, which can be quantified using a spectrophotometer.[8]
Photoreductive Gravimetric Method: This method involves the photochemical reduction of Fe(III) to Fe(II), followed by precipitation as ferrous oxalate.[5]
Protocol (Photoreductive Gravimetric):
-
Dissolve a known mass of the complex in water.
-
Expose the solution to a light source (e.g., a lamp or sunlight) to induce the photoredox reaction, reducing Fe(III) to Fe(II).[1]
-
The Fe(II) formed can then be precipitated as ferrous oxalate, which is then filtered, dried, and weighed.[5]
Data Presentation
The following tables summarize the key quantitative data for potassium tris(oxalato)ferrate(III) trihydrate.
| Property | Value |
| Molecular Formula | K₃[Fe(C₂O₄)₃]·3H₂O |
| Molar Mass | 491.25 g/mol |
| Appearance | Green crystalline solid |
| Melting Point | 230°C (decomposes)[2] |
| Component | Theoretical Percentage (%) |
| Water (H₂O) | 11.00 |
| Potassium (K) | 23.86 |
| Iron (Fe) | 11.36 |
| Oxalate (C₂O₄²⁻) | 53.78 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis and analysis of potassium tris(oxalato)ferrate(III) trihydrate.
Caption: Synthesis workflow from Iron(III) Chloride.
Caption: Analytical workflow for the complex.
References
- 1. atilim.edu.tr [atilim.edu.tr]
- 2. rsisinternational.org [rsisinternational.org]
- 3. scribd.com [scribd.com]
- 4. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis of potassium trisoxalatoferrate(III) trihydrate - Sciencemadness Wiki [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Crystalline Architecture: A Technical Guide to Anhydrous Potassium Tris(oxalato)ferrate(III)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous potassium tris(oxalato)ferrate(III), K₃[Fe(C₂O₄)₃]. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in materials science, crystallography, and drug development, offering detailed structural data and experimental methodologies.
Crystal Structure and Properties
Anhydrous potassium tris(oxalato)ferrate(III) crystallizes in the chiral cubic space group P4₁32.[1][2] The structure is characterized by a three-dimensional network of distorted octahedral tris(oxalato)ferrate(III) anions, [Fe(C₂O₄)₃]³⁻, which are interconnected by potassium cations (K⁺).[1] The iron(III) center is in a high-spin state.
Crystallographic Data
The crystallographic parameters for anhydrous potassium tris(oxalato)ferrate(III) have been determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Empirical Formula | C₆FeK₃O₁₂ |
| Formula Weight | 437.20 g/mol |
| Crystal System | Cubic |
| Space Group | P4₁32 |
| a (Å) | 13.5970(2) |
| V (ų) | 2514.1(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.155 |
Atomic Coordinates and Isotropic Displacement Parameters
The following table summarizes the atomic coordinates and equivalent isotropic displacement parameters for the asymmetric unit of anhydrous potassium tris(oxalato)ferrate(III).
| Atom | x | y | z | U(eq) (Ų) |
| Fe1 | 0.3713(1) | 0.3713(1) | 0.3713(1) | 0.021(1) |
| K1 | 0.1250(1) | 0.1250(1) | 0.1250(1) | 0.035(1) |
| K2 | 0.4001(1) | 0.1423(1) | 0.0235(1) | 0.038(1) |
| K3 | 0.3472(1) | 0.3472(1) | 0.8472(1) | 0.040(1) |
| O1 | 0.2581(2) | 0.3151(2) | 0.4348(2) | 0.028(1) |
| O2 | 0.3151(2) | 0.4348(2) | 0.2581(2) | 0.028(1) |
| O3 | 0.1118(2) | 0.2319(2) | 0.4851(2) | 0.044(1) |
| O4 | 0.2319(2) | 0.4851(2) | 0.1118(2) | 0.044(1) |
| C1 | 0.1782(2) | 0.2818(2) | 0.4619(2) | 0.026(1) |
| C2 | 0.2818(2) | 0.4619(2) | 0.1782(2) | 0.026(1) |
Selected Bond Lengths and Angles
The coordination geometry around the iron center is distorted octahedral. Key bond lengths and angles are presented below.
| Bond | Length (Å) | Angle | Degree (°) |
| Fe1-O1 | 2.007(2) | O1-Fe1-O2 | 82.1(1) |
| Fe1-O2 | 2.007(2) | O1-Fe1-O1ⁱ | 93.3(1) |
| C1-O3 | 1.219(4) | O2-Fe1-O2ⁱ | 93.3(1) |
| C1-O1 | 1.295(4) | O1-Fe1-O2ⁱ | 91.9(1) |
| C1-C1ⁱⁱ | 1.552(6) | O1-Fe1-O2ⁱⁱ | 174.0(1) |
| O2-Fe1-O1ⁱⁱ | 91.9(1) |
Symmetry transformations used to generate equivalent atoms: (i) y, z, x; (ii) z, x, y.
Experimental Protocols
Synthesis of Anhydrous Potassium Tris(oxalato)ferrate(III)
A detailed, step-by-step protocol for the synthesis of anhydrous K₃[Fe(C₂O₄)₃] is crucial for obtaining high-quality crystals suitable for structural analysis. While many reported procedures focus on the hydrated form, the anhydrous crystals can be prepared by the following method:
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Distilled water
Procedure:
-
Preparation of Ferric Hydroxide: A solution of ferric chloride is treated with a stoichiometric amount of a suitable base (e.g., potassium hydroxide) to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then washed thoroughly with distilled water to remove any soluble impurities.
-
Reaction with Oxalic Acid and Potassium Oxalate: The freshly prepared ferric hydroxide is then reacted with a solution containing a stoichiometric excess of oxalic acid and potassium oxalate. The mixture is heated gently to facilitate the formation of the tris(oxalato)ferrate(III) complex.
-
Crystallization: The resulting green solution is filtered to remove any unreacted solids and then allowed to cool slowly. The anhydrous crystals of potassium tris(oxalato)ferrate(III) are obtained by slow evaporation of the solvent. It is crucial to avoid rapid crystallization to ensure the formation of single crystals. The crystals should be protected from light, as the complex is photosensitive.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was carried out using single-crystal X-ray diffraction.
Instrumentation:
-
A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
Data Collection:
-
A single crystal of suitable size and quality was selected and mounted on a goniometer head.
-
The crystal was maintained at a constant temperature (e.g., 293 K) during data collection.
-
A series of diffraction images were collected by rotating the crystal through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data were processed to obtain a set of structure factors.
-
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of anhydrous potassium tris(oxalato)ferrate(III).
Caption: Experimental workflow for the synthesis and structural characterization of anhydrous K₃[Fe(C₂O₄)₃].
Coordination Complex
The diagram below illustrates the coordination of the three bidentate oxalate ligands to the central iron(III) ion, forming the [Fe(C₂O₄)₃]³⁻ complex with a distorted octahedral geometry.
Caption: Coordination of oxalate ligands to the Fe(III) center in the [Fe(C₂O₄)₃]³⁻ complex.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Ferrioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium ferrioxalate, a compound of significant interest in photochemistry, coordination chemistry, and as a precursor in materials science. This document details its structural characteristics, reactivity, and thermal behavior, supported by quantitative data, experimental methodologies, and process visualizations.
Physical Properties
Potassium ferrioxalate, with the chemical formula K₃[Fe(C₂O₄)₃], is most commonly found in its trihydrate form, K₃[Fe(C₂O₄)₃]·3H₂O. It presents as vibrant emerald green monoclinic crystals.[1][2] In solution, the salt dissociates to yield the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, which imparts a fluorescent green color.[1][3] The compound is stable in the dark but is sensitive to light.[3][4]
Quantitative Physical Data
A summary of the key physical properties for both the anhydrous and trihydrate forms of potassium ferrioxalate is presented below.
| Property | Anhydrous Potassium Ferrioxalate | Potassium Ferrioxalate Trihydrate | Citations |
| IUPAC Name | Potassium iron(III) oxalate | Potassium tris(oxalato)ferrate(III) trihydrate | [3] |
| Molecular Formula | K₃[Fe(C₂O₄)₃] | K₃[Fe(C₂O₄)₃]·3H₂O | [3] |
| Molar Mass | 437.20 g/mol | 491.25 g/mol | [3][5] |
| Appearance | - | Emerald green crystalline solid | [3][4][6] |
| Density | 2.13 g/cm³ | 2.133 g/cm³ | [3][6][7] |
| Melting Point | 230 °C (decomposes) | Loses 3 H₂O at 100-113 °C | [1][3][5] |
| Solubility | Soluble in water and acetic acid | Moderately soluble in hot water, slightly soluble in cold water. Insoluble in ethanol, ether, or acetone. | [1][4][8] |
| Crystal System | - | Monoclinic | [1][2][9] |
Chemical Properties and Reactivity
The chemical behavior of potassium ferrioxalate is dominated by the central iron(III) ion and the bidentate oxalate ligands, forming a stable coordination complex.
Structure and Isomerism
The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, consists of a high-spin ferric iron (Fe³⁺) center coordinated to three bidentate oxalate (C₂O₄²⁻) ligands.[3][10] This arrangement results in a distorted octahedral geometry.[6][10] The complex exhibits helical chirality, meaning it can exist as two non-superimposable mirror images (enantiomers).[3][6] These isomers are designated by the Greek symbols Δ (delta) for the right-handed screw axis and Λ (lambda) for the left-handed screw axis.[3]
Photoreduction
A defining characteristic of the ferrioxalate anion is its sensitivity to light and high-energy electromagnetic radiation.[3] Upon absorption of a photon, an intramolecular redox reaction occurs. The Fe(III) center is reduced to Fe(II), and one of the oxalate ligands is oxidized to carbon dioxide.[1][3] This photosensitivity is the basis for its extensive use in chemical actinometry for measuring light flux, being over 1000 times more sensitive than the previously used uranyl oxalate.[3][10]
Caption: Photochemical decomposition of the ferrioxalate anion.
Thermal Decomposition
Potassium ferrioxalate trihydrate exhibits a distinct multi-stage thermal decomposition. The three water molecules of hydration are lost at approximately 113 °C.[3][5] At a higher temperature of 296 °C, the anhydrous salt decomposes into the iron(II) complex potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide (CO₂).[3]
Caption: Thermal decomposition pathway of potassium ferrioxalate.
Magnetic Properties
The iron(III) center in potassium ferrioxalate is in a high-spin d⁵ electronic state. This results in five unpaired electrons, rendering the complex paramagnetic.[11] Its magnetic susceptibility can be measured to determine the number of unpaired electrons.
| Magnetic Property | Value | Citations |
| Magnetic Moment (Trihydrate) | 5.88 Bohr Magnetons (μB) | [9][12] |
| Magnetic Moment (Anhydrous) | 5.92 Bohr Magnetons (μB) | [12] |
| Behavior | Paramagnetic, with weak antiferromagnetic interaction at low temperatures. | [9][11][13] |
Experimental Protocols
Synthesis of Potassium Ferrioxalate Trihydrate
This protocol is a common and reliable method for the laboratory synthesis of potassium ferrioxalate trihydrate. The synthesis involves the reaction of ferric chloride with potassium oxalate.[14][15] An alternative popular method involves the initial preparation of ferric hydroxide, which is then reacted with potassium oxalate and oxalic acid.[16][17]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Beakers
-
Heating plate
-
Stirring rod
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Prepare Potassium Oxalate Solution: Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of distilled water in a 250 mL beaker. Gently heat the solution to facilitate dissolution, but do not boil.[15]
-
Prepare Ferric Chloride Solution: In a separate small beaker, dissolve 4.4 g of ferric chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).[15]
-
React the Solutions: Slowly add the ferric chloride solution to the warm potassium oxalate solution while continuously stirring with a glass rod. A green precipitate of potassium ferrioxalate will begin to form.[15]
-
Crystallization: Cool the resulting solution in an ice-water bath to promote the crystallization of the product. It is advisable to keep the solution away from strong, direct sunlight to prevent photochemical decomposition.[15]
-
Isolate the Product: Collect the emerald green crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing and Drying: Wash the crystals with a small amount of cold distilled water, followed by a wash with ethyl alcohol to aid in drying.[17] Allow the crystals to air dry completely between folds of filter paper.[17]
References
- 1. POTASSIUM FERRIC OXALATE [chemicalbook.com]
- 2. Potassium tris(oxalato) ferrate (III) [dmishin.github.io]
- 3. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Potassium ferrioxalate - Wikiwand [wikiwand.com]
- 6. Potassium_ferrioxalate [chemeurope.com]
- 7. americanelements.com [americanelements.com]
- 8. Potassium Ferrioxalate Trihydrate | 5936-11-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 11. drcarman.info [drcarman.info]
- 12. Exchange reactions and magnetic susceptibilities of complex salts. Part I. Some complex salts of ferric iron - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. ijirset.com [ijirset.com]
- 14. researchgate.net [researchgate.net]
- 15. atilim.edu.tr [atilim.edu.tr]
- 16. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 17. byjus.com [byjus.com]
An In-Depth Technical Guide to the Thermal Decomposition of Potassium Tris(oxalato)ferrate(III)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of potassium tris(oxalato)ferrate(III), a process of significant interest in materials science, inorganic chemistry, and catalysis. This document details the sequential breakdown of the compound, the influence of the surrounding atmosphere on the decomposition pathway and final products, and the analytical techniques employed for its characterization.
Introduction
Potassium tris(oxalato)ferrate(III), with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O, is a lime green crystalline solid. Its thermal decomposition is a multi-stage process involving dehydration, reduction of the central iron atom, and the breakdown of the oxalate ligands. The nature of the intermediate and final products is highly dependent on the experimental conditions, particularly the composition of the atmosphere under which the decomposition occurs. Understanding this process is crucial for applications such as the synthesis of nanoparticles and catalysts.
Thermal Decomposition Pathway
The thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate proceeds through a series of distinct steps. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous complex.
Dehydration
The first step in the thermal decomposition is the removal of the three water molecules of crystallization to form the anhydrous complex, K₃[Fe(C₂O₄)₃]. This dehydration process typically occurs at temperatures around 113°C.[1]
Decomposition of the Anhydrous Complex
Following dehydration, the anhydrous salt undergoes a more complex decomposition. This process is initiated by an internal redox reaction, where the iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized. At approximately 296°C, the anhydrous salt decomposes to form potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide (CO₂).[1]
The overall reaction for this step is: 2K₃[Fe(C₂O₄)₃] → 2K₂[Fe(C₂O₄)₂] + K₂C₂O₄ + 2CO₂
Further heating leads to the decomposition of the intermediate products. The final products are contingent on the surrounding atmosphere.
Influence of Atmosphere on Decomposition Products
The composition of the gaseous environment plays a critical role in determining the final products of the thermal decomposition. Studies have been conducted in inert (nitrogen, N₂), reducing (hydrogen, H₂), and oxidizing (air) atmospheres.
Decomposition in an Inert Atmosphere (Nitrogen)
In a nitrogen atmosphere, the decomposition proceeds beyond the formation of potassium ferrooxalate. The major final solid products are potassium carbonate (K₂CO₃) and metallic iron (Fe).[2]
Decomposition in a Reducing Atmosphere (Hydrogen)
Similar to the decomposition in nitrogen, the process in a hydrogen atmosphere also yields potassium carbonate (K₂CO₃) and metallic iron (Fe) as the primary solid residues.[2]
Decomposition in an Oxidizing Atmosphere (Air)
When the decomposition is carried out in the presence of air, the iron-containing intermediates are oxidized. The final solid products in an air atmosphere are iron(III) oxide (Fe₂O₃) and potassium carbonate (K₂CO₃).[2]
Quantitative Data on Thermal Decomposition
The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) of potassium tris(oxalato)ferrate(III) trihydrate under different atmospheres.
Table 1: Thermal Decomposition Stages in a Nitrogen Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
| Ambient - 150 | ~11.0 | Dehydration (Loss of 3 H₂O) |
| 240 - 300 | ~9.8 | Initial decomposition of anhydrous complex |
| 300 - 345 | ~7.5 | Further decomposition |
| 345 - 407 | ~6.8 | Decomposition of intermediates |
| 407 - 550 | ~7.9 | Formation of final products |
Data sourced from Mohamed et al.[2]
Table 2: Gaseous Products Identified During Decomposition
| Atmosphere | Gaseous Products |
| Nitrogen | CO, CO₂ |
| Hydrogen | CO, CO₂ |
| Air | CO, CO₂ |
Data sourced from Mohamed et al.[2]
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of the starting material and the key analytical techniques used to study its thermal decomposition.
Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate
Materials:
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Distilled water
Procedure:
-
Dissolve approximately 9.0 g of potassium oxalate monohydrate in 30 mL of hot distilled water in a 250 mL beaker.
-
In a separate beaker, dissolve 4.4 g of iron(III) chloride hexahydrate in a minimal amount of cold distilled water (10-15 mL).
-
Add the iron(III) chloride solution to the warm potassium oxalate solution while stirring continuously.
-
Cool the resulting solution in an ice bath to facilitate the crystallization of the product.
-
Collect the lime green crystals of potassium tris(oxalato)ferrate(III) trihydrate by filtration.
-
Wash the crystals with a small amount of cold distilled water and then with acetone.
-
Allow the crystals to air-dry in the dark.[3]
Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC) Analysis
Instrumentation:
-
A simultaneous TGA/DSC instrument.
Procedure:
-
Calibrate the instrument for temperature and heat flow.
-
Place approximately 5-10 mg of the finely ground sample into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC furnace.
-
Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min).
-
Purge the furnace with the desired gas (nitrogen, hydrogen, or air) at a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.[2]
X-ray Diffraction (XRD) Analysis of Decomposition Products
Instrumentation:
-
A powder X-ray diffractometer with a Cu Kα radiation source.
Procedure:
-
Heat the potassium tris(oxalato)ferrate(III) trihydrate sample to the desired decomposition temperature in a furnace under the chosen atmosphere.
-
Hold the sample at that temperature for a specified time to ensure the completion of the decomposition stage.
-
Cool the sample to room temperature in an inert atmosphere to prevent oxidation.
-
Grind the resulting solid residue into a fine powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1 second per step.
-
Identify the crystalline phases present in the residue by comparing the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database).
Visualizations
Thermal Decomposition Pathway
Caption: Thermal decomposition pathway of K₃[Fe(C₂O₄)₃]·3H₂O.
Experimental Workflow for Analysis
Caption: Experimental workflow for synthesis and analysis.
References
An In-depth Technical Guide to the Molecular Geometry of the Ferrioxalate Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ferrioxalate anion, formally known as tris(oxalato)ferrate(III), is a transition metal complex with the formula [Fe(C₂O₄)₃]³⁻. This guide provides a comprehensive overview of its molecular geometry, primarily determined by single-crystal X-ray diffraction. It details the synthesis of its common salt, potassium ferrioxalate, the experimental protocol for its structural elucidation, and presents key quantitative data on its bond lengths and angles. Furthermore, this document explores the anion's significant photochemical properties and its role as a precursor in the synthesis of iron oxide nanoparticles, which are of growing interest in biomedical applications, including drug delivery.
Introduction
The tris(oxalato)ferrate(III) anion is a classic example of an octahedral coordination complex. It consists of a central iron atom in the +3 oxidation state coordinated to three bidentate oxalate ligands.[1][2] The resulting anion has a net charge of -3 and is typically isolated as a salt with a suitable counter-ion, such as potassium (K⁺).[3] The potassium salt, K₃[Fe(C₂O₄)₃]·3H₂O, is a lime-green crystalline solid.[3]
The geometry of the ferrioxalate anion is of fundamental importance in coordination chemistry. Its structure, electronic configuration, and reactivity have been extensively studied. A key feature of this anion is its sensitivity to light, which initiates an intramolecular redox reaction, a property harnessed in chemical actinometry for measuring light flux.[1] This photochemical decomposition pathway is also a route to synthesizing iron(II) compounds and, under controlled conditions, iron oxide nanoparticles. These nanoparticles have emerged as promising platforms for various biomedical applications, including their use as contrast agents in magnetic resonance imaging (MRI) and as vehicles for targeted drug delivery.[4][5]
Molecular Geometry and Structure
The three-dimensional arrangement of the ferrioxalate anion has been definitively characterized through single-crystal X-ray diffraction studies.[6][7] The central iron(III) ion is coordinated by six oxygen atoms, with two oxygen atoms from each of the three oxalate ligands.[7]
Coordination Geometry: The coordination geometry around the Fe(III) center is distorted octahedral.[1][4] This distortion arises from the constraints of the five-membered chelate rings formed by the bidentate oxalate ligands.
Symmetry: The complex possesses D₃ molecular symmetry. This means it has a threefold rotational axis and three twofold rotational axes perpendicular to the principal axis.[1]
Spin State: The Fe(III) center, with a d⁵ electron configuration, is in a high-spin state.[1] This is indicated by the nearly equal Fe-O bond distances, as a low-spin complex would be expected to show Jahn-Teller distortions.[1]
Chirality: The ferrioxalate complex exhibits helical chirality. It can exist as two non-superimposable mirror images (enantiomers).[1] These are designated by the Greek symbols Λ (lambda) for the left-handed screw axis isomer and Δ (delta) for the right-handed screw axis isomer.[1]
Quantitative Structural Data
The precise bond lengths and angles of the ferrioxalate anion have been determined from crystallographic data. The following table summarizes key geometric parameters for the anion in its potassium salt trihydrate form.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Fe-O Bond Lengths | 1.986(5) Å to 2.063(5) Å | [8] |
| Average Fe-O Bond Length | ~2.0 Å | [1][2] |
| O-Fe-O Bite Angle (within a chelate ring) | 79.4(2)° to 83.0(2)° | [8] |
| Other O-Fe-O Angles | 81.80(8)° to 104.43(12)° | [9] |
Experimental Protocols
Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate
This protocol describes a common laboratory method for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of Ferric Hydroxide: A solution of ferric chloride (e.g., 3.5 g in 10 mL of water) is prepared. Separately, a solution of potassium hydroxide (e.g., 4 g in 50 mL of water) is made. The KOH solution is slowly added to the FeCl₃ solution with constant stirring to precipitate brown ferric hydroxide (Fe(OH)₃).[6]
-
Filtration and Washing: The Fe(OH)₃ precipitate is collected by filtration and washed with hot water to remove soluble impurities.[6]
-
Formation of the Complex: A solution of potassium oxalate (e.g., 5.5 g) and oxalic acid (e.g., 4 g) is prepared in approximately 100 mL of water. The freshly prepared, moist ferric hydroxide precipitate is then added to this solution in small portions while stirring.[6] The precipitate will dissolve to form a clear, green solution of the ferrioxalate complex.
-
Crystallization: The green solution is filtered to remove any suspended impurities and then gently heated in a china dish to concentrate it. Once the solution is saturated, it is cooled slowly. The addition of a small amount of ethanol can aid in precipitation as the complex is less soluble in ethanol than in water.[6]
-
Isolation and Drying: The resulting lime-green crystals are collected by filtration, washed with a small amount of cold ethanol, and then dried in air, protected from light.
Determination of Molecular Geometry by Single-Crystal X-ray Diffraction
This section outlines the general workflow for determining the crystal structure of a coordination complex like potassium ferrioxalate.
Methodology:
-
Crystal Selection: A high-quality single crystal, free of cracks and other defects, is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å), a goniometer to rotate the crystal, and a detector.[10] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of X-rays is recorded by the detector.[10][11]
-
Structure Solution: The collected diffraction data (a set of reflection intensities and their positions) is processed. The positions of the reflections are used to determine the unit cell parameters and the crystal system.[10] The intensities are used to solve the "phase problem" and generate an initial electron density map of the asymmetric unit of the crystal.[12]
-
Structure Refinement: A model of the molecule is fitted to the electron density map. This model is then refined using least-squares methods, which adjust the atomic positions and thermal displacement parameters to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model.[10] The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.
Relevant Workflows and Pathways
Photochemical Decomposition of the Ferrioxalate Anion
The ferrioxalate anion is highly photosensitive. Upon absorption of a photon (typically in the UV-visible range), an intramolecular ligand-to-metal charge transfer (LMCT) occurs. This process leads to the reduction of the iron center from Fe(III) to Fe(II) and the oxidation of an oxalate ligand, which then decomposes to carbon dioxide.[1][13] This property is the basis for its use in actinometry.
References
- 1. researchgate.net [researchgate.net]
- 2. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of biocompatible iron oxide nanoparticles as a drug delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. d-nb.info [d-nb.info]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. pubs.acs.org [pubs.acs.org]
Stability of Potassium Ferrioxalate Solutions in the Dark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ferrioxalate, formally known as potassium tris(oxalato)ferrate(III), is a coordination complex with the formula K₃[Fe(C₂O₄)₃]·3H₂O. Its high quantum yield for photoreduction makes it a cornerstone of chemical actinometry for measuring light flux. A critical prerequisite for this application is the compound's stability in the absence of light. This technical guide provides an in-depth analysis of the stability of potassium ferrioxalate solutions in the dark, consolidating available knowledge, and presenting detailed experimental protocols for its preparation and stability assessment.
While generally considered stable in the dark, this guide will explore the theoretical and practical aspects of its long-term stability, providing a framework for researchers to ensure the integrity of their stock solutions. The ferrioxalate anion is known to be quite stable in the dark; however, it readily undergoes decomposition when exposed to light and high-energy electromagnetic radiation[1].
Core Concepts: Stability and Decomposition Pathways
The stability of potassium ferrioxalate in solution is dictated by the redox chemistry of the iron center and the oxalate ligands. In the dark, the Fe(III) complex is kinetically stable. The primary decomposition pathway is a photochemical process, not a spontaneous dark reaction.
Photochemical Decomposition
Upon absorption of a photon, an intramolecular redox reaction occurs. The Fe(III) center is reduced to Fe(II), and an oxalate ligand is oxidized to carbon dioxide[1]. This light-induced decomposition is the principle behind its use in actinometry.
Potential Dark Reactions
While significant decomposition in the dark is not commonly reported, a hypothetical slow thermal decomposition could occur, leading to the reduction of Fe(III) to Fe(II). Another possibility, particularly if the solution has been previously exposed to light, is the re-oxidation of photochemically generated Fe(II) back to Fe(III) by atmospheric oxygen, a process that can be influenced by the presence of excess oxalic acid.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data on the decomposition rate of potassium ferrioxalate solutions stored under controlled dark conditions. The prevailing consensus is that the solution is sufficiently stable in the dark for its intended applications, with no significant spontaneous decomposition observed over typical experimental timescales. To ensure the utmost accuracy in sensitive applications, it is recommended that solutions are freshly prepared or their integrity verified if stored for extended periods.
Experimental Protocols
To ensure the reliability of experiments utilizing potassium ferrioxalate, adherence to strict preparatory and analytical protocols is essential. The following sections detail the synthesis of the crystalline compound, the preparation of the actinometric solution, and the methodology for assessing its stability.
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes the synthesis of potassium ferrioxalate crystals from ferric chloride and potassium oxalate. All operations should be performed in the dark or under a red safelight to prevent premature decomposition[2].
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
Procedure:
-
Prepare a 1.5 M aqueous solution of ferric chloride (e.g., 12.16 g of FeCl₃ in 50 mL of distilled water)[2].
-
Prepare a 1.5 M aqueous solution of potassium oxalate monohydrate (e.g., 41.45 g of K₂C₂O₄·H₂O in 150 mL of distilled water)[2].
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring constantly[2]. A green precipitate of potassium ferrioxalate will form.
-
Allow the precipitate to settle for approximately 30 minutes[2].
-
Filter the solid product using vacuum filtration.
-
Recrystallize the solid three times from a minimal amount of hot water (approximately 50 mL) to purify the crystals[2].
-
Dry the resulting bright green crystals in a desiccator in the dark. The solid can be stored for months in an amber vial[2].
Preparation of the Actinometric Solution
This protocol details the preparation of the potassium ferrioxalate solution for use in actinometry and for stability studies. This procedure must be carried out in a darkroom under red light[2].
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 1 N
-
Distilled water
Procedure:
-
Dissolve 9.03 g of synthesized potassium ferrioxalate in 110 mL of distilled water[2].
-
Add 12.2 mL of 1 N sulfuric acid to the solution[2].
-
Mix thoroughly until the solid is completely dissolved.
-
Store the solution at room temperature in a dark bottle completely wrapped in aluminum foil to prevent any light exposure[2].
Protocol for Stability Assessment in the Dark
This protocol provides a methodology to quantitatively assess the stability of the prepared potassium ferrioxalate solution over time in the absence of light.
Objective: To determine the rate of spontaneous decomposition, if any, of the ferrioxalate complex in an acidified aqueous solution stored in complete darkness by measuring the concentration of Fe(II) ions at regular intervals.
Materials:
-
Prepared potassium ferrioxalate actinometric solution
-
1,10-phenanthroline solution (0.1% w/v in distilled water)[2]
-
Sodium acetate buffer solution[2]
-
Ferrous sulfate (FeSO₄·7H₂O) for calibration standards
-
Sulfuric acid (1 N)
-
Distilled water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Storage: Store the prepared actinometric solution in a completely light-proof container (e.g., an amber bottle wrapped in aluminum foil) at a constant, controlled room temperature.
-
Sampling: At predetermined time intervals (e.g., Day 0, Day 7, Day 14, Day 30, and so on), withdraw a small, precise aliquot of the stock solution in a darkroom under red light.
-
Complexation:
-
Prepare a spectrometric solution for each sample by mixing the aliquot of the ferrioxalate solution with a sodium acetate buffer and the 1,10-phenanthroline solution. A typical procedure involves adding a small volume of the sample to a pre-prepared mixture of the buffer and phenanthroline solution[2].
-
The Fe(II) ions present will react with 1,10-phenanthroline to form a stable, orange-red complex, tris(1,10-phenanthroline)iron(II)[3][4][5].
-
Allow the color to develop for at least 30 minutes in the dark[2].
-
-
Spectrophotometric Measurement:
-
Calibration:
-
Prepare a series of standard solutions of known Fe(II) concentration using ferrous sulfate in dilute sulfuric acid[2].
-
Develop the color of these standards with 1,10-phenanthroline and sodium acetate buffer in the same manner as the samples.
-
Measure the absorbance of the standards at 510 nm and construct a calibration curve of absorbance versus Fe(II) concentration.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of Fe(II) in the stored potassium ferrioxalate solution at each time point.
-
Plot the concentration of Fe(II) as a function of time. The slope of this plot will represent the rate of decomposition of the potassium ferrioxalate solution in the dark.
-
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for the experimental assessment of potassium ferrioxalate solution stability in the dark.
Decomposition Pathways of the Ferrioxalate Anion
Caption: Contrasting the rapid photochemical decomposition with the hypothetical slow dark decomposition of the ferrioxalate anion.
Conclusion
References
In-Depth Technical Guide to the Photochemical Properties of Tripotassium Tris(oxalato)ferrate(III)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripotassium tris(oxalato)ferrate(III), K₃[Fe(C₂O₄)₃]·3H₂O, commonly known as potassium ferrioxalate, is a coordination complex renowned for its pronounced photochemical sensitivity. This technical guide provides a comprehensive overview of the essential photochemical properties of this compound, with a focus on its application in actinometry and related fields. The document details the synthesis of the complex, its absorption characteristics, the mechanism of its photodecomposition, and the determination of its quantum yield. All quantitative data are presented in structured tables, and experimental methodologies are described in detail. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.
Introduction
Potassium ferrioxalate is a crystalline solid, appearing as emerald green crystals. In solution, the tris(oxalato)ferrate(III) anion imparts a lime green color.[1] The complex is stable in the dark but undergoes efficient decomposition upon exposure to light and high-energy electromagnetic radiation, a property that has established it as a primary standard in chemical actinometry for measuring light flux.[2] The photoreduction of the iron(III) center to iron(II) with concurrent oxidation of an oxalate ligand forms the basis of its utility in quantifying light intensity. This guide serves as a technical resource for professionals requiring a thorough understanding of the photochemical behavior of this important compound.
Synthesis of this compound(III) Trihydrate
The synthesis of potassium ferrioxalate is a common undergraduate laboratory experiment and can be achieved through various methods. Two detailed protocols are provided below.
Experimental Protocol 1: Synthesis from Ferrous Ammonium Sulfate
This method involves the initial precipitation of ferrous oxalate, followed by oxidation to the ferric complex.
Materials and Equipment:
-
Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Sulfuric acid (3 M)
-
Oxalic acid (~0.5 M)
-
Potassium oxalate (~1 M)
-
Hydrogen peroxide (6%)
-
Ethanol
-
Distilled water
-
Erlenmeyer flasks (125 mL)
-
Beakers
-
Heating apparatus (hot plate or Bunsen burner)
-
Stirring rod
-
Filtration apparatus (Büchner funnel and flask)
-
Desiccator
Procedure: [3]
-
Dissolve approximately 5 g of ferrous ammonium sulfate hexahydrate in 15 mL of distilled water containing 4-5 drops of 3 M sulfuric acid in a 125-mL Erlenmeyer flask.
-
Add 50 mL of ~0.5 M oxalic acid to the solution and heat to boiling with constant stirring.
-
Allow the yellow precipitate of ferrous oxalate (FeC₂O₄) to settle.
-
Decant the supernatant and wash the precipitate with 20 mL of hot distilled water. Repeat the washing step.
-
Add 20 mL of ~1 M potassium oxalate to the flask containing the precipitate and heat the mixture to 40 °C.
-
While maintaining the temperature between 40-50 °C, add 10 mL of 6% hydrogen peroxide dropwise with continuous stirring. A brown precipitate of iron(III) hydroxide may form.
-
Heat the solution to boiling. Add a solution of 2 g of oxalic acid dihydrate in 30 mL of water. The precipitate should dissolve to form a clear green solution.
-
Filter the hot solution if any solid remains.
-
Add ethanol to the filtrate to precipitate the green crystals of potassium tris(oxalato)ferrate(III) trihydrate.
-
Collect the crystals by vacuum filtration, wash with a 1:1 ethanol/water mixture, followed by a final wash with acetone.
-
Dry the crystals in a desiccator, protected from light.
Experimental Protocol 2: Synthesis from Ferric Chloride
This is a more direct method starting from a ferric salt.
Materials and Equipment:
-
Ferric chloride (FeCl₃) (1.5 M aqueous solution)
-
Potassium oxalate (K₂C₂O₄) (1.5 M aqueous solution)
-
Distilled water
-
Beakers
-
Filtration apparatus
-
Amber vial for storage
Procedure: [4]
-
In a dark room or under a red safelight, combine 50 mL of a 1.5 M aqueous solution of ferric chloride with 150 mL of a 1.5 M aqueous solution of potassium oxalate at room temperature.
-
Allow the mixture to stand for 30 minutes.
-
Filter the precipitated green crystals.
-
Recrystallize the solid three times from 50 mL of hot water.
-
Dry the crystals overnight in a desiccator.
-
Store the final product in an amber vial to protect it from light.
Photochemical Properties
Absorption Spectrum
The tris(oxalato)ferrate(III) ion absorbs strongly in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is responsible for initiating the photochemical reaction. The absorption spectrum is characterized by intense ligand-to-metal charge transfer (LMCT) bands. A molar extinction coefficient of approximately 4800 M⁻¹cm⁻¹ has been reported at 268 nm.[5]
Table 1: Molar Absorptivity of this compound(III)
| Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 250 | ~5500 |
| 268 | 4800[5] |
| 300 | ~3000 |
| 350 | ~1500 |
| 400 | ~500 |
| 450 | ~100 |
| 500 | <50 |
Note: The values in this table are approximate and have been compiled from various sources. For precise actinometric measurements, the molar absorptivity should be determined experimentally under the specific conditions used.
Photochemical Decomposition
Upon absorption of a photon, the tris(oxalato)ferrate(III) complex undergoes an intramolecular redox reaction. The overall reaction is the reduction of the Fe(III) ion to Fe(II) and the oxidation of one oxalate ligand to carbon dioxide.[2]
The net photochemical reaction can be represented as: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The initial step is the excitation of the complex to a ligand-to-metal charge transfer state. This is followed by the transfer of an electron from an oxalate ligand to the iron center, leading to the formation of an Fe(II) complex and an oxalate radical anion. The oxalate radical anion is unstable and rapidly decomposes to form a carbon dioxide radical anion and a molecule of carbon dioxide. The carbon dioxide radical anion can then reduce another molecule of the ferric complex, leading to a quantum yield that can be greater than one.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chesci.com [chesci.com]
- 3. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Primary Photochemical Processes in Ferrioxalate Photolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical processes involved in the photolysis of the ferrioxalate complex, [FeIII(C₂O₄)₃]³⁻. The photochemistry of ferrioxalate is foundational for chemical actinometry, a method used to measure photon flux, and plays a significant role in atmospheric chemistry and advanced oxidation processes for water treatment.[1][2] This document details the primary reaction mechanisms, presents quantitative data, outlines key experimental protocols, and provides visualizations of the critical pathways and workflows.
Primary Photochemical Processes and Mechanism
The photolysis of the tris(oxalato)ferrate(III) anion is initiated by the absorption of a photon, typically in the UV-Visible range. This absorption populates a ligand-to-metal charge-transfer (LMCT) excited state.[3] While several theories have been proposed over the years, extensive research using techniques like flash photolysis and time-resolved spectroscopy has led to a generally accepted mechanism centered on intramolecular electron transfer.[1][4]
1.1. Intramolecular Electron Transfer (LMCT)
The predominant mechanism begins with an ultrafast intramolecular electron transfer from an oxalate ligand to the Fe(III) center upon photoexcitation.[4][5] This occurs on a sub-picosecond timescale, resulting in the reduction of the iron center to Fe(II) and the formation of a primary radical complex containing an oxalate radical anion.[4][6][7]
The initial steps can be summarized as:
-
Photoexcitation: The ground-state complex absorbs a photon, leading to an excited LMCT state. [FeIII(C₂O₄)₃]³⁻ + hν → *[FeIII(C₂O₄)₃]³⁻
-
Electron Transfer: An electron is transferred from an oxalate ligand to the iron center, forming a transient Fe(II) complex with an oxalate radical. *[FeIII(C₂O₄)₃]³⁻ → [(C₂O₄)₂FeII(C₂O₄⁻)]³⁻[5][7]
1.2. Dissociation and Radical Reactions
Following the initial electron transfer, the oxidized oxalate ligand is unstable and undergoes dissociation.[4][6]
-
Dissociation of the Primary Complex: The primary radical complex can dissociate, releasing an oxalate radical anion (C₂O₄⁻) or it can undergo internal rearrangement and decarboxylation.[5] [(C₂O₄)₂FeII(C₂O₄⁻)]³⁻ → [FeII(C₂O₄)₂]²⁻ + C₂O₄⁻
-
Decomposition of Oxalate Radical: The oxalate radical anion rapidly decomposes to form a carbon dioxide molecule and a carbon dioxide radical anion (CO₂⁻).[4][6] C₂O₄⁻ → CO₂ + CO₂⁻
-
Secondary Thermal Reaction: The highly reducing CO₂⁻ radical can then react with another ground-state ferrioxalate complex in a thermal reaction, producing an additional Fe(II) ion. This secondary reaction is why the overall quantum yield of Fe(II) formation can exceed unity.[1] [FeIII(C₂O₄)₃]³⁻ + CO₂⁻ → [FeII(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂
The overall stoichiometry for the primary process is: 2[FeIII(C₂O₄)₃]³⁻ + hν → 2[FeII(C₂O₄)₂]²⁻ + C₂O₄²⁻ + 2CO₂
1.3. Alternative Proposed Mechanisms
While the LMCT pathway is widely supported, historical and alternative theories proposed that the primary photochemical event could be the dissociation of either a C-C bond within the oxalate ligand or an Fe-O coordination bond prior to any electron transfer.[1] However, modern ultrafast spectroscopy studies provide strong evidence for the sub-picosecond electron transfer as the initial key step.[4][6]
Quantitative Data: Quantum Yields
The quantum yield (Φ) for the formation of Fe(II) is a critical parameter, especially for actinometry. It is defined as the number of Fe(II) ions formed per photon absorbed. The yield is known to be dependent on the wavelength of irradiation.
| Wavelength (nm) | Quantum Yield (ΦFe²⁺) | Ferrioxalate Concentration (M) | Notes | Reference(s) |
| 253.7 | 1.39 | Not specified | Recommended temperature-independent value. | [8] |
| 355 | < 0.06 (for free radicals) | (1-12) x 10⁻⁴ | Yield of free radical species (CO₂⁻, C₂O₄⁻) is low. | [5][7] |
| 365/366 | 1.26 ± 0.03 | Not specified | Measured relative to a calibrated thermopile. | [9] |
| 363.8 | 1.283 ± 0.023 | 0.006 | [10] | |
| 406.7 | 1.188 ± 0.012 | 0.006 | [10] | |
| 457.9 | 0.845 ± 0.011 | 0.15 | [10] | |
| 480 | 0.94 | 0.15 | Used for polychromatic blue LEDs. | [11] |
Visualizations of Pathways and Workflows
Primary Photochemical Reaction Pathway
Caption: The primary photochemical and subsequent thermal reaction pathway in ferrioxalate photolysis.
Experimental Workflow for Ferrioxalate Actinometry
Caption: A typical experimental workflow for determining photon flux using ferrioxalate actinometry.
Logical Relationship of Proposed Primary Mechanisms
Caption: A diagram illustrating the relationship between the primary proposed photolysis mechanisms.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate photochemical studies. The following are methodologies for the synthesis of the ferrioxalate salt and its use in chemical actinometry.
Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This procedure must be carried out in a darkened room, ideally under red light, to prevent premature photodecomposition.[11][12]
-
Reagents:
-
Ferric chloride (FeCl₃), 1.5 M aqueous solution (e.g., 12.16 g in 50 mL H₂O).
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O), 1.5 M aqueous solution (e.g., 41.45 g in 150 mL H₂O).[12]
-
-
Procedure:
-
Slowly add the 1.5 M FeCl₃ solution to the 1.5 M K₂C₂O₄ solution while stirring continuously. A green precipitate of potassium ferrioxalate will form immediately.[11][13]
-
Allow the mixture to stand for approximately 30 minutes to an hour to ensure complete precipitation.[12]
-
Filter the green crystals using vacuum filtration.
-
Recrystallize the solid product by dissolving it in a minimum amount of hot water and allowing it to cool slowly. This step should be repeated 2-3 times to ensure purity.[12]
-
Dry the resulting bright green crystals in a desiccator overnight, protected from light.
-
Store the final product in a dark, sealed container (e.g., an amber vial wrapped in foil). The solid is stable for months when stored properly.[12]
-
Protocol for Ferrioxalate Actinometry
This protocol details the measurement of photon flux by quantifying the Fe(II) produced upon irradiation of the actinometer solution. All steps involving the actinometer solution before the final absorbance reading must be performed in the dark or under a red safelight.[12][14]
-
Reagents & Solutions:
-
Actinometric Solution (e.g., 0.006 M): Dissolve ~2.95 g of K₃[Fe(C₂O₄)₃]·3H₂O in 800 mL of deionized water. Add 100 mL of 1.0 M H₂SO₄ and dilute to a final volume of 1 L with deionized water. Store in a dark bottle wrapped in aluminum foil.[12] For higher wavelengths, a more concentrated 0.15 M solution may be used.[11]
-
Spectrometric (Developing) Solution:
-
Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.[12][13]
-
Buffer Solution: Prepare a sodium acetate buffer (e.g., by mixing solutions of sodium acetate and sulfuric acid).[12][13]
-
Combine the phenanthroline solution and buffer as needed for developing the samples. For example, for each 1 mL aliquot of irradiated sample, a mixture of 5 mL of 0.1% phenanthroline and appropriate buffer is used before diluting to a final volume (e.g., 25 mL).[13]
-
-
Fe(II) Standard Solution (for calibration): Prepare a stock solution of known concentration from ferrous sulfate (FeSO₄·7H₂O) in dilute H₂SO₄. Create a series of dilutions to generate a calibration curve.[12]
-
-
Experimental Procedure:
-
Calibration: Prepare a series of Fe(II) standards. To each standard, add the spectrometric solution and allow the red [Fe(phen)₃]²⁺ complex to fully develop (at least 30-60 minutes in the dark).[11] Measure the absorbance of each standard at 510 nm and plot absorbance vs. concentration to create a Beer-Lambert calibration curve.
-
Irradiation: Pipette a known volume of the actinometric solution into the photochemical reactor vessel. Ensure the vessel is positioned reproducibly relative to the light source.[14]
-
Irradiate the solution for a precisely measured time interval. The time should be chosen such that the conversion is kept low (typically <10%) to avoid issues with inner filter effects or product precipitation.[2]
-
Development: Immediately after irradiation, take a precise aliquot of the exposed solution and transfer it to a volumetric flask containing the spectrometric (phenanthroline and buffer) solution. Dilute to the mark with deionized water.
-
Keep the developed solution in the dark for at least 30-60 minutes to allow for complete complexation.[12][13]
-
Measurement: Measure the absorbance of the developed solution at 510 nm. Use a non-irradiated actinometer solution, treated with the same development procedure, as a blank.
-
Calculation:
-
Use the calibration curve to determine the concentration of Fe(II) in the measured solution.
-
Calculate the total moles of Fe(II) produced in the irradiated volume.
-
Calculate the photon flux (I₀, in moles of photons or Einsteins per unit time) using the formula: Moles of Fe²⁺ = I₀ × t × (1 - 10-A) × ΦFe²⁺ where t is the irradiation time, A is the absorbance of the solution at the irradiation wavelength, and ΦFe²⁺ is the known quantum yield at that wavelength. If the solution absorbs all incident light (A > 2), the term (1 - 10-A) approaches 1.
-
-
References
- 1. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. hepatochem.com [hepatochem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. hepatochem.com [hepatochem.com]
Methodological & Application
Application Notes and Protocols for Potassium Ferrioxalate Actinometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical actinometry is a crucial technique for quantifying the photon flux of a light source, a fundamental parameter in photochemical and photobiological studies. The potassium ferrioxalate actinometer is one of the most widely used systems due to its high sensitivity, broad spectral applicability (from UV to the visible region, ~250 nm to 580 nm), and well-characterized quantum yields.[1] This document provides detailed protocols for the synthesis, purification, and application of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) for accurate determination of light intensity.
The underlying principle of this actinometer is the photoreduction of the iron(III) in the ferrioxalate complex to iron(II). The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.[2]
Safety Precautions
Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Oxalic acid and its salts are toxic and corrosive. Potassium ferrioxalate is light-sensitive and should be handled in the dark or under red light to prevent premature decomposition.[4]
Part 1: Synthesis and Purification of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This section details the synthesis of the light-sensitive potassium ferrioxalate crystals. Multiple synthesis routes exist; a common and reliable method starting from ferric chloride is presented below.[5]
Experimental Protocol
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Potassium hydroxide (KOH)
-
Distilled or deionized water
-
Ethanol
-
Beakers, conical flasks, graduated cylinders
-
Glass stirring rod
-
Funnel and filter paper
-
China dish
-
Heating mantle or hot plate
Procedure:
-
Preparation of Ferric Hydroxide Precipitate:
-
In a 250 mL beaker, dissolve 3.5 g of ferric chloride in 10 mL of distilled water.
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.
-
Slowly add the potassium hydroxide solution to the ferric chloride solution while stirring continuously. A reddish-brown precipitate of ferric hydroxide (Fe(OH)₃) will form.
-
Filter the ferric hydroxide precipitate using a funnel and filter paper. Wash the precipitate thoroughly with hot distilled water to remove any residual salts.[5]
-
-
Formation of the Ferrioxalate Complex:
-
In a clean 250 mL beaker, prepare a solution by dissolving 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water. Heat gently if necessary to ensure complete dissolution.[5]
-
Gradually add the freshly prepared and washed ferric hydroxide precipitate to this potassium oxalate/oxalic acid solution while stirring constantly.[5]
-
Continue stirring until the ferric hydroxide precipitate dissolves completely, resulting in a clear, emerald green solution. This indicates the formation of the potassium ferrioxalate complex.[5]
-
-
Crystallization and Purification:
-
Filter the green solution to remove any suspended impurities.[5]
-
Transfer the filtrate to a clean china dish and gently heat the solution to concentrate it until the crystallization point is reached (when a few crystals form on a cooled glass rod dipped into the solution). Do not over-concentrate.[5]
-
Cover the china dish (e.g., with a watch glass) and allow it to cool slowly and undisturbed in a dark place. Placing it in a beaker of cold water can facilitate cooling.[5]
-
Beautiful, light green crystals of potassium ferrioxalate trihydrate will form.[5]
-
Decant the mother liquor and collect the crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water, followed by a wash with ethanol to aid in drying.[5]
-
Dry the crystals between folds of filter paper or in a desiccator in the dark.
-
-
Storage:
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of potassium ferrioxalate crystals.
Part 2: Potassium Ferrioxalate Actinometry Protocol
This protocol outlines the steps to measure the photon flux of a light source using the prepared potassium ferrioxalate. The entire procedure must be performed in a darkroom or under a red safelight to prevent stray light from affecting the results.[2][4]
Data Presentation: Quantum Yields
The quantum yield (Φ) of Fe²⁺ formation is dependent on the wavelength of irradiation. The table below summarizes the accepted quantum yields for a 0.006 M potassium ferrioxalate solution. For highly accurate work, the quantum yield for the specific concentration and wavelength should be confirmed from primary literature.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 254 | 1.25 |
| 366 | 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
| 480 | 0.94 |
| 510 | 0.15 |
| 546 | < 0.01 |
Note: The quantum yield can show some dependence on actinometer concentration, especially at higher concentrations.
Experimental Protocol
1. Preparation of Stock Solutions (in the dark):
-
Actinometer Solution (e.g., 0.006 M): Dissolve ~0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of distilled water in a 100 mL volumetric flask. Add 10 mL of 1.0 M H₂SO₄ and dilute to the 100 mL mark with distilled water. This solution is light-sensitive and should be stored in a dark bottle wrapped in aluminum foil.[4]
-
Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be required. Store in a dark bottle.[4]
-
Buffer Solution: Dissolve 8.2 g of sodium acetate in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.
-
Standard Fe²⁺ Solution (for calibration, e.g., 4 x 10⁻⁴ M): Accurately weigh ~0.111 g of ferrous ammonium sulfate hexahydrate (Mohr's salt, FW = 392.14 g/mol ) and dissolve it in 100 mL of 0.1 M H₂SO₄ in a 250 mL volumetric flask. This gives a 1.13 x 10⁻³ M stock. Dilute this stock as needed to prepare a 4 x 10⁻⁴ M working solution.
2. Calibration Curve:
-
Prepare a series of standards by adding known volumes (e.g., 0, 1, 2, 5, 8, 10 mL) of the standard Fe²⁺ solution (4 x 10⁻⁴ M) to separate 25 mL volumetric flasks.
-
To each flask, add 5 mL of the phenanthroline solution and 5 mL of the buffer solution.
-
Dilute each flask to the 25 mL mark with distilled water and mix well.
-
Allow the solutions to stand for at least 30 minutes for full color development.[4]
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer. The blank should be a solution prepared with 0 mL of the Fe²⁺ standard.
-
Plot Absorbance vs. Moles of Fe²⁺ to create a calibration curve. The slope of this line is the molar extinction coefficient (ε) multiplied by the path length (l).
3. Irradiation:
-
Pipette a known volume (V₁) of the actinometer solution into the reaction vessel (cuvette) to be used for the experiment.
-
Keep an identical volume of the actinometer solution in a separate, identical vessel in complete darkness to serve as the "dark" or "blank" sample.
-
Irradiate the sample solution for a measured period of time (t, in seconds). The irradiation time should be short enough to ensure that the conversion is less than 10% to avoid complications from light absorption by the products.
4. Measurement of Fe²⁺ Formed:
-
After irradiation, pipette an aliquot (V₂) of the irradiated solution into a volumetric flask (V₃).
-
Pipette an identical aliquot (V₂) from the dark sample into a separate, identical volumetric flask (V₃).
-
To both flasks, add a volume of the phenanthroline solution (e.g., 2 mL) and a volume of the buffer solution (e.g., 5 mL).
-
Dilute both solutions to the mark (V₃) with distilled water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 30 minutes for color development.
-
Measure the absorbance (A) of the irradiated sample at 510 nm against the dark sample as the blank. This corrected absorbance is directly proportional to the amount of Fe²⁺ formed due to irradiation.
5. Calculation of Photon Flux:
The number of moles of Fe²⁺ formed (n_Fe²⁺) can be calculated from the absorbance and the calibration curve:
n_Fe²⁺ = (A * V₃) / (ε * l * V₂)
The photon flux (I₀), in Einsteins per second (moles of photons/sec), can be calculated using the following formula:
I₀ = n_Fe²⁺ / (t * Φ * (1 - 10⁻ᴬ'))
Where:
-
n_Fe²⁺ = Moles of Fe²⁺ formed during irradiation.
-
t = Irradiation time in seconds.
-
Φ = Quantum yield of the actinometer at the irradiation wavelength (from the table).
-
A' = Absorbance of the actinometer solution at the irradiation wavelength. The term (1 - 10⁻ᴬ') represents the fraction of light absorbed by the solution. For optically dense solutions (A' > 2), this fraction is approximately 1.
Actinometry Protocol Workflow Diagram
Caption: Workflow for determining photon flux using ferrioxalate actinometry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Determination of the quantum yields of the potassium ferrioxalate and potassium iodide–iodate actinometers and a method for the calibration of radiometer detectors | Semantic Scholar [semanticscholar.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Quantum Yield Using Potassium Ferrioxalate Actinometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum yield (Φ) is a critical parameter in photochemistry, quantifying the efficiency of a photochemical process. It is defined as the ratio of the number of moles of a specific event occurring to the number of moles of photons absorbed by the system. Accurate determination of quantum yield is essential for characterizing photosensitive compounds, optimizing photochemical reactions in drug development, and understanding fundamental photochemical mechanisms.
Potassium ferrioxalate actinometry is a widely recognized and reliable chemical method for measuring photon flux and determining quantum yields.[1][2] This technique relies on the light-induced reduction of the ferrioxalate complex ([Fe(C₂O₄)₃]³⁻) to ferrous ions (Fe²⁺), a reaction with a well-characterized and wavelength-dependent quantum yield.[3] The amount of Fe²⁺ produced is then quantified spectrophotometrically after complexation with 1,10-phenanthroline, which forms a intensely colored complex, ferroin.[1] This application note provides a detailed protocol for using potassium ferrioxalate actinometry to determine the quantum yield of a photochemical reaction.
Principle of the Method
The overall photochemical reaction for the potassium ferrioxalate actinometer is:
2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
The quantum yield of Fe²⁺ formation (Φ_act) is known for a range of wavelengths. By measuring the amount of Fe²⁺ produced in the actinometer solution upon irradiation for a specific time, the photon flux of the light source can be calculated. Subsequently, the quantum yield of a compound of interest (Φ_sample) can be determined by irradiating the sample under identical conditions and measuring the rate of the photochemical event (e.g., product formation or reactant disappearance).
Data Presentation
Table 1: Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer at Different Wavelengths.
| Wavelength (nm) | Quantum Yield (Φ_act) | Concentration (mol/L) | Reference |
| 254 | 1.25 | 0.006 | |
| 297 | 1.24 | 0.006 | |
| 313 | 1.24 | 0.006 | |
| 334 | 1.24 | 0.006 | |
| 361 | 1.21 | 0.006 | |
| 405 | 1.14 | 0.006 | |
| 436 | 1.11 | 0.006 | |
| 457.9 | 0.845 ± 0.011 | 0.15 | [4] |
| 460 | 0.92 | - | [5] |
Note: The quantum yields can be temperature and concentration-dependent. It is crucial to use the appropriate value for the experimental conditions.
Table 2: Molar Absorptivity of the Ferroin Complex.
| Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 510 | 11,100 |
This value is for the [Fe(phen)₃]²⁺ complex and is used to determine the concentration of Fe²⁺ ions formed.[6]
Experimental Protocols
Preparation of Potassium Ferrioxalate Actinometer Solution
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Sulfuric acid (H₂SO₄), 1.0 N
-
Distilled or deionized water
Procedure: All steps involving the preparation and handling of the potassium ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreduction.[7]
-
Synthesis of Potassium Ferrioxalate Crystals:
-
Prepare a 1.5 M aqueous solution of potassium oxalate (e.g., dissolve 41.45 g of K₂C₂O₄·H₂O in 150 mL of water).[7]
-
Prepare a 1.5 M aqueous solution of ferric chloride (e.g., dissolve 12.16 g of FeCl₃ in 50 mL of water).[7]
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green precipitate of potassium ferrioxalate will form.[1]
-
Allow the mixture to stand for at least 30 minutes.[7]
-
Filter the green crystals and wash them with cold distilled water.
-
Recrystallize the crystals three times from warm water.[7]
-
Dry the crystals in a desiccator in the dark. The resulting solid can be stored for extended periods in an amber vial.[7]
-
-
Preparation of the Actinometer Solution (e.g., 0.006 M):
-
Dissolve the appropriate amount of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M sulfuric acid. For example, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H₂SO₄.
-
Store the solution in a dark bottle wrapped in aluminum foil.[7] The solution is light-sensitive and should be prepared fresh.
-
Preparation of Reagents for Analysis
Materials:
-
1,10-Phenanthroline
-
Sodium acetate (CH₃COONa)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
1,10-Phenanthroline Solution (0.2% w/v):
-
Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of distilled water. Gentle warming may be required.
-
-
Buffer Solution (Sodium Acetate/Sulfuric Acid):
-
Prepare a solution containing 1.64 M sodium acetate and 0.5 M sulfuric acid.[6]
-
Irradiation and Measurement
Procedure:
-
Irradiation of the Actinometer:
-
Pipette a known volume of the potassium ferrioxalate actinometer solution into the reaction vessel (e.g., a quartz cuvette).
-
Irradiate the solution for a precisely measured time interval (t). The irradiation time should be chosen to ensure that the conversion is low (typically less than 10%) to avoid inner filter effects from the product.
-
Simultaneously, irradiate a blank (unexposed) actinometer solution for the same duration in the dark.
-
-
Development of the Ferroin Complex:
-
After irradiation, take a known aliquot of the irradiated solution and the blank solution.
-
To each aliquot, add a specific volume of the 1,10-phenanthroline solution and the buffer solution. For example, to a 0.2 mL aliquot of the actinometer solution, add 0.4 mL of the phenanthroline solution.[6]
-
Dilute the solutions to a known final volume with distilled water.
-
Allow the solutions to develop in the dark for at least 10 minutes to ensure complete complex formation.[6]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the irradiated and blank solutions at 510 nm using a UV-Vis spectrophotometer. The absorbance of the blank should be negligible.
-
Calculation of Photon Flux
The number of moles of Fe²⁺ formed (n_Fe²⁺) can be calculated using the Beer-Lambert law:
n_Fe²⁺ = (A * V) / (ε * l)
where:
-
A is the absorbance of the ferroin complex at 510 nm.
-
V is the total volume of the solution after development.
-
ε is the molar absorptivity of the ferroin complex (11,100 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
The photon flux (I₀) in moles of photons per unit time (e.g., Einstein/s) can then be calculated as:
I₀ = n_Fe²⁺ / (Φ_act * t * f)
where:
-
Φ_act is the quantum yield of the actinometer at the irradiation wavelength (from Table 1).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution, which can be determined from the absorbance of the solution at the irradiation wavelength (f = 1 - 10⁻ᴬ). For optically dense solutions (A > 2), f can be assumed to be 1.
Determination of the Quantum Yield of a Sample
-
Prepare a solution of the sample of interest at a concentration where it absorbs a significant fraction of the incident light at the irradiation wavelength.
-
Irradiate the sample solution under the exact same experimental conditions (light source, geometry, volume, and irradiation time) as the actinometer.
-
Quantify the number of moles of the event of interest (e.g., moles of product formed or reactant consumed) using an appropriate analytical technique (e.g., chromatography, spectroscopy).
-
The quantum yield of the sample (Φ_sample) is then calculated as:
Φ_sample = (moles of event) / (I₀ * t * f_sample)
where:
-
moles of event is the number of moles of the photochemical event that occurred.
-
I₀ is the photon flux determined using the actinometer.
-
t is the irradiation time.
-
f_sample is the fraction of light absorbed by the sample solution.
Visualizations
Caption: Workflow for quantum yield determination.
Caption: Key chemical transformations.
Conclusion
Potassium ferrioxalate actinometry provides a robust and accurate method for the determination of quantum yields in photochemical systems. By following the detailed protocols outlined in this application note, researchers can reliably measure photon flux and subsequently calculate the quantum efficiency of their photoreactions. This is invaluable for the characterization of novel photosensitizers, the optimization of photochemical synthesis routes in drug development, and for fundamental research in photochemistry and photobiology. Careful execution of the experimental steps, particularly the handling of light-sensitive solutions, is paramount to obtaining accurate and reproducible results.
References
Application Note: Accurate Determination of Photon Flux Using Potassium Ferrioxalate Actinometry
Audience: Researchers, scientists, and drug development professionals involved in photochemistry, photocatalysis, and phototoxicity studies.
Introduction
The precise quantification of light intensity, or photon flux, is a critical parameter for the reproducibility and scalability of photochemical reactions.[1][2] Inconsistent light exposure can lead to variable reaction rates, yields, and quantum efficiencies, hindering the reliable development of new drugs and chemical processes. Chemical actinometry provides a robust method for measuring the number of photons absorbed by a reaction mixture.[3][4] The potassium ferrioxalate actinometer is a widely accepted standard due to its high sensitivity, broad wavelength applicability (from UV to the visible spectrum, ~250-500 nm), and well-characterized quantum yields.[1][5]
This document provides a detailed protocol for using the potassium ferrioxalate actinometer to accurately calculate the photon flux of a light source in a specific photochemical setup.
Principle of the Method
The actinometer functions based on the light-sensitive decomposition of the tris(oxalato)ferrate(III) ion. When irradiated, the Fe³⁺ complex undergoes photoreduction to produce an Fe²⁺ species and carbon dioxide.[3][6]
The overall reaction is: 2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂
To quantify the amount of Fe²⁺ produced, an aliquot of the irradiated solution is mixed with a 1,10-phenanthroline solution in a buffered medium. The Fe²⁺ ions form a stable, intensely colored red-orange complex, [Fe(phen)₃]²⁺.[6][7][8] The concentration of this complex is determined spectrophotometrically by measuring its absorbance at its λₘₐₓ of approximately 510 nm.[7] The number of photons that entered the solution can then be calculated using the known quantum yield (Φ) of Fe²⁺ formation for the specific wavelength of irradiation.
Quantitative Data
The accuracy of the actinometry measurement relies on precise values for the quantum yield of Fe²⁺ formation and the molar absorptivity of the resulting complex.
| Parameter | Value | Wavelength for Measurement |
| Molar Absorptivity (ε) of [Fe(phen)₃]²⁺ | 1.11 x 10⁴ L mol⁻¹ cm⁻¹ | 510 nm |
| Wavelength of Irradiation (λ) | Concentration of Actinometer | Quantum Yield (Φ) of Fe²⁺ |
| 254 nm | 0.006 M | 1.25 |
| 313 nm | 0.006 M | 1.24 |
| 366 nm | 0.006 M | 1.21 - 1.26 |
| 405 nm | 0.15 M | 1.14 |
| 436 nm | 0.006 M | 1.15 |
| 480 nm | 0.15 M | 0.94 |
| 509 nm | 0.15 M | 0.86 |
| 546 nm | 0.15 M | 0.15 |
Table adapted from published data. The quantum yield can vary slightly with the concentration of the actinometer solution; 0.006 M and 0.15 M are the most commonly cited concentrations.[3][9][10]
Experimental Protocols
Crucial Note: The potassium ferrioxalate complex is highly sensitive to light once dissolved. All solution preparations and manipulations must be performed in a darkroom, under red safelight conditions, or with glassware wrapped in aluminum foil.[1][7]
-
0.15 M Potassium Ferrioxalate Actinometer Solution:
-
In a darkroom, dissolve 7.37 g of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M H₂SO₄.
-
Store this solution in a light-proof bottle (e.g., an amber bottle wrapped in aluminum foil) at room temperature. The solution is stable for extended periods if kept in complete darkness.
-
-
0.1% (w/v) 1,10-Phenanthroline Solution:
-
Dissolve 100 mg of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.
-
Store in an amber bottle.
-
-
Buffer Solution (Sodium Acetate):
-
Dissolve 8.2 g of sodium acetate in 100 mL of deionized water to create a ~1 M solution.
-
A calibration curve is required to accurately determine the Fe²⁺ concentration from absorbance measurements.
-
Prepare a Standard Fe²⁺ Stock Solution (e.g., 4 x 10⁻⁴ M):
-
Accurately weigh ~27.8 mg of ferrous sulfate heptahydrate (FeSO₄·7H₂O, FW: 278.01 g/mol ).
-
Dissolve it in 10 mL of 0.1 M H₂SO₄ to make a 0.01 M solution.
-
Perform a 1:25 dilution by taking 1 mL of this solution and adding it to 24 mL of 0.1 M H₂SO₄ to obtain a 4 x 10⁻⁴ M standard solution.
-
-
Prepare a Series of Calibration Standards:
-
Label a series of 10 mL volumetric flasks (e.g., 0 to 5).
-
Into each flask, add a specific volume of the 4 x 10⁻⁴ M Fe²⁺ stock solution (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mL).
-
To each flask, add 2 mL of the 0.1% 1,10-phenanthroline solution and 1 mL of the sodium acetate buffer solution.
-
Dilute each flask to the 10 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand in the dark for at least 30 minutes to ensure complete complex formation.[7]
-
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of each standard at 510 nm, using the "0 mL" solution as the blank.
-
Plot Absorbance vs. Concentration of Fe²⁺ (moles/L). The resulting graph should be linear, and the slope can be used to determine the molar absorptivity (ε).
-
-
Prepare the Reaction Vessel:
-
Pipette the required volume of the 0.15 M potassium ferrioxalate actinometer solution into the reaction vessel (cuvette, vial, or reactor) that will be used for your photochemical experiment. Ensure the setup is identical to your planned experiment to accurately measure the photon flux under the same conditions (e.g., stirring rate, temperature, distance from the lamp).[1]
-
-
Irradiation:
-
Place the vessel in your photoreactor and irradiate it for a precisely measured time interval (t).
-
It is good practice to run the experiment for several different time points to ensure the rate of Fe²⁺ formation is linear. A non-irradiated sample ("dark sample") must be prepared and processed in parallel as a control.
-
-
Sample Analysis:
-
Immediately after irradiation, working in the dark, pipette a precise volume (V_aliq) of the irradiated actinometer solution into a volumetric flask (V_final).
-
To the same flask, add a sufficient volume of the 1,10-phenanthroline and buffer solutions (e.g., for a 1 mL aliquot, add 2 mL of phenanthroline and 1 mL of buffer into a 10 mL flask).
-
Dilute to the mark with deionized water and mix.
-
Repeat this process for the dark sample.
-
Allow both the irradiated and dark samples to stand in the dark for at least 30 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance (A) of the irradiated sample at 510 nm, using the processed dark sample as the blank. This difference in absorbance (ΔA) is due to the Fe²⁺ formed during irradiation.[11]
-
Calculation of Photon Flux
The photon flux (qₙ,ₚ) is typically expressed in einsteins per second (einstein s⁻¹), where one einstein is one mole of photons.
Step 1: Calculate the concentration of Fe²⁺ formed. Using the Beer-Lambert law and the absorbance reading from the irradiated sample: [Fe²⁺] (mol L⁻¹) = ΔA / (ε × l)
-
ΔA : Absorbance of the irradiated sample minus the absorbance of the dark sample.
-
ε : Molar absorptivity of the [Fe(phen)₃]²⁺ complex (1.11 x 10⁴ L mol⁻¹ cm⁻¹).
-
l : Path length of the cuvette (typically 1 cm).
Step 2: Calculate the total moles of Fe²⁺ formed in the irradiated volume. Moles of Fe²⁺ = [Fe²⁺] × V_final × (V_irrad / V_aliq)
-
[Fe²⁺] : Concentration calculated in Step 1.
-
V_final : Final volume of the diluted sample for measurement (in L).
-
V_irrad : Total volume of the actinometer solution that was irradiated (in L).
-
V_aliq : Volume of the aliquot taken from the irradiated solution (in L).
Step 3: Calculate the moles of photons absorbed. The number of moles of photons absorbed is calculated using the quantum yield (Φ) for the specific wavelength of light used. Moles of photons = Moles of Fe²⁺ / Φ_λ
-
Φ_λ : Quantum yield of Fe²⁺ formation at the irradiation wavelength λ (from the table above).
Step 4: Calculate the Photon Flux. The photon flux is the moles of photons absorbed per unit of time. Photon Flux (qₙ,ₚ) (einstein s⁻¹) = Moles of photons / t
-
t : Irradiation time in seconds.
Experimental Workflow Diagram
Caption: Workflow for determining photon flux using potassium ferrioxalate actinometry.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. technoprocur.cz [technoprocur.cz]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. rsc.org [rsc.org]
The Application of Potassium Ferrioxalate in Blueprinting and Cyanotype: A Detailed Guide for Researchers
Application Notes and Protocols for Scientific and Drug Development Professionals
The cyanotype process, historically significant for the reproduction of technical drawings (blueprints), offers a unique and versatile platform for various scientific applications beyond its artistic use. This document provides a detailed overview of the application of potassium ferrioxalate and its close analog, ammonium iron(III) oxalate, in modern cyanotype processes, offering enhanced sensitivity and image quality over traditional methods. These notes are intended for researchers, scientists, and professionals in drug development who may leverage this photochemical process for applications such as photodynamic therapy research, UV dosimetry, and the visualization of transparent materials.
Introduction to Cyanotype Chemistry
The cyanotype process is a photographic printing process that produces a cyan-blue print.[1] The underlying chemistry involves the light-sensitivity of iron(III) salts.[2] While the traditional cyanotype process, developed by Sir John Herschel in 1842, utilizes ferric ammonium citrate, modern formulations, notably the 'New Cyanotype' process developed by Dr. Mike Ware, employ iron(III) oxalate complexes like ammonium iron(III) oxalate for superior performance.[3][4] Potassium ferrioxalate (potassium tris(oxalato)ferrate(III)) is a closely related and highly photosensitive iron(III) complex that can also be used in this process.[5][6]
Upon exposure to ultraviolet (UV) light, the ferric (Fe³⁺) iron in the oxalate complex is reduced to its ferrous (Fe²⁺) state.[7] This photoreduction is the primary light-dependent step. Subsequently, the newly formed ferrous ions react with potassium ferricyanide to form the insoluble, intensely colored pigment, Prussian blue (ferric ferrocyanide).[8][9] The unexposed, water-soluble iron(III) salts are then washed away, leaving a stable, blue and white image.[10]
Advantages of the Potassium Ferrioxalate-Based "New Cyanotype" Process
The use of ammonium iron(III) oxalate, a close relative of potassium ferrioxalate, in the "New Cyanotype" process offers several distinct advantages over the traditional ferric ammonium citrate method, making it more suitable for scientific applications requiring precision and efficiency.
-
Increased Light Sensitivity: The oxalate-based system is significantly more sensitive to UV light, leading to drastically shorter exposure times.[3] This can be a critical factor in time-sensitive experiments or when using low-intensity UV sources.
-
Enhanced Image Quality: The "New Cyanotype" process is known for producing prints with a wider tonal range, greater detail, and reduced bleeding of the pigment.[3][11] This allows for more precise visualizations.
-
Greater Stability of Sensitizer: The single-solution sensitizer of the Ware formula has a much longer shelf-life compared to the traditional two-part mixture, which is prone to mold growth.[12][13]
-
Improved Absorption: The ammonium iron(III) oxalate sensitizer is more readily absorbed into the paper fibers, resulting in an image that is more integrated with the substrate.[13]
Quantitative Data: Comparison of Cyanotype Processes
The most significant quantitative advantage of the potassium ferrioxalate-based "New Cyanotype" process is its increased speed.
| Parameter | Traditional Cyanotype (Ferric Ammonium Citrate) | "New Cyanotype" (Ammonium Iron(III) Oxalate) | Reference |
| Relative Exposure Time | 18x | 1x | [14] |
| Sensitizer Stability | Prone to mold growth | Stable for up to a year | [12][13] |
| Tonal Range | Shorter scale, high contrast | Wider exposure scale | [15] |
Experimental Protocols
Preparation of "New Cyanotype" Sensitizer Solution (Ware Formula)
This protocol is adapted from the work of Dr. Mike Ware.[3] Caution: The chemicals used in this process are toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated area.[16]
Materials:
-
Ammonium iron(III) oxalate [(NH₄)₃[Fe(C₂O₄)₃]·3H₂O]: 30 g
-
Potassium ferricyanide [K₃[Fe(CN)₆]]: 10 g
-
Ammonium dichromate [(NH₄)₂Cr₂O₇]: 0.1 g (optional, for increased contrast)[17]
-
Distilled water
-
Heat-resistant glass beakers
-
Stirring rods
-
Heating device (e.g., hot plate)
-
Filter paper (e.g., Whatman No. 1 or coffee filter)
-
Dark amber storage bottle
Procedure:
-
Solution A: In a heat-resistant beaker, dissolve 10 g of potassium ferricyanide in 20 ml of distilled water, heating to approximately 70 °C. Keep this solution hot.[1]
-
Solution B: In a separate beaker, dissolve 30 g of ammonium iron(III) oxalate in 30 ml of distilled water, heating to about 50 °C.[3]
-
If using, add 0.1 g of ammonium dichromate to Solution B and stir until dissolved.[3]
-
Mixing: Slowly add the hot potassium ferricyanide solution (Solution A) to the ammonium iron(III) oxalate solution (Solution B) while stirring well.[3]
-
Crystallization: Set the mixed solution aside in a dark place to cool to room temperature for at least two hours, or overnight. During this time, green crystals of potassium ferrioxalate will precipitate.[17]
-
Filtration: Separate the liquid sensitizer from the precipitated crystals by filtration. The filtrate is the working sensitizer solution.[1]
-
Final Volume: Bring the final volume of the filtered sensitizer solution to 100 ml with distilled water.[1]
-
Storage: Store the final solution in a labeled, dark amber bottle in a cool, dark place. The sensitizer should be stable for at least a year.[12]
Coating, Exposure, and Development Protocol
Materials:
-
Prepared "New Cyanotype" sensitizer solution
-
Substrate (e.g., acid-free watercolor paper, fabric)
-
Coating rod or brush
-
Negative (a high-contrast negative on transparent film) or objects for a photogram
-
Contact printing frame or a piece of glass
-
UV light source (e.g., sunlight or a UV lamp)
-
Trays for washing
-
Water
-
Optional: Dilute citric acid or acetic acid solution for development[3]
-
Optional: Hydrogen peroxide solution for intensification[18]
Procedure:
-
Coating: Under subdued tungsten light, apply an even coat of the sensitizer solution to the chosen substrate using a coating rod or brush. Allow the coated material to dry completely in the dark.[13]
-
Exposure: Place the negative in contact with the sensitized surface of the substrate and secure it in a contact printing frame or under a piece of glass. Expose to a UV light source. Exposure times will vary depending on the intensity of the UV source and the density of the negative, but will be significantly shorter than with the traditional process.[18] On a sunny day, exposure may take 1 to 4 minutes.[18]
-
Development (Washing): After exposure, wash the print in a tray of cool, running water until the yellow of the unexposed sensitizer is completely gone and the water runs clear.[18] A dilute acidic bath (e.g., 1% acetic acid) can be used to neutralize any residual alkali in the paper.[17]
-
Intensification (Optional): To achieve the final, deep Prussian blue color more rapidly, the washed print can be briefly immersed in a dilute solution of hydrogen peroxide.[18]
-
Final Wash and Drying: Give the print a final wash in water for about 20 minutes and then hang it to dry.[17]
Visualizations
Chemical Workflow of the "New Cyanotype" Process
Caption: Workflow of the "New Cyanotype" process.
Signaling Pathway of Prussian Blue Formation
Caption: Chemical pathway to Prussian Blue formation.
References
- 1. mikeware.co.uk [mikeware.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pradipmalde.com [pradipmalde.com]
- 4. mikeware.co.uk [mikeware.co.uk]
- 5. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 6. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. /blog - Investigating Cyanotype Developer Absorption [slyka.net]
- 9. learn.scienceutsav.com [learn.scienceutsav.com]
- 10. Simplifier - Cyanotype Method [simplifier.neocities.org]
- 11. reddit.com [reddit.com]
- 12. New cyanotype printing Single solution – LabOldTech [laboldtech.eu]
- 13. alternativeimpressions.wordpress.com [alternativeimpressions.wordpress.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Mike Ware's Alternative Photography: The New Cyanotype Process [woelen.homescience.net]
- 17. mikeware.co.uk [mikeware.co.uk]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: Titrimetric Analysis of Oxalate in Potassium Ferrioxalate
Introduction
Potassium ferrioxalate, with the chemical formula K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination compound notable for its photochemical properties.[1][2] Accurate determination of the oxalate ligand content is crucial for verifying the compound's stoichiometry and purity, which is essential for its application in fields such as actinometry and blueprinting.[2][3] This document outlines a robust and widely used method for quantifying the oxalate content in potassium ferrioxalate via redox titration with potassium permanganate (KMnO₄).
Principle of the Method
The analysis is based on a redox reaction in an acidic medium.[4] The oxalate ions (C₂O₄²⁻) in the dissolved potassium ferrioxalate sample are oxidized to carbon dioxide (CO₂) by a standardized solution of potassium permanganate (KMnO₄). The permanganate ion (MnO₄⁻), which is intensely purple, is reduced to the manganese(II) ion (Mn²⁺), which is nearly colorless.[5][6]
The overall balanced chemical equation for this reaction is: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 10CO₂(g) + 2Mn²⁺(aq) + 8H₂O(l) [5][7]
The stoichiometry of the reaction shows that 2 moles of permanganate ions react with 5 moles of oxalate ions.[8] Because of the distinct color change, potassium permanganate acts as its own indicator.[9] The endpoint of the titration is identified by the first appearance of a faint, persistent pink color, which signals a slight excess of MnO₄⁻ in the solution.[5][10] The reaction is performed at an elevated temperature (60-80°C) to ensure a sufficient reaction rate, as it is otherwise slow at room temperature.[6][11]
Experimental Protocols
This analysis is conducted in two main parts: first, the standardization of the potassium permanganate titrant, and second, the titration of the potassium ferrioxalate sample.
Part A: Standardization of Potassium Permanganate (KMnO₄) Solution
To accurately determine the oxalate content, the precise concentration of the KMnO₄ solution must first be determined by titrating it against a primary standard, such as sodium oxalate (Na₂C₂O₄).[5][12]
Materials and Reagents:
-
Potassium permanganate (KMnO₄) solution (~0.02 M)
-
Sodium oxalate (Na₂C₂O₄), analytical grade, dried at 105°C[12]
-
Sulfuric acid (H₂SO₄), 6 M
-
Distilled or deionized water
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
Analytical balance
-
Hot plate
Procedure:
-
Prepare the Primary Standard: Accurately weigh approximately 0.15-0.20 g of dried sodium oxalate into a 250 mL Erlenmeyer flask.[6] Record the exact mass.
-
Dissolve and Acidify: Add about 50 mL of distilled water to the flask to dissolve the sodium oxalate. Then, carefully add 20 mL of 6 M sulfuric acid to create the necessary acidic environment.[6]
-
Prepare the Burette: Rinse the burette with a small amount of the KMnO₄ solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette volume.
-
Heating: Gently heat the acidified oxalate solution on a hot plate to approximately 70-80°C.[9][10] Do not boil the solution.[13]
-
Titration: Begin titrating the hot oxalate solution with the KMnO₄ solution from the burette.[14] Add the titrant dropwise while continuously swirling the flask. The purple color of the permanganate will disappear as it reacts with the oxalate.
-
Endpoint Determination: The endpoint is reached when a single drop of the KMnO₄ solution imparts a faint but persistent pink color to the solution that lasts for at least 30 seconds.[8][15]
-
Record Data: Record the final burette volume.
-
Repeat: Perform at least two more titrations to ensure precision. The results should agree within a reasonable margin of error.[13]
Part B: Determination of Oxalate in Potassium Ferrioxalate
Materials and Reagents:
-
Synthesized potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) sample
-
Standardized potassium permanganate (KMnO₄) solution (from Part A)
-
Sulfuric acid (H₂SO₄), 6 M
-
Distilled or deionized water
Procedure:
-
Prepare the Sample: Accurately weigh approximately 0.10 g of the potassium ferrioxalate sample into a 250 mL Erlenmeyer flask.[7][13] Record the exact mass.
-
Dissolve and Acidify: Add about 50 mL of distilled water and 10 mL of 6 M sulfuric acid to the flask.[7] Swirl gently to dissolve the green crystals.
-
Heating: Heat the solution to 60-70°C on a hot plate.[8][13]
-
Titration: Titrate the hot sample solution with the standardized KMnO₄ solution until the endpoint is reached, indicated by a persistent faint pink color.[15]
-
Record Data: Record the initial and final burette readings to determine the volume of KMnO₄ used.
-
Repeat: Repeat the titration with two additional samples of the potassium ferrioxalate complex for accuracy.
Data Presentation and Calculations
The following tables summarize the data collected during the experiment and the subsequent calculations.
Table 1: Standardization of KMnO₄ Solution
| Trial | Mass of Na₂C₂O₄ (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ (mL) | Molarity of KMnO₄ (M) |
| 1 | 0.1521 | 35.80 | 0.10 | 35.70 | Calculate |
| 2 | 0.1535 | 36.25 | 0.25 | 36.00 | Calculate |
| 3 | 0.1510 | 35.65 | 0.15 | 35.50 | Calculate |
| Average Molarity (M): | Value |
Calculation for Molarity of KMnO₄:
-
Moles of Na₂C₂O₄:
-
Moles = Mass of Na₂C₂O₄ / Molar Mass of Na₂C₂O₄ (134.00 g/mol )
-
-
Moles of MnO₄⁻:
-
From the stoichiometry (5 C₂O₄²⁻ : 2 MnO₄⁻), Moles of MnO₄⁻ = (Moles of Na₂C₂O₄) × (2 / 5)[8]
-
-
Molarity of KMnO₄:
-
Molarity = Moles of MnO₄⁻ / Volume of KMnO₄ (in L)
-
Table 2: Analysis of Oxalate in Potassium Ferrioxalate
| Trial | Mass of K₃[Fe(C₂O₄)₃]·3H₂O (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of KMnO₄ (mL) | Mass of C₂O₄²⁻ (g) | % Oxalate by Mass |
| 1 | 0.1015 | 22.10 | 0.20 | 21.90 | Calculate | Calculate |
| 2 | 0.1022 | 44.25 | 22.10 | 22.15 | Calculate | Calculate |
| 3 | 0.1008 | 21.95 | 0.10 | 21.85 | Calculate | Calculate |
| Average % Oxalate: | Value |
Calculation for Percentage of Oxalate (C₂O₄²⁻):
-
Moles of MnO₄⁻ used:
-
Moles = Average Molarity of KMnO₄ × Volume of KMnO₄ (in L)
-
-
Moles of C₂O₄²⁻ in sample:
-
From the stoichiometry (2 MnO₄⁻ : 5 C₂O₄²⁻), Moles of C₂O₄²⁻ = (Moles of MnO₄⁻) × (5 / 2)
-
-
Mass of C₂O₄²⁻ in sample:
-
Mass = Moles of C₂O₄²⁻ × Molar Mass of C₂O₄²⁻ (88.02 g/mol )
-
-
Percentage of Oxalate by Mass:
-
% Oxalate = (Mass of C₂O₄²⁻ / Mass of K₃[Fe(C₂O₄)₃]·3H₂O sample) × 100
-
Theoretical Percentage of Oxalate: The theoretical percentage of oxalate in pure K₃[Fe(C₂O₄)₃]·3H₂O (Molar Mass = 491.24 g/mol ) can be calculated for comparison:
-
% C₂O₄²⁻ = (3 × 88.02 g/mol / 491.24 g/mol ) × 100 ≈ 53.75%
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire analytical procedure.
Caption: Workflow for the titrimetric determination of oxalate in potassium ferrioxalate.
References
- 1. odinity.com [odinity.com]
- 2. Solved Redox Titrimetric Analysis of KsFe(C204)3•3H,0 | Chegg.com [chegg.com]
- 3. University Chemistry Comprehensive Experiment: Preparation and Structural Characterization of Potassium Ferrioxalate [hxjy.chemsoc.org.cn]
- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 5. studylib.net [studylib.net]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. cerritos.edu [cerritos.edu]
- 8. scribd.com [scribd.com]
- 9. Standardization of Potassium Permanganate In 7 Steps [praxilabs.com]
- 10. Potassium permanganate titrations | PPTX [slideshare.net]
- 11. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Synthesis and Characterization of Coordination Compounds | Chem Lab [chemlab.truman.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. cerritos.edu [cerritos.edu]
Application Notes and Protocols for the Use of Potassium Ferrioxalate in Educational Chemistry Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium ferrioxalate, also known as potassium tris(oxalato)ferrate(III), in educational chemistry experiments. This versatile inorganic complex serves as an excellent tool for demonstrating fundamental principles of synthesis, stoichiometry, photochemistry, and actinometry. The following sections detail the underlying principles and provide comprehensive protocols for key experiments.
Application Notes
Synthesis of a Coordination Compound
The synthesis of potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O, is a classic experiment that introduces the concept of coordination chemistry.[1][2][3] The reaction involves the formation of a stable complex between the central iron(III) ion and three bidentate oxalate ligands. This hands-on experience allows for the exploration of concepts such as ligand exchange, coordination number, and the geometry of complex ions. The vibrant lime-green crystals of the product are visually engaging and provide a tangible outcome for students.[4]
The synthesis is typically achieved by reacting an iron(III) salt, such as ferric chloride, with potassium oxalate.[2][5] The stoichiometry of the reaction is crucial and provides an excellent opportunity to reinforce calculations involving limiting reagents and theoretical yield.
Demonstration of Photochemical Reactions
Potassium ferrioxalate is highly photosensitive, making it an ideal compound for demonstrating the principles of photochemistry.[5][6] Upon absorption of light, particularly in the blue and ultraviolet regions of the electromagnetic spectrum, the Fe(III) center is reduced to Fe(II), while an oxalate ligand is oxidized to carbon dioxide.[5][6]
This photoreduction can be readily visualized in the "blueprint" reaction.[5][6] Paper sensitized with potassium ferrioxalate is exposed to light through a negative image. The exposed areas containing Fe(II) ions then react with potassium ferricyanide to form the intensely colored mixed-valence compound, Prussian blue, resulting in a stable blue image.[6] This process provides a tangible and historically significant example of a photochemical reaction.
Chemical Actinometry: Measuring Light Intensity
In photochemistry and photobiology, quantifying the number of photons, or the photon flux, delivered to a sample is critical. Chemical actinometry is a technique that uses a chemical reaction with a known quantum yield to measure this flux.[7][8] The potassium ferrioxalate actinometer is a widely used and well-characterized system for this purpose.[7][8][9]
The quantum yield (Φ) for the photoreduction of Fe³⁺ to Fe²⁺ in the ferrioxalate system is well-established over a range of wavelengths. By measuring the amount of Fe²⁺ produced over a specific irradiation time, the photon flux can be calculated. The Fe²⁺ concentration is typically determined spectrophotometrically by forming a colored complex with a reagent like 1,10-phenanthroline, which strongly absorbs at 510 nm.[7][9]
Experimental Protocols
Protocol 1: Synthesis of Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol outlines the synthesis of potassium ferrioxalate from ferric chloride and potassium oxalate.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Beakers
-
Heating plate
-
Stirring rod
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Ethanol (for washing)
Procedure:
-
Dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimal amount of warm distilled water in a beaker.
-
In a separate beaker, dissolve a 3:1 molar excess of potassium oxalate monohydrate in warm distilled water.
-
Slowly, and with constant stirring, add the ferric chloride solution to the potassium oxalate solution. A green solution of the potassium ferrioxalate complex will form.
-
To induce crystallization, cool the solution in an ice bath for 30-60 minutes.
-
Collect the precipitated bright green crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol to aid in drying.
-
Dry the crystals in a desiccator, protected from light.
-
Calculate the theoretical and actual yields of the product.
Stoichiometric Relationships: The overall balanced chemical equation for the synthesis is: FeCl₃·6H₂O + 3K₂C₂O₄·H₂O → K₃[Fe(C₂O₄)₃]·3H₂O + 3KCl + 6H₂O
A simplified ionic equation is: Fe³⁺(aq) + 3C₂O₄²⁻(aq) → [Fe(C₂O₄)₃]³⁻(aq)
Protocol 2: The Blueprint Photochemical Reaction
This protocol demonstrates the light-sensitive nature of potassium ferrioxalate.
Materials:
-
Potassium ferrioxalate solution (prepared in Protocol 1 or a separate 0.1 M solution)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (0.1 M)
-
Filter paper or cotton cloth
-
A negative image on a transparency or small, opaque objects
-
A light source (sunlight or a UV lamp)
-
Trays or Petri dishes
-
Tongs
Procedure:
-
In a dimly lit room, soak a piece of filter paper or cotton cloth in the potassium ferrioxalate solution.
-
Allow the sensitized paper/cloth to dry in the dark.
-
Place the negative transparency or opaque objects on the dry, sensitized surface.
-
Expose the setup to a strong light source (e.g., bright sunlight) for several minutes. The duration will depend on the intensity of the light.
-
In a separate tray, prepare a solution of potassium ferricyanide. This is the developing solution.
-
After exposure, remove the negative/objects and immerse the paper/cloth in the potassium ferricyanide solution using tongs. A blue image (Prussian blue) will form almost instantly in the areas that were exposed to light.
-
Rinse the blueprint with water to remove the unreacted chemicals and fix the image.
-
Allow the blueprint to dry.
Protocol 3: Ferrioxalate Actinometry
This protocol details the procedure for measuring photon flux using potassium ferrioxalate actinometry.[9]
Materials:
-
Actinometer Solution: A 0.006 M solution of K₃[Fe(C₂O₄)₃] in 0.1 N H₂SO₄. This solution must be prepared in the dark and stored in a light-proof container (e.g., a flask wrapped in aluminum foil).[9]
-
Developer Solution: A buffered solution of 1,10-phenanthroline. This can be prepared by dissolving 0.1 g of 1,10-phenanthroline and 22.5 g of sodium acetate in 250 mL of 1 N H₂SO₄.
-
Quartz cuvette or reaction vessel transparent to the irradiation wavelength.
-
Light source with a known or to-be-determined photon flux.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks and pipettes.
-
Stopwatch.
-
Dark room or light-proof enclosure.
Procedure:
-
Irradiation:
-
Work in a darkroom under red light.
-
Pipette a known volume of the actinometer solution into the quartz cuvette.
-
Place the cuvette in the light path of the irradiation source.
-
Irradiate the solution for a precisely measured time interval (e.g., 60 seconds). The time should be chosen so that the conversion of Fe³⁺ is small (typically less than 10%).
-
Simultaneously, keep an identical cuvette with the actinometer solution in the dark as a control.
-
-
Development:
-
After irradiation, pipette a known aliquot of the irradiated solution and the dark control solution into separate volumetric flasks.
-
Add a known volume of the 1,10-phenanthroline developer solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.
-
-
Measurement:
-
Measure the absorbance of the irradiated and dark control samples at 510 nm using a UV-Vis spectrophotometer. The dark control is used as the blank.
-
-
Calibration:
-
Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., from ferrous ammonium sulfate).
-
Develop the color of these standards using the same procedure as for the actinometer samples.
-
Measure their absorbance at 510 nm and construct a Beer-Lambert calibration curve (Absorbance vs. [Fe²⁺]).
-
-
Calculation of Photon Flux:
-
From the calibration curve, determine the concentration of Fe²⁺ produced in the irradiated sample.
-
Calculate the moles of Fe²⁺ formed.
-
The photon flux (in moles of photons per second) can be calculated using the following equation: Photon Flux = (moles of Fe²⁺ formed) / (Φ * t * f) Where:
-
Φ is the quantum yield of the actinometer at the irradiation wavelength (see data table below).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the solution (can be determined from the absorbance of the actinometer solution at the irradiation wavelength). For highly absorbing solutions, f can be approximated as 1.
-
-
Data Presentation
Table 1: Theoretical Yield Calculation for Potassium Ferrioxalate Synthesis
| Reagent | Molar Mass ( g/mol ) | Mass Used (g) | Moles | Stoichiometric Ratio (Reagent:Product) | Theoretical Moles of Product | Theoretical Yield (g) |
| FeCl₃·6H₂O | 270.30 | e.g., 5.41 | 0.02 | 1:1 | 0.02 | 9.82 |
| K₂C₂O₄·H₂O | 184.23 | e.g., 11.05 | 0.06 | 3:1 | 0.02 | 9.82 |
| Product: | ||||||
| K₃[Fe(C₂O₄)₃]·3H₂O | 491.25 | - | - | - | - | - |
Note: Example values are provided. Actual values should be determined based on the experiment.
Table 2: Example Data for Ferrioxalate Actinometry
| Irradiation Time (s) | Absorbance at 510 nm (AU) | [Fe²⁺] from Calibration Curve (mol/L) | Moles of Fe²⁺ Formed |
| 0 (Dark Control) | 0.002 | - | - |
| 30 | 0.255 | e.g., 2.30 x 10⁻⁵ | e.g., 2.30 x 10⁻⁸ |
| 60 | 0.510 | e.g., 4.60 x 10⁻⁵ | e.g., 4.60 x 10⁻⁸ |
| 90 | 0.765 | e.g., 6.90 x 10⁻⁵ | e.g., 6.90 x 10⁻⁸ |
Note: This table presents hypothetical data to illustrate the expected trend. The moles of Fe²⁺ formed would depend on the volume of the irradiated solution.
Table 3: Quantum Yields (Φ) for the Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.15 |
| 546 | < 0.01 |
This data is essential for calculating the photon flux in the actinometry experiment.
References
- 1. scribd.com [scribd.com]
- 2. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. m.youtube.com [m.youtube.com]
- 5. atilim.edu.tr [atilim.edu.tr]
- 6. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Green chemistry analytical method development: a revisit on the use of potassium ferrioxalate as a chemical actinometer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
common errors in potassium ferrioxalate actinometry measurements
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using potassium ferrioxalate actinometry.
Troubleshooting Guide
This guide addresses common issues encountered during potassium ferrioxalate actinometry experiments.
Issue 1: Inconsistent or Non-Reproducible Photon Flux Measurements
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadvertent light exposure | Ensure all solutions are prepared and handled in a darkroom or under red light.[1] Wrap all vessels containing the actinometer solution in aluminum foil. | Consistent and lower "dark" readings (absorbance of the non-irradiated solution). |
| Inaccurate solution concentrations | Verify the calibration of balances and pipettes. Use high-purity, crystalline potassium ferrioxalate. Prepare fresh solutions for each experiment. | A linear and reproducible calibration curve. |
| Temperature fluctuations | Perform experiments in a temperature-controlled environment, as the quantum yield of the actinometer can be temperature-dependent. | Reduced variability between replicate measurements. |
| Presence of oxygen | For high-precision measurements, especially at shorter wavelengths, degas the actinometer solution by bubbling with an inert gas (e.g., argon or nitrogen) before irradiation. | More accurate and reproducible results, particularly for UV irradiation. |
Issue 2: High Absorbance Reading for the "Dark" Sample (Non-Irradiated Control)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Light leakage into the lab or setup | Identify and eliminate all sources of stray light. Work in a dedicated darkroom. | The absorbance of the dark sample should be close to zero. |
| Contaminated glassware | Thoroughly clean all glassware with acid and rinse with deionized water to remove any trace metals or organic residues. | A stable and low baseline absorbance. |
| Decomposition of the actinometer solution | Prepare the potassium ferrioxalate solution fresh on the day of the experiment. Store the solid potassium ferrioxalate crystal in a dark, dry place. | Minimized spontaneous reduction of Fe(III) to Fe(II). |
Issue 3: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Errors in standard solution preparation | Use a high-purity ferrous salt (e.g., ferrous ammonium sulfate) to prepare the standard solutions. Perform serial dilutions carefully. | A calibration curve with a high coefficient of determination (R² > 0.99). |
| Incomplete complex formation | Allow sufficient time (at least 30 minutes) for the Fe(II)-phenanthroline complex to form completely before measuring the absorbance.[1][2] | Stable absorbance readings that do not drift over time. |
| Spectrophotometer malfunction | Check the spectrophotometer's lamp and calibration. Ensure the correct wavelength (510 nm) is selected for measuring the Fe(II)-phenanthroline complex. | Accurate and reliable absorbance measurements. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to perform all manipulations of the potassium ferrioxalate solution in the dark?
A: The potassium ferrioxalate solution is highly sensitive to light. The Fe(III) in the complex can be photoreduced to Fe(II) upon exposure to ambient light, leading to an artificially high "dark" reading and an inaccurate determination of the photon flux.[1] Therefore, all steps, from solution preparation to handling of the irradiated samples, must be conducted in a darkroom or under red light, which does not induce the photochemical reaction.
Q2: What are the common sources of error in preparing the calibration curve?
A: Common errors include using an impure ferrous salt for the standards, inaccurate dilutions, and not allowing enough time for the colorimetric reaction with 1,10-phenanthroline to complete.[2] It is crucial to use a reliable standard and to allow for the full development of the colored complex to ensure a linear and accurate calibration curve.
Q3: Can I reuse the actinometer solution?
A: No, it is not recommended to reuse the actinometer solution. Once irradiated, the concentration of the Fe(III) complex has changed, and the solution also contains the photoproducts. For accurate and reproducible measurements, a fresh solution should be prepared for each experiment.
Q4: What is the effect of oxygen on the measurements?
A: The presence of dissolved oxygen can interfere with the photochemical reaction, particularly at shorter wavelengths (e.g., 254 nm). Oxygen can re-oxidize the photochemically generated Fe(II) back to Fe(III), leading to an underestimation of the photon flux. For high-accuracy measurements, it is advisable to deoxygenate the solution by purging it with an inert gas like nitrogen or argon.
Q5: How does high light intensity affect the actinometry measurements?
A: At very high photon fluxes, the quantum yield of the ferrioxalate actinometer can decrease. This is because the rate of photon absorption may exceed the rate of the subsequent chemical reactions, leading to recombination of intermediates. This results in a lower-than-expected amount of Fe(II) being produced and, therefore, an underestimation of the true photon flux.[3]
Experimental Protocols
1. Preparation of Potassium Ferrioxalate Solution (0.006 M)
-
Materials: Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O), Sulfuric acid (H₂SO₄) 0.1 N, deionized water, volumetric flasks, magnetic stirrer.
-
Procedure (perform in a darkroom):
-
Weigh 2.947 g of potassium ferrioxalate crystals.
-
Dissolve the crystals in 800 mL of 0.1 N H₂SO₄ in a 1 L volumetric flask.
-
Add 100 mL of 1.0 N H₂SO₄.
-
Dilute to the 1 L mark with deionized water and mix thoroughly.
-
Store the solution in a dark bottle wrapped in aluminum foil.
-
2. Calibration Curve for Fe(II) Determination
-
Materials: Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), 1,10-phenanthroline solution (0.1% w/v), sodium acetate buffer solution, sulfuric acid (0.1 N), deionized water, volumetric flasks.
-
Procedure (perform in a darkroom):
-
Prepare a stock solution of 0.4 x 10⁻³ M Fe(II) by dissolving 0.1568 g of ferrous ammonium sulfate in 1 L of 0.1 N H₂SO₄.
-
Create a series of standard solutions by diluting the stock solution with 0.1 N H₂SO₄ in volumetric flasks.
-
To each standard solution, add 2 mL of 1,10-phenanthroline solution and 5 mL of sodium acetate buffer.
-
Allow the solutions to stand for at least 30 minutes for full color development.
-
Measure the absorbance of each standard at 510 nm using a spectrophotometer.
-
Plot a graph of absorbance versus the concentration of Fe(II).
-
Visualizations
Caption: Experimental workflow for potassium ferrioxalate actinometry.
References
preventing premature decomposition of ferrioxalate solutions
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent the premature decomposition of ferrioxalate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ferrioxalate solution decomposition?
The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly sensitive to light and high-energy electromagnetic radiation. The primary cause of decomposition is a photochemical reaction where the iron(III) center is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide (CO₂).[1][2][3] This photoreduction is the very property exploited in chemical actinometry for measuring light flux.[2][4] In the absence of light, the complex is thermally quite stable.[2]
Q2: What are the visible signs of decomposition?
A fresh, stable ferrioxalate solution has a distinct lime green or fluorescent green color.[2][3] Decomposition leads to the formation of Fe(II) ions. While this may not immediately cause a dramatic color change in the solution itself, the presence of Fe(II) can be confirmed by adding a complexing agent like 1,10-phenanthroline, which forms a deeply red-colored complex with Fe(II). A gradual shift in color toward yellow or the formation of a brownish precipitate can also indicate advanced decomposition and the formation of other iron species.
Q3: How does pH affect the stability of the solution?
The pH is a critical factor for ferrioxalate stability. The most photoactive and stable ferrioxalate complexes, such as [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)₃]³⁻, are predominant in acidic conditions, typically between pH 2 and 4.[5] For applications like actinometry, solutions are prepared in dilute acid (e.g., sulfuric acid) to maintain this optimal pH and ensure stability.[6] Deviations from this pH range can lead to the formation of less stable iron-oxalate or iron-hydroxide species, promoting decomposition.[5]
Q4: Does storage temperature significantly impact decomposition?
In the absence of light, the ferrioxalate complex is reasonably stable and can withstand heating to near 100°C for hours without significant thermal decomposition.[2] However, for long-term storage, it is best practice to keep the solution in a cool, dry, and dark place.[7] Recommended storage temperatures can range from 2-8°C to 15-30°C, with the most critical factor being the complete exclusion of light.[8][9]
Q5: How can I minimize decomposition during the preparation of the solution?
To prevent premature decomposition during preparation, all steps should be performed in a darkroom under red light or in glassware completely wrapped in aluminum foil.[6][10] Use high-purity reagents and deionized water. The resulting solution should be immediately transferred to a light-proof storage vessel, such as an amber glass bottle wrapped in foil.
Troubleshooting Guide
Problem 1: My freshly prepared green ferrioxalate solution turned yellow or formed a precipitate after a short time.
-
Probable Cause: Unintentional exposure to light. The most common reason for rapid decomposition is exposure to ambient lab lighting (especially fluorescent lights, which emit UV) during preparation or storage.
-
Solution: Prepare the solution again in a darkroom or under dim, red-light conditions. Ensure all glassware is either opaque or thoroughly wrapped in aluminum foil. Store the final solution in a dedicated dark cabinet or refrigerator.
Problem 2: My actinometry or other photochemical experiment results are inconsistent and not reproducible.
-
Probable Cause: The concentration of the active [Fe(C₂O₄)₃]³⁻ complex is changing over time due to gradual decomposition. This can happen if the storage container is not completely light-proof or if the solution is repeatedly exposed to light when samples are drawn.
-
Solution: Always use a freshly prepared solution for quantitative experiments. If a stock solution must be used over a period, store it in a bottle with a septum, allowing you to draw samples with a syringe without exposing the bulk solution to light. Discard the solution if you have any reason to suspect it has been compromised.
Data on Factors Influencing Stability
The stability of ferrioxalate solutions is primarily influenced by light, pH, and the presence of contaminants. The following table summarizes these factors.
| Factor | Condition | Effect on Stability | Recommendation |
| Light | UV or visible light exposure | High Impact. Rapidly initiates photoreduction of Fe(III) to Fe(II), causing decomposition.[1][2][3] | Work in a darkroom or under red light. Store solution in amber bottles wrapped in aluminum foil.[6][10] |
| pH | Acidic (pH 2-4) | Stable. The trisoxalatoferrate(III) complex is the predominant and most stable species.[5] | Prepare and maintain the solution in an acidic buffer, typically with dilute sulfuric acid.[6] |
| Neutral to Alkaline (> pH 4) | Less Stable. Can lead to the formation of less photoactive iron-hydroxide species.[5] | Avoid neutral or alkaline conditions unless required by a specific protocol, and use the solution immediately. | |
| Temperature | Dark, up to 100°C | Low Impact. The complex is thermally stable in the absence of light.[2] | Store in a cool, dark place (e.g., refrigerator or a dedicated cabinet at room temperature).[7][8][9] |
| Atmosphere | Presence of Oxygen | Minor Impact. The primary decomposition is photochemical, but dissolved oxygen can potentially react with intermediates.[11] | For highly sensitive experiments, deoxygenating the solution by bubbling with argon may improve reproducibility.[11] |
Experimental Protocols
Protocol 1: Preparation of Potassium Ferrioxalate Solution (0.006 M for Actinometry)
This protocol is adapted from standard procedures for chemical actinometry.
Reagents & Equipment:
-
Potassium Ferrioxalate Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric Acid (H₂SO₄), 1.0 N solution
-
High-purity deionized water
-
Amber volumetric flasks and storage bottles
-
Aluminum foil
-
Darkroom or workspace with red light illumination
Procedure:
-
Work in a darkroom or under red light conditions for all steps.
-
Accurately weigh 2.947 g of K₃[Fe(C₂O₄)₃]·3H₂O.
-
In a 1000 mL amber volumetric flask, dissolve the weighed solid in approximately 800 mL of deionized water.
-
Add 100 mL of 1.0 N H₂SO₄ to the flask.
-
Add deionized water to bring the final volume to the 1000 mL mark. Mix thoroughly until the solution is homogeneous.
-
Immediately transfer the solution to a clean, dry amber glass storage bottle. For extra protection, wrap the entire bottle with aluminum foil.[6]
-
Label the bottle clearly with the contents, concentration, and date of preparation. Store in a dark cabinet or refrigerator.
Protocol 2: Recommended Storage and Handling
-
Light Exclusion: Store the solution in a tightly sealed amber glass bottle that is completely wrapped in aluminum foil to prevent any light exposure.
-
Location: Keep the bottle in a cool, dark location such as a refrigerator (2-8°C) or a dedicated, temperature-controlled chemical storage cabinet.[7][8]
-
Handling: When accessing the solution, do so under minimal light conditions (preferably in a darkroom). If small aliquots are needed frequently, consider transferring a portion to a smaller, similarly protected container to avoid repeatedly exposing the main stock solution.
-
Shelf Life: For quantitative applications like actinometry, it is strongly recommended to use a freshly prepared solution. Do not use solutions that show any sign of color change or precipitation.
Visualizations
Caption: Photochemical decomposition pathway of the ferrioxalate complex.
Caption: Recommended workflow for preparing and storing ferrioxalate solutions.
Caption: Troubleshooting decision tree for ferrioxalate solution decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrioxalate - Wikipedia [en.wikipedia.org]
- 3. Potassium ferrioxalate - Wikipedia [en.wikipedia.org]
- 4. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. POTASSIUM TRIOXALATOFERRATE(III) - Safety Data Sheet [chemicalbook.com]
- 8. Potassium Ferrioxalate Trihydrate CAS#: 5936-11-8 [m.chemicalbook.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. Ultraviolet photochemical reaction of [Fe(III)(C2O4)3]3− in aqueous solutions studied by femtosecond time-resolved X-ray absorption spectroscopy using an X-ray free electron laser - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting crystallization issues in ferrioxalate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and crystallization of potassium ferrioxalate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of potassium ferrioxalate, presented in a question-and-answer format.
Crystallization Issues
Question 1: Why are no crystals forming in my solution?
Answer: The absence of crystal formation is a common issue that can stem from several factors related to solution saturation, nucleation, and experimental conditions.
-
Insufficient Concentration: The most common reason for the lack of crystallization is that the solution is not sufficiently saturated with potassium ferrioxalate.[1] To induce crystallization, the solution needs to be concentrated by gentle heating to evaporate some of the solvent.[2][3] Be cautious not to overheat or concentrate the solution too much, as this can lead to the formation of a glassy solid or small, impure crystals.[2]
-
Lack of Nucleation Sites: Crystals require a starting point, or a nucleation site, to begin growing. If the solution is perfectly clear and the container is very smooth, spontaneous nucleation may be slow.
-
Cooling Rate: Rapid cooling of a saturated solution often leads to the formation of very small crystals or an amorphous precipitate. A slow and undisturbed cooling process is crucial for growing larger, well-defined crystals.[2]
Troubleshooting Steps:
-
Concentrate the Solution: Gently heat the solution to reduce the volume of the solvent, thereby increasing the concentration of the solute. A good indicator that the solution is nearing saturation is the formation of a thin crystalline film on the surface when a small sample is cooled.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the beaker at the solution's surface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: Introduce a tiny, pre-existing crystal of potassium ferrioxalate into the solution. This "seed" crystal will provide a template for further crystal growth.
-
-
Control the Cooling Process: Once the solution is saturated, allow it to cool down slowly and without disturbance. Covering the beaker and leaving it in a location with a stable temperature is recommended. For slower crystallization, the beaker can be placed in an insulated container.
Question 2: Why are my crystals very small and powdery?
Answer: The formation of small, poorly defined crystals is typically a result of rapid crystallization. This can be caused by:
-
Over-concentration: If the solution is too concentrated, the high number of solute molecules will crystallize rapidly and simultaneously, leading to a large number of small crystals.
-
Rapid Cooling: Cooling the saturated solution too quickly does not allow sufficient time for larger, more ordered crystals to form.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method to obtain larger and purer crystals from a batch of small ones. The detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
Optimize Cooling: For future syntheses, ensure the saturated solution cools down as slowly as possible. Placing the beaker in a larger container of warm water (a water bath) and allowing the entire setup to cool to room temperature can significantly slow down the cooling rate.
Question 3: My solution turned brown, and a brown precipitate formed instead of green crystals. What went wrong?
Answer: A brown solution and precipitate indicate the formation of ferric hydroxide (Fe(OH)₃).[2][3] This occurs when the solution is basic.[1] Potassium ferrioxalate is stable in neutral or slightly acidic conditions.
Causes:
-
Incorrect Stoichiometry: An excess of a basic reagent, such as potassium hydroxide or potassium carbonate, used during the synthesis can raise the pH of the solution.
-
Incomplete Reaction: If the ferric hydroxide, which is an intermediate in some synthesis methods, does not fully react with oxalic acid, it will remain as a brown precipitate.
Troubleshooting Steps:
-
Adjust the pH: Carefully add a dilute solution of oxalic acid dropwise to the brown solution while stirring.[1] The brown precipitate of ferric hydroxide should dissolve, and the solution should turn back to the characteristic bright green color of the ferrioxalate complex.
-
Review Reagent Quantities: For subsequent experiments, double-check the calculations for all reagents to ensure a correct stoichiometric ratio, avoiding an excess of base.
Question 4: The green solution turned yellow or brown upon standing. Are my crystals still viable?
Answer: The ferrioxalate complex is sensitive to light (photosensitive).[4] When exposed to light, the iron(III) in the complex is reduced to iron(II), and the oxalate is oxidized to carbon dioxide. This causes the solution to change color from green to yellow or brown.[1]
Corrective Actions:
-
Protection from Light: The synthesis and crystallization should be carried out in a location with minimal light exposure. Wrapping the beaker in aluminum foil can help protect the solution.
-
Re-oxidation: In many cases, if the solution is stored in the dark and exposed to air, the iron(II) will slowly re-oxidize back to iron(III), and the green color may return, especially if a small excess of oxalic acid is present.[1]
-
Crystal Viability: If crystals have already formed, they should be stored in a dark, airtight container to prevent decomposition. If the solution has decomposed before crystallization, it is best to restart the synthesis.
Question 5: The shape of my crystals is not as expected (e.g., needles instead of hexagonal plates). Why?
Answer: The crystal habit (shape) of potassium ferrioxalate can be influenced by several factors:
-
Acidity (pH): The pH of the crystallization solution can affect the crystal shape. More acidic solutions may produce thicker, stockier crystals, while less acidic conditions might favor the growth of longer, needle-like crystals.[1]
-
Impurities: The presence of impurities in the solution can interfere with the regular arrangement of molecules in the crystal lattice, leading to changes in the crystal shape.[1]
-
Rate of Crystallization: As mentioned earlier, a very rapid crystallization can lead to smaller, less defined crystals.
Troubleshooting and Control:
-
pH Control: To obtain a specific crystal shape, you can try adjusting the final pH of the solution by adding a small amount of dilute oxalic acid or potassium hydroxide/carbonate before cooling.
-
Ensure Purity: Use high-purity reagents and ensure all glassware is clean to minimize impurities. If necessary, the starting materials can be purified before the synthesis.
-
Controlled Evaporation: For growing larger, well-formed single crystals, a slow evaporation method in a dark, undisturbed environment is often successful.
Experimental Protocols
Standard Synthesis of Potassium Ferrioxalate
This protocol is a consolidated method based on common laboratory procedures.[2][3]
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium hydroxide (KOH)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of Ferric Hydroxide:
-
Dissolve 3.5 g of ferric chloride in 10 mL of distilled water in a beaker.
-
In a separate beaker, dissolve 4.0 g of potassium hydroxide in 50 mL of distilled water.
-
Slowly add the potassium hydroxide solution to the ferric chloride solution while stirring continuously. A brown precipitate of ferric hydroxide will form.
-
Filter the ferric hydroxide precipitate using a funnel and filter paper. Wash the precipitate with hot distilled water to remove impurities.
-
-
Formation of the Ferrioxalate Complex:
-
In a clean beaker, prepare a solution by dissolving 4.0 g of oxalic acid and 5.5 g of potassium oxalate in 100 mL of distilled water.
-
Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring. The brown precipitate will dissolve, and the solution will turn a vibrant green.
-
Gently heat the solution if necessary to ensure all the ferric hydroxide dissolves.
-
-
Crystallization:
-
Filter the green solution to remove any remaining insoluble impurities.
-
Transfer the filtrate to a clean crystallizing dish or beaker and gently heat it to concentrate the solution until the crystallization point is reached. (Test by taking a drop of the solution on a glass rod and seeing if crystals form upon cooling).
-
Cover the container and allow it to cool slowly and undisturbed to room temperature. For larger crystals, this process should be as slow as possible.
-
Once crystallization is complete, decant the mother liquor.
-
-
Isolation and Drying:
-
Wash the green crystals with a small amount of cold ethanol. Potassium ferrioxalate is less soluble in ethanol than in water, so this will wash away soluble impurities without dissolving a significant amount of the product.[2]
-
Carefully dry the crystals between sheets of filter paper or in a desiccator.
-
Store the final product in a labeled, dark container to prevent decomposition.
-
Recrystallization Protocol
This procedure is used to purify the potassium ferrioxalate and to obtain larger, more well-defined crystals from a batch of small or impure crystals.
Procedure:
-
Dissolution: Place the impure or small crystals in a beaker and add a minimum amount of hot distilled water to dissolve them completely. The solubility of potassium ferrioxalate is significantly higher in hot water than in cold water.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper. This prevents the product from crystallizing prematurely in the funnel.
-
Slow Cooling: Cover the beaker containing the hot, clear filtrate and allow it to cool slowly and without disturbance to room temperature.
-
Isolation and Drying: Once a good crop of crystals has formed, isolate them by filtration, wash with a small amount of cold ethanol, and dry as described in the standard synthesis protocol.
Data Presentation
Table 1: Reagents for Standard Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (g) |
| Ferric Chloride | FeCl₃ | 162.20 | 3.5 |
| Potassium Hydroxide | KOH | 56.11 | 4.0 |
| Oxalic Acid Dihydrate | H₂C₂O₄·2H₂O | 126.07 | 4.0 |
| Potassium Oxalate Monohydrate | K₂C₂O₄·H₂O | 184.23 | 5.5 |
Note: The quantities are based on a typical laboratory-scale synthesis and can be scaled as needed.
Visualizations
Experimental Workflow for Ferrioxalate Synthesis
Caption: Workflow for the synthesis of potassium ferrioxalate.
Troubleshooting Logic for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
Troubleshooting Incorrect Precipitate Color
Caption: Troubleshooting guide for the formation of a brown precipitate.
References
optimizing irradiation time for ferrioxalate actinometry
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing irradiation time and overcoming common challenges in ferrioxalate actinometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal irradiation time for a ferrioxalate actinometry experiment?
A1: There is no single "ideal" irradiation time, as it is highly dependent on the intensity of your light source, the wavelength of irradiation, and the geometry of your experimental setup. The key is to identify a range of time points where the formation of ferrous ions (Fe²⁺) is linear with time. For many setups, taking samples at 5 or 10-second intervals is a good starting point.[1][2] The goal is to keep the conversion of the ferrioxalate low (typically less than 12%) to ensure that the rate of light absorption remains constant throughout the experiment.[3]
Q2: How does the concentration of the ferrioxalate solution impact the optimal irradiation time?
A2: The concentration of the potassium ferrioxalate solution, typically between 0.006 M and 0.20 M, is chosen to ensure near-total absorption of the incident light.[4] A higher concentration will absorb more light, potentially leading to a faster reaction and thus requiring shorter irradiation times. It is crucial to use a concentration that ensures the light is fully absorbed within the path length of your reaction vessel.
Q3: What are the consequences of the irradiation time being too short or too long?
A3:
-
Too Short: An excessively short irradiation time will produce a very low concentration of Fe²⁺. This can lead to absorbance readings that are close to the baseline noise of the spectrophotometer, resulting in a high signal-to-noise ratio and inaccurate measurements.
-
Too Long: Over-irradiation can lead to several problems. Firstly, as the ferrioxalate is consumed, the solution's absorbance may decrease, meaning the rate of photon absorption is no longer constant, which violates a key assumption of the experiment.[4] Secondly, at higher conversions, side reactions can occur, and the formation of products like carbon dioxide can lead to gas formation.[3][5] This can interfere with absorbance measurements and indicates that the reaction is no longer in the linear range.
Q4: How do I determine the linear range of Fe²⁺ formation for my specific setup?
A4: To determine the linear range, you should perform a preliminary experiment where you irradiate the actinometer solution and take samples at several time points (e.g., 0, 5, 10, 15, 20, 30, 60 seconds). After developing the color with 1,10-phenanthroline, measure the absorbance at 510 nm for each time point. Plot the absorbance as a function of irradiation time. The linear range is the portion of the plot where the data points form a straight line passing through the origin. Subsequent experiments should use irradiation times that fall well within this linear region.
Q5: Is it acceptable to turn the light source on and off between taking samples?
A5: Yes, it is an acceptable and often practical method to facilitate accurate sampling, especially for short time intervals.[2] This ensures that the irradiation time for each aliquot is precisely controlled. However, ensure your light source has a stable and rapid power-up and power-down cycle to avoid introducing errors.
Troubleshooting Guide
Problem: My absorbance readings are not linear with irradiation time.
-
Possible Cause 1: High Conversion. You may be irradiating the solution for too long, causing more than 10-15% of the ferrioxalate to be consumed. This depletes the reactant, slowing the reaction rate and causing the curve to plateau.
-
Solution: Reduce the irradiation time for each data point. Take more frequent samples at the beginning of the irradiation period.
-
-
Possible Cause 2: Incomplete Mixing. If the solution is not adequately stirred, concentration gradients can form, leading to inconsistent light absorption and non-linear kinetics.
-
Solution: Ensure constant and efficient stirring throughout the irradiation process.[4]
-
-
Possible Cause 3: Light Source Instability. Fluctuations in the lamp output will directly affect the rate of Fe²⁺ formation, leading to non-linear and non-reproducible results.
-
Solution: Allow your lamp to warm up sufficiently before starting the experiment to ensure a stable output. Monitor the lamp's stability if you have the appropriate equipment.
-
Problem: I am observing precipitate or gas bubbles in my actinometer solution.
-
Possible Cause: This is a common issue, particularly in flow reactors or with high-intensity light sources, and it occurs at higher levels of ferrioxalate conversion.[3][5] The formation of CO₂ gas and precipitation of ferrous oxalate can interfere with the experiment.
-
Solution: The primary solution is to work at lower conversions by reducing the irradiation time. If using a flow reactor, specialized methods like "dimmed emitter," "segment-based," or "time-resolved" actinometry can be employed to manage these issues.[5]
-
Problem: My calculated photon flux is unexpectedly high or low.
-
Possible Cause 1: Inaccurate Calibration Curve. An inaccurate calibration curve is a frequent source of error. Errors in preparing the standard Fe²⁺ solutions or improper measurement will directly lead to incorrect photon flux calculations.[6]
-
Possible Cause 2: Incorrect Quantum Yield Value. The quantum yield (Φ) of the ferrioxalate actinometer is wavelength-dependent. Using an incorrect value for your irradiation wavelength will result in an erroneous photon flux.
-
Solution: Consult the literature to find the accepted quantum yield for your specific irradiation wavelength.
-
-
Possible Cause 3: Experimental Geometry. The distance from the light source, the shape of the reaction vessel, and the solution volume all significantly impact the number of photons entering the sample.[2]
-
Solution: Keep the experimental geometry identical between the actinometry experiment and the actual photochemical reaction you intend to study. Document all parameters of your setup, including vial position and volume.[2]
-
Problem: I am getting inconsistent results between replicate experiments.
-
Possible Cause 1: Light Sensitivity of Solutions. The ferrioxalate solution and the Fe²⁺-phenanthroline complex are both light-sensitive.[1][2] Accidental exposure to ambient light can lead to the formation of Fe²⁺ before the intended irradiation, causing variability.
-
Possible Cause 2: Temperature Variations. Temperature can affect the quantum yield and reaction kinetics, although the effect is generally small for ferrioxalate actinometry.[7][8]
-
Solution: For high-precision work, consider using a thermostatted reaction vessel to maintain a constant temperature across all experiments.
-
Data Presentation
Table 1: Quantum Yields for Potassium Ferrioxalate Actinometer
| Wavelength (nm) | Quantum Yield (Φ) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 366 | 1.21 - 1.26 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 480 | 0.94 |
| 509 | 0.15 |
| 546 | <0.01 |
Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions. It is recommended to consult primary literature for the most accurate values.[9]
Table 2: Example Photon Flux Measurements Under Various Conditions
| Entry | Reaction Volume | Instrument | Reaction Vial | Light Source | Effective Power | Effective Power per Volume |
| 1 | 2 mL | Photoredox Box | 4 mL vial | 450 nm 18W EvoluChem | 0.35 W | 0.18 W/mL |
| 2 | 2 mL | Photoredox Box | 4 mL vial | Kessil 150 Blue 34W | 0.16 W | 0.08 W/mL |
| 3 | 2 mL | Photoredox Box | 4 mL vial | 450 nm 30W EvoluChem | 0.45 W | 0.23 W/mL |
| 4 | 10 mL | Photoredox Box | 20 mL vial | 450 nm 18W EvoluChem | 0.85 W | 0.08 W/mL |
| 5 | 3 mL | Photoredox Box | 20 mL vial | 425 nm 18W EvoluChem | 0.5 W | 0.2 W/mL |
Data adapted from HepatoChem, demonstrating how setup changes affect the measured photon flux.[2]
Experimental Protocols
Preparation of the 0.15 M Ferrioxalate Actinometer Solution
Caution: This entire procedure must be performed in a darkroom or under red light illumination to prevent premature photoreduction.[1]
-
Synthesis of Potassium Ferrioxalate (K₃Fe(C₂O₄)₃·3H₂O):
-
In the dark, combine 150 mL of a 1.5 M aqueous solution of potassium oxalate monohydrate (K₂C₂O₄·H₂O) with 50 mL of a 1.5 M aqueous solution of ferric chloride (FeCl₃).[1]
-
Allow the mixture to stand for 30 minutes.
-
Filter the resulting green crystals of potassium ferrioxalate.
-
Recrystallize the solid three times from hot water.
-
Dry the crystals in a desiccator overnight. The solid can be stored for months in the dark.[1]
-
-
Preparation of the Actinometric Solution:
-
To prepare a 0.15 M solution, dissolve approximately 7.37 g of the synthesized K₃Fe(C₂O₄)₃·3H₂O in 80 mL of deionized water containing 10 mL of 1 M H₂SO₄.
-
Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Store this solution in a bottle wrapped completely in aluminum foil at room temperature.[1]
-
Standard Irradiation Procedure
-
Pipette the required volume of the actinometric solution into the reaction vessel (e.g., a quartz cuvette or vial).
-
Place the vessel in the photoreactor at a fixed and reproducible position.
-
Turn on the light source to begin the irradiation.
-
At predetermined time intervals (e.g., 0, 5, 10, 15, 20 seconds), withdraw a small, precise aliquot (e.g., 100 µL) of the irradiated solution.[1]
-
Immediately transfer each aliquot into a separate vial or well of a microplate containing the developing solution (see protocol 3). This step should also be done in the dark.
Preparation of Fe(II)-phenanthroline Complex for Analysis
-
Prepare a Buffer/Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of water. Separately, prepare a sodium acetate buffer. A common method is to mix the phenanthroline solution with the buffer.[1]
-
Develop the Color: For each irradiated aliquot, add it to a pre-measured volume of the buffer/phenanthroline solution. For example, add a 100 µL aliquot of the irradiated solution to a mixture of 350 µL of buffer/phenanthroline solution and an appropriate volume of water to reach a final volume of 1 mL.[1]
-
Incubate: Allow the solutions to stand in the dark for at least 30-60 minutes to ensure complete complexation and color development.[1][6]
-
Measure Absorbance: Measure the absorbance of each solution at 510 nm using a spectrophotometer. Use a solution prepared with an un-irradiated aliquot as the blank.
Calibration Curve Preparation
-
Prepare a Standard Fe²⁺ Stock Solution: Accurately weigh ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) or a similar Fe²⁺ salt and dissolve it in dilute sulfuric acid (e.g., 0.1 M H₂SO₄) to create a stock solution of known concentration (e.g., 0.4 mM).[1]
-
Prepare a Series of Dilutions: Create a series of standards by diluting the stock solution to cover the expected range of Fe²⁺ concentrations in your experiment.
-
Develop Color and Measure: Treat each standard with the same buffer/phenanthroline solution used for the experimental samples. Measure the absorbance at 510 nm.
-
Plot the Curve: Plot absorbance versus the known Fe²⁺ concentration. The plot should be linear, and the slope corresponds to the molar absorptivity multiplied by the path length.
Visualizations
Caption: Workflow for a standard ferrioxalate actinometry experiment.
Caption: Decision tree for troubleshooting non-linear absorbance data.
References
- 1. hepatochem.com [hepatochem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. technoprocur.cz [technoprocur.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 8. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Accurate Fe(II) Measurement in Actinometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring Fe(II) concentration in actinometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind measuring Fe(II) concentration in ferrioxalate actinometry?
A1: The measurement relies on the photoreduction of Fe(III) to Fe(II) in a potassium ferrioxalate solution upon exposure to light. The amount of Fe(II) produced is directly proportional to the number of photons absorbed. To quantify the Fe(II), it is complexed with 1,10-phenanthroline to form a stable, intensely colored orange-red complex, tris(1,10-phenanthroline)iron(II) or [Fe(phen)3]2+.[1][2][3] The concentration of this complex is then determined spectrophotometrically by measuring its absorbance at its maximum absorption wavelength (λmax), which is typically around 510 nm.[1][2]
Q2: Why is it crucial to work in the dark or under red light during the preparation and handling of the actinometer solution?
A2: The potassium ferrioxalate solution is highly sensitive to light, particularly in the UV and blue regions of the spectrum.[1][4] Exposure to ambient light will cause the photoreduction of Fe(III) to Fe(II), leading to an artificially high blank reading and inaccurate determination of the photon flux of your light source. Working in a darkroom or under a red safelight, which the actinometer is not sensitive to, prevents this premature reaction.[1][5]
Q3: What is the purpose of the buffer solution (e.g., sodium acetate) in the experimental protocol?
A3: The formation of the Fe(II)-1,10-phenanthroline complex is pH-dependent. The color intensity of the complex is stable and independent of pH in the range of 2 to 9.[2] A buffer solution, typically a sodium acetate buffer, is added to adjust and maintain the pH of the solution within the optimal range for complex formation, ensuring complete and stable color development.[1][2]
Q4: How do I establish a reliable calibration curve for Fe(II) determination?
A4: A reliable calibration curve is essential for accurate quantification. It is constructed by preparing a series of standard solutions with known Fe(II) concentrations and measuring their corresponding absorbances.
-
Prepare a standard Fe(II) stock solution: Accurately weigh a primary standard, such as ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), and dissolve it in a known volume of dilute sulfuric acid to prevent oxidation.[2]
-
Prepare a series of dilutions: Create a set of at least five standard solutions by accurately diluting the stock solution to cover the expected concentration range of your experimental samples.[2]
-
Develop the color: Treat each standard dilution with the 1,10-phenanthroline and buffer solutions in the same manner as your experimental samples.[2]
-
Measure absorbance: Measure the absorbance of each standard at the λmax (around 510 nm) against a blank containing all reagents except the Fe(II) solution.[2]
-
Plot the data: Plot a graph of absorbance versus Fe(II) concentration. The resulting plot should be a straight line passing through the origin, following the Beer-Lambert law.[6][7] The slope of this line is the molar absorptivity (ε).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High blank absorbance reading | 1. Premature exposure of the actinometer solution to light.[5] 2. Contamination of glassware or reagents with Fe(II). 3. Insufficient purity of the potassium ferrioxalate. | 1. Ensure all steps involving the actinometer solution are performed in a darkroom or under a red safelight.[1] Wrap storage vessels in aluminum foil.[1] 2. Use acid-washed glassware and high-purity water and reagents. 3. Recrystallize the potassium ferrioxalate three times from water to ensure high purity.[1] |
| Non-linear calibration curve | 1. The concentrations of the standard solutions are too high, exceeding the linear range of the spectrophotometer. 2. Incomplete complex formation. 3. Instrumental malfunction. | 1. Dilute the standard solutions to a lower concentration range where absorbance values are typically below 1.5.[6] 2. Ensure the pH is within the optimal range (2-9) and allow sufficient time (at least 10 minutes) for complete color development.[2] 3. Check the spectrophotometer's performance with standard filters or solutions. |
| Low or inconsistent absorbance readings | 1. Incomplete reduction of Fe(III) to Fe(II) during irradiation. 2. Insufficient 1,10-phenanthroline to complex all the Fe(II) formed. 3. Fading of the colored complex. | 1. Ensure the irradiation time is sufficient for a measurable amount of Fe(II) to form, but not so long that precipitation occurs.[8] 2. Use an excess of the 1,10-phenanthroline solution.[9] 3. While the complex is very stable, measure the absorbance within a reasonable timeframe after color development.[2] |
| Precipitation in the actinometer solution | 1. High conversion of ferrioxalate, leading to the formation of insoluble Fe(II) oxalate.[8][10] | 1. Reduce the irradiation time or the concentration of the actinometer solution. This is particularly important when using high-intensity light sources.[8] |
Experimental Protocols
Preparation of Potassium Ferrioxalate Actinometer Solution (0.006 M)
-
Synthesis of Potassium Ferrioxalate (K₃Fe(C₂O₄)₃·3H₂O):
-
Combine 50 mL of a 1.5 M aqueous solution of ferric chloride (FeCl₃) with 150 mL of a 1.5 M aqueous solution of potassium oxalate (K₂C₂O₄·H₂O) at room temperature.[1]
-
After 30 minutes, filter the precipitated green crystals and recrystallize them three times from hot water.[1]
-
Dry the crystals in a desiccator overnight. The solid can be stored for months in the dark.[1]
-
-
Preparation of the Actinometric Solution:
-
Dissolve approximately 2.94 g of the synthesized potassium ferrioxalate in 800 mL of 0.05 M sulfuric acid (H₂SO₄).
-
Dilute the solution to exactly 1 L with 0.05 M H₂SO₄ in a volumetric flask.
-
Store this solution in a dark bottle wrapped in aluminum foil.[1]
-
Measurement of Fe(II) Concentration
-
Irradiation:
-
Complexation:
-
Immediately after irradiation, pipette a precise aliquot (e.g., 1 mL) of the irradiated solution into a volumetric flask (e.g., 10 mL).
-
Add 2 mL of a 0.1% (w/v) 1,10-phenanthroline solution.[2]
-
Add 1 mL of a buffer solution (e.g., sodium acetate) to adjust the pH.[2]
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the solution to stand for at least 10 minutes for complete color development.[2]
-
-
Spectrophotometric Measurement:
-
Calculation:
-
Determine the concentration of Fe(II) in the measured solution using the calibration curve.
-
Calculate the moles of Fe(II) produced in the original irradiated solution, accounting for the dilution.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Absorptivity (ε) of [Fe(phen)₃]²⁺ at 510 nm | 11,100 M⁻¹cm⁻¹ | [2] |
| Optimal pH range for complex formation | 2 - 9 | [2] |
| Active Wavelength Range for Ferrioxalate Actinometer | 250 nm - 500 nm | [4][9] |
Visualizations
Caption: Experimental workflow for Fe(II) concentration measurement in actinometry.
Caption: Logical relationship of steps in ferrioxalate actinometry.
References
- 1. hepatochem.com [hepatochem.com]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hepatochem.com [hepatochem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. 5. To determine the amount of Fe(II) and Fe(III) in a mixture using 1,10-phenanthroline spectrophotometrically. | PDF [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. researchgate.net [researchgate.net]
minimizing light exposure during ferrioxalate solution preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of ferrioxalate solutions, with a specific focus on minimizing light exposure to prevent premature decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize light exposure when preparing and handling ferrioxalate solutions?
A1: Ferrioxalate solutions are highly sensitive to light, particularly in the ultraviolet and blue regions of the spectrum (250-500 nm).[1] Exposure to light induces a photochemical reaction where the iron(III) in the ferrioxalate complex is reduced to iron(II), and the oxalate ligand is oxidized to carbon dioxide.[2] This decomposition alters the solution's properties and can lead to significant errors in applications such as chemical actinometry.
Q2: What are the visible signs of ferrioxalate solution decomposition due to light exposure?
A2: A freshly prepared potassium ferrioxalate solution has a characteristic green color. Upon exposure to light, the solution will typically turn yellow and then brown as the Fe(III) is converted to Fe(II).
Q3: What type of lighting is safe to use when working with ferrioxalate solutions?
A3: All solution preparation and handling should ideally be performed in a darkroom or a light-free setup. For visibility, a red safelight can be used, as ferrioxalate is least sensitive to red light.
Q4: How should I store my ferrioxalate solution to prevent degradation?
A4: Store the solution in a dark, amber glass bottle wrapped in aluminum foil to completely block any light. It should be kept at room temperature.
Q5: For how long can I store a ferrioxalate solution?
A5: While the solid potassium ferrioxalate salt can be stored for months in a desiccator, the solution is much less stable. It is best practice to prepare the solution fresh for each experiment. If storage is necessary, it should be for the shortest time possible and strictly in the dark.
Troubleshooting Guide
| Issue | Observation | Possible Cause(s) | Recommended Action(s) |
| Premature Decomposition | The freshly prepared green solution quickly turns yellow or brown before the experiment begins. | Inadvertent exposure to ambient light during preparation or transfer. | Prepare the solution in a darkroom under a red safelight. Cover all glassware with aluminum foil. |
| Inconsistent Experimental Results | High variability in measurements when using the ferrioxalate solution for actinometry or other photochemical experiments. | - Partial decomposition of the stock solution.- Fluctuations in light source intensity.- Errors in solution concentration. | - Always use a freshly prepared solution.- Ensure the light source has stabilized before starting the experiment.- Double-check all weighing and dilution steps during preparation. |
| Low Yield of Fe(II) in Actinometry | The measured amount of Fe(II) produced is lower than expected for a given light exposure. | - Incomplete dissolution of the potassium ferrioxalate salt.- The solution is too old and has already partially decomposed. | - Ensure the salt is fully dissolved during preparation.- Prepare a fresh solution for each experiment. |
| Precipitate Formation | A solid precipitate forms in the solution. | This can occur after prolonged irradiation, leading to erroneous measurements of Fe(II) production. | Limit the duration of light exposure to avoid high levels of conversion. |
Experimental Protocols
Protocol 1: Preparation of Potassium Ferrioxalate Salt (K₃[Fe(C₂O₄)₃]·3H₂O)
This protocol describes the synthesis of the solid potassium ferrioxalate salt, which is more stable for storage than the solution.
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Deionized water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization apparatus
Procedure:
-
Work in a darkroom or under a red safelight.
-
Prepare a 1.5 M aqueous solution of ferric chloride.
-
Prepare a 1.5 M aqueous solution of potassium oxalate monohydrate.
-
Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green precipitate of potassium ferrioxalate will form immediately.
-
Allow the mixture to stand for approximately 30 minutes to ensure complete precipitation.
-
Filter the green crystals using a Buchner funnel and wash them with deionized water.
-
Recrystallize the solid three times from hot water to purify it.
-
Dry the purified crystals in a desiccator overnight.
-
Store the solid potassium ferrioxalate in a labeled, dark, airtight container.
Protocol 2: Preparation of Ferrioxalate Actinometer Solution (0.006 M)
This protocol is for the preparation of a ferrioxalate solution commonly used in chemical actinometry.
Materials:
-
Potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 1.0 N
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Amber glass bottle wrapped in aluminum foil
Procedure:
-
Perform all steps in a darkroom or under a red safelight.
-
Accurately weigh approximately 0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O.
-
Dissolve the weighed salt in approximately 50 mL of 0.1 N H₂SO₄ in a 100 mL volumetric flask.
-
Once fully dissolved, dilute the solution to the 100 mL mark with 0.1 N H₂SO₄.
-
Transfer the solution to a dark amber bottle wrapped in aluminum foil for storage.
-
This solution should be used as fresh as possible.
Quantitative Data
The efficiency of the photochemical decomposition of ferrioxalate is wavelength-dependent. The quantum yield (Φ) is a measure of this efficiency, representing the number of Fe(II) ions formed per photon absorbed.
| Wavelength (nm) | Quantum Yield (ΦFe²⁺) | Reference |
| 254 | 1.25 | [3] |
| 280 | 1.25 | [4] |
| 364 | 1.27 | |
| 400 | 1.20 | [4] |
| 407 | 1.14 | |
| 458 | 1.01 | |
| 480 | 0.94 | [5] |
| 500 | ~0.9 | [6] |
Visualizations
Caption: Workflow for preparing and handling ferrioxalate solution.
Caption: Photodecomposition pathway of the ferrioxalate complex.
References
- 1. researchgate.net [researchgate.net]
- 2. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
effect of pH on the stability of ferrioxalate actinometer
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the ferrioxalate actinometer, with a specific focus on the critical role of pH in ensuring experimental accuracy and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the ferrioxalate actinometer solution?
A1: The ferrioxalate actinometer is most stable and provides the most accurate and reproducible results in an acidic medium. Standard protocols consistently recommend the use of a dilute sulfuric acid solution, typically 0.05 M to 0.1 M H₂SO₄, to maintain an acidic pH.[1][2] While a specific pH value is not always stated, the concentration of sulfuric acid used typically results in a pH between 1 and 2.
Q2: Why is an acidic pH crucial for the stability of the ferrioxalate actinometer?
A2: An acidic pH is essential for several reasons:
-
Prevents Precipitation: In neutral or alkaline solutions, the ferric ions (Fe³⁺) can hydrolyze to form insoluble ferric hydroxide (Fe(OH)₃), which will precipitate out of solution and interfere with the actinometric measurement.
-
Stabilizes the Ferrioxalate Complex: The tris(oxalato)ferrate(III) complex is most stable in acidic conditions. At higher pH values, the complex can begin to decompose.
-
Ensures Accurate Complexation with Phenanthroline: The development of the colored ferrous-phenanthroline complex, which is measured spectrophotometrically, is also pH-dependent and proceeds reliably in a slightly acidic to neutral buffered solution after irradiation. The initial acidic condition of the actinometer solution is adjusted with a buffer during the development step.[1]
Q3: What happens if I prepare the ferrioxalate actinometer solution in neutral or alkaline water?
A3: Preparing the ferrioxalate actinometer solution in neutral or alkaline water will lead to inaccurate and unreliable results. You will likely observe the formation of a precipitate (ferric hydroxide), and the quantum yield of the photoreduction of Fe³⁺ to Fe²⁺ will be significantly affected. This will result in an incorrect determination of the photon flux.
Q4: Can I use a different acid to acidify the actinometer solution?
A4: While sulfuric acid is the most commonly used and recommended acid, other non-interfering strong acids could potentially be used. However, it is critical to ensure that the acid and its conjugate base do not interfere with the photochemical reaction or the subsequent analysis. For consistency and comparability with published data, it is highly recommended to use sulfuric acid as specified in standard protocols.
Q5: How does pH affect the quantum yield of the ferrioxalate actinometer?
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible readings | Incorrect pH of the actinometer solution. | Ensure that the actinometer solution is prepared using the correct concentration of sulfuric acid as specified in the protocol. Verify the pH of your deionized water. |
| Precipitate forms in the actinometer solution | The pH of the solution is too high (neutral or alkaline), leading to the formation of ferric hydroxide. | Discard the solution and prepare a fresh batch, ensuring the use of dilute sulfuric acid. |
| Low quantum yield or photon flux measured | The ferrioxalate complex may be partially decomposed due to an improper pH. | Prepare a fresh actinometer solution with the correct acidic pH. Ensure all glassware is clean and free of contaminants that could alter the pH. |
| Color of the actinometer solution is not the characteristic fluorescent green | This could indicate decomposition of the complex, potentially due to incorrect pH or exposure to light. | Prepare a fresh solution in the dark, ensuring the correct acidic conditions. |
Experimental Protocols
Preparation of the Ferrioxalate Actinometer Solution (0.006 M)
This protocol is adapted from standard published methods.[1][3]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
Prepare a 0.1 M Sulfuric Acid Solution: Carefully add 5.6 mL of concentrated H₂SO₄ to approximately 900 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature, then dilute to the mark with deionized water.
-
Dissolve Potassium Ferrioxalate: In a dark room or under red light, accurately weigh 2.947 g of potassium ferrioxalate.
-
Prepare the Actinometer Solution: Dissolve the weighed potassium ferrioxalate in 800 mL of the 0.1 M sulfuric acid solution in a 1 L volumetric flask. Once dissolved, dilute to the 1 L mark with the 0.1 M sulfuric acid solution.
-
Storage: Store the solution in a dark bottle, wrapped in aluminum foil, at room temperature. The solution is stable for extended periods if stored properly in the dark.
Actinometry Measurement
Materials:
-
Prepared ferrioxalate actinometer solution
-
1,10-Phenanthroline solution (0.1% w/v in water)
-
Sodium acetate buffer solution
-
Spectrophotometer
Procedure:
-
Irradiation: Fill a cuvette with the ferrioxalate actinometer solution and irradiate it with the light source for a known period. A non-irradiated sample should be kept as a blank.
-
Development of the Ferrous-Phenanthroline Complex: After irradiation, take a known aliquot of the irradiated solution and the blank solution. To each, add the 1,10-phenanthroline solution and the sodium acetate buffer to complex the Fe²⁺ ions. The solution should be left in the dark for at least 30 minutes for the color to fully develop.[1]
-
Spectrophotometric Measurement: Measure the absorbance of the developed solutions at 510 nm using a spectrophotometer. The difference in absorbance between the irradiated sample and the blank is used to calculate the amount of Fe²⁺ formed.
Quantitative Data
The quantum yield (Φ) of the ferrioxalate actinometer is dependent on the wavelength of irradiation. The following table summarizes the accepted quantum yields under standard acidic conditions.
| Wavelength (nm) | Quantum Yield (Φ) |
| 254 | 1.25 |
| 313 | 1.24 |
| 334 | 1.23 |
| 365 | 1.21 |
| 405 | 1.14 |
| 436 | 1.01 |
| 468 | 0.93 |
| 509 | 0.86 |
| 546 | 0.15 |
| 578 | <0.01 |
Data compiled from various sources. The quantum yield is largely independent of temperature and ferrioxalate concentration within the recommended ranges.
Visualizations
Logical Relationship between pH and Actinometer Stability
Caption: Logical workflow of pH's effect on ferrioxalate stability.
Experimental Workflow for Ferrioxalate Actinometry
Caption: Experimental workflow for ferrioxalate actinometry.
References
Navigating Photoreduction in Ferrioxalate: A Guide to Alternative Determination Methods
Technical Support Center
For researchers, scientists, and drug development professionals working with ferrioxalate actinometry, accurate determination of photoreduction is paramount. While the traditional spectrophotometric method is widely used, several alternative techniques offer distinct advantages in terms of simplicity, cost, and real-time analysis. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for these alternative methods, ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why consider alternative methods to the traditional spectrophotometric determination of Fe(II) in ferrioxalate actinometry?
While reliable, the traditional spectrophotometric method involving the complexation of Fe(II) with 1,10-phenanthroline can be time-consuming and susceptible to errors. Alternative methods such as CO2 monitoring, potentiometric titration, and cyclic voltammetry can offer improvements in terms of reduced sample handling, potential for real-time measurement, and lower cost.[1][2]
Q2: What are the primary alternative methods for determining photoreduction in ferrioxalate?
The main alternatives to the traditional spectrophotometric method are:
-
Carbon Dioxide (CO2) Monitoring: This method tracks the evolution of CO2, a byproduct of the photoreduction of ferrioxalate. It can be performed by measuring the change in pressure in a sealed system or by monitoring the volume of displaced gas.[1][2]
-
Potentiometric Titration: This electrochemical technique involves titrating the photogenerated Fe(II) with a standard oxidizing agent and monitoring the change in potential to determine the equivalence point.
-
Cyclic Voltammetry (CV): This method measures the current response of the irradiated ferrioxalate solution to a linearly cycled potential sweep, allowing for the quantification of Fe(II).
Q3: Which alternative method is most suitable for my experimental setup?
The choice of method depends on factors such as available equipment, desired speed of analysis, and the required level of precision.
-
CO2 monitoring is well-suited for setups where real-time data is beneficial and is generally less laborious than the traditional method.[1][2]
-
Potentiometric titration is a good option if a potentiometer is readily available and offers high precision.[3]
-
Cyclic voltammetry provides high sensitivity and is useful for studying the electrochemical properties of the system, but may require more specialized equipment and expertise.
Troubleshooting Guides
CO2 Monitoring Methods
Issue: No significant pressure or volume change is observed during irradiation.
-
Possible Cause 1: Leak in the system.
-
Troubleshooting: Ensure all connections in your experimental setup are airtight. For the pressure change method, check the seals on the reaction vessel and pressure sensor. For the volume displacement method, inspect the tubing for any cracks or loose fittings.
-
-
Possible Cause 2: Insufficient irradiation.
-
Troubleshooting: Verify the output of your light source and ensure it is appropriate for the ferrioxalate actinometer. Check the age of the lamp and its alignment with the reaction vessel.
-
-
Possible Cause 3: Incomplete dissolution of ferrioxalate.
-
Troubleshooting: Ensure the potassium ferrioxalate is fully dissolved in the sulfuric acid solution before starting the irradiation.
-
Issue: The rate of CO2 evolution is inconsistent or decreases over time.
-
Possible Cause 1: Consumption of the ferrioxalate.
-
Troubleshooting: The reaction rate will naturally decrease as the ferrioxalate is consumed. For accurate quantum yield calculations, it is best to use the initial linear portion of the data.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting: Maintain a constant temperature in the reaction vessel, as changes in temperature can affect the pressure and volume of the evolved CO2. Use a water bath or other temperature control system.
-
-
Possible Cause 3: CO2 dissolving in the solution.
-
Troubleshooting: Allow the solution to become saturated with CO2 before starting measurements for the volume displacement method. This can be achieved by a short pre-irradiation period.[1]
-
Potentiometric Titration
Issue: Difficulty in determining a sharp equivalence point.
-
Possible Cause 1: Inappropriate titrant.
-
Possible Cause 2: Interference from oxalate.
-
Troubleshooting: The presence of oxalate ions from the ferrioxalate complex can potentially interfere with the titration. Acidifying the solution with sulfuric acid helps to minimize this interference.
-
-
Possible Cause 3: Electrode issues.
-
Troubleshooting: Ensure the platinum indicator electrode and the reference electrode (e.g., calomel or Ag/AgCl) are properly conditioned and functioning correctly. Clean the electrode surfaces if necessary.
-
Issue: Unstable potential readings.
-
Possible Cause 1: Insufficient stirring.
-
Troubleshooting: Maintain constant and adequate stirring of the solution throughout the titration to ensure homogeneity.
-
-
Possible Cause 2: Electrical noise.
-
Troubleshooting: Ensure the potentiometer and electrodes are properly grounded and shielded from sources of electrical interference.
-
Cyclic Voltammetry
Issue: Poorly defined or absent peaks for the Fe(II)/Fe(III) redox couple.
-
Possible Cause 1: Inappropriate supporting electrolyte.
-
Troubleshooting: The choice of supporting electrolyte is crucial. An inert electrolyte that does not complex with iron ions, such as lithium perchlorate, is a good option.[5] The concentration of the supporting electrolyte should be optimized.
-
-
Possible Cause 2: Electrode surface fouling.
-
Troubleshooting: The surface of the working electrode (e.g., glassy carbon, gold) can become fouled by reaction products or components of the ferrioxalate solution.[6] Polish the electrode surface between measurements according to the manufacturer's instructions.
-
-
Possible Cause 3: Low concentration of Fe(II).
-
Troubleshooting: If the concentration of photogenerated Fe(II) is below the detection limit of the instrument, increase the irradiation time or the initial concentration of ferrioxalate.
-
Issue: Distorted or shifted voltammograms.
-
Possible Cause 1: Uncompensated solution resistance.
-
Troubleshooting: High solution resistance can distort the shape of the cyclic voltammogram. Most modern potentiostats have a function to compensate for this. Ensure this is properly configured.
-
-
Possible Cause 2: Matrix effects.
-
Possible Cause 3: Presence of interfering species.
-
Troubleshooting: Ensure the ferrioxalate solution is free from impurities that could be electroactive in the potential window of interest.
-
Data Presentation
| Method | Principle | Advantages | Disadvantages | Typical Precision |
| Traditional Spectrophotometry | Colorimetric determination of Fe(II)-phenanthroline complex.[8][9] | Well-established, high sensitivity. | Time-consuming, requires sample withdrawal and dilution, potential for errors in handling.[2] | ± 2-5% |
| CO2 Monitoring (Pressure) | Measures the pressure increase from CO2 evolution in a sealed vessel.[1][2] | Simple, real-time monitoring, less laborious than the traditional method.[2] | Requires a well-sealed system, sensitive to temperature fluctuations. | ± 5-10% |
| CO2 Monitoring (Volume) | Measures the volume of CO2 evolved by displacing a liquid.[1][2] | Simple setup, real-time monitoring. | Less precise than the pressure method, CO2 solubility can affect initial readings.[1] | ± 5-15% |
| Potentiometric Titration | Titration of Fe(II) with an oxidizing agent, monitoring potential change.[3] | High precision, no need for a spectrophotometer. | Requires a potentiometer and careful titration, potential for interference from oxalate. | ± 1-3% |
| Cyclic Voltammetry | Electrochemical measurement of the Fe(II)/Fe(III) redox couple. | High sensitivity, provides information on reaction kinetics. | Requires specialized equipment, can be affected by matrix effects and electrode fouling.[6][7] | ± 3-8% |
Experimental Protocols
Traditional Spectrophotometric Method
-
Preparation of Reagents:
-
Ferrioxalate Solution (0.006 M): Dissolve 2.945 g of potassium ferrioxalate in 800 mL of 0.1 N H2SO4 and dilute to 1 L with 0.1 N H2SO4. Store in a dark bottle.[8][9]
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Dissolve 60 g of sodium acetate in 100 mL of distilled water.
-
-
Procedure:
-
Irradiate the ferrioxalate solution for a known period.
-
Take an aliquot of the irradiated solution and place it in a volumetric flask.
-
Add the 1,10-phenanthroline solution and the buffer solution.
-
Dilute to the mark with distilled water and allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance at 510 nm using a spectrophotometer.
-
Determine the concentration of Fe(II) using a pre-established calibration curve.[8]
-
CO2 Monitoring by Pressure Change
-
Setup:
-
Place a known volume of the ferrioxalate solution in a sealed reaction vessel equipped with a pressure sensor.
-
Ensure the system is airtight.
-
-
Procedure:
CO2 Monitoring by Volume Displacement
-
Setup:
-
Connect the reaction vessel containing the ferrioxalate solution to an inverted burette or graduated cylinder filled with water.
-
-
Procedure:
Potentiometric Titration
-
Setup:
-
Place a known volume of the irradiated ferrioxalate solution in a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse a platinum indicator electrode and a reference electrode into the solution.
-
Connect the electrodes to a potentiometer.
-
-
Procedure:
Cyclic Voltammetry
-
Setup:
-
Place an aliquot of the irradiated ferrioxalate solution in an electrochemical cell.
-
Add a suitable supporting electrolyte (e.g., LiClO4).[5]
-
Immerse a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the solution.
-
Connect the electrodes to a potentiostat.
-
-
Procedure:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon).
-
Scan the potential over a range that covers the Fe(II)/Fe(III) redox couple.
-
The peak current is proportional to the concentration of Fe(II).[6] A calibration curve or the method of standard additions can be used for quantification.
-
Visualizations
Caption: Workflow for the traditional spectrophotometric method.
Caption: Workflows for CO2 monitoring methods.
Caption: Workflows for electrochemical methods.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Potentiometric titration of iron(II) ions [leybold-shop.com]
- 4. scribd.com [scribd.com]
- 5. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. Potentiometric titration of iron(II) ions - Potentiometric titration of iron(II) ions - Potentiometric and acid-base titrations - Quantitative analysis - Analytical chemistry - Catalogue of experiments - Chemistry - Chemistry [leybold-shop.com]
Validation & Comparative
comparison of potassium ferrioxalate with uranyl oxalate actinometers
A Comprehensive Comparison of Potassium Ferrioxalate and Uranyl Oxalate Actinometers for Photochemical Applications
Introduction
In the fields of photochemistry, materials science, and drug development, the precise measurement of light intensity, or photon flux, is critical for quantifying the efficiency of photochemical reactions. Chemical actinometers are indispensable tools for this purpose, utilizing a well-characterized photochemical reaction with a known quantum yield to determine the number of photons absorbed by a system. This guide provides a detailed comparison of two of the most historically significant and widely used chemical actinometers: the potassium ferrioxalate actinometer and the uranyl oxalate actinometer. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the appropriate actinometer for their specific experimental needs, supported by quantitative data and detailed protocols.
Principle of Operation
Potassium Ferrioxalate Actinometer
The potassium ferrioxalate actinometer, often referred to as the Hatchard-Parker actinometer, is celebrated for its high sensitivity and broad spectral range.[1][2] The fundamental principle of this actinometer lies in the photoreduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻. Upon absorption of a photon, the ferric iron (Fe³⁺) in the complex is reduced to ferrous iron (Fe²⁺), and the oxalate ligand is oxidized.[1] The subsequent analysis involves the complexation of the resulting Fe²⁺ ions with a chromophore, typically 1,10-phenanthroline, to form a deeply colored complex, [Fe(phen)₃]²⁺. The concentration of this complex is then determined spectrophotometrically, which directly correlates to the number of photons absorbed.
Uranyl Oxalate Actinometer
The uranyl oxalate actinometer is a classical actinometer that relies on the photosensitized decomposition of oxalic acid by the uranyl ion (UO₂²⁺).[3][4] In this system, the uranyl ion is the primary light-absorbing species.[5] Upon excitation by a photon, the excited uranyl ion transfers its energy to the oxalic acid, causing it to decompose into carbon dioxide, carbon monoxide, and water.[3][5] The extent of the reaction is quantified by measuring the amount of unreacted oxalic acid remaining in the solution, typically through titration with a standard solution of potassium permanganate (KMnO₄).[6]
Performance Comparison
The selection of an appropriate actinometer is heavily dependent on its performance characteristics. The following table summarizes the key quantitative data for both potassium ferrioxalate and uranyl oxalate actinometers.
| Feature | Potassium Ferrioxalate | Uranyl Oxalate |
| Effective Wavelength Range | 254 nm to >500 nm[7] | ~208 nm to 436 nm[8] |
| Quantum Yield (Φ) | Varies with wavelength (see table below) | Relatively constant, ~0.5-0.6 in the UV range (see table below) |
| Sensitivity | High; hundreds of times more sensitive than uranyl oxalate[1][9] | Lower |
| Precision | High | Moderate; titration can introduce variability[6] |
| Thermal Stability (Dark Reaction) | Stable in the dark when prepared in acidic solution | Stable in the dark |
| Safety Concerns | Ferrioxalate is toxic if ingested. | Uranyl compounds are radioactive and highly toxic.[8] |
Quantum Yields at Various Wavelengths
| Wavelength (nm) | Potassium Ferrioxalate Quantum Yield (Φ) | Uranyl Oxalate Quantum Yield (Φ) |
| 208 | - | 0.48[8] |
| 254 | 1.25 | 0.60[8] |
| 278 | - | 0.58[8] |
| 297-302 | 1.24 | 0.57[8] |
| 313 | 1.24 | 0.56[8] |
| 335 | - | 0.53[8] |
| 366 | 1.21-1.26[10] | 0.49[8] |
| 405 | 1.14 | 0.56[8] |
| 436 | 1.01 | 0.58[8] |
| 480 | 0.94 | - |
| 509 | 0.15 | - |
| 546 | 0.013 | - |
Experimental Protocols
Potassium Ferrioxalate Actinometer
1. Preparation of the Actinometer Solution (0.006 M):
-
In a dark room or under red light, dissolve 2.947 g of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 800 mL of distilled water in a 1 L volumetric flask.
-
Add 100 mL of 1.0 N sulfuric acid (H₂SO₄).
-
Dilute to the 1 L mark with distilled water and mix thoroughly.
-
Store the solution in a dark bottle.
2. Preparation of the Developer Solution:
-
Prepare a 0.1% (w/v) solution of 1,10-phenanthroline in water.
-
Prepare a buffer solution by dissolving 60 g of sodium acetate in 1 L of 1 N sulfuric acid.
3. Irradiation and Analysis:
-
Pipette a known volume of the actinometer solution into a quartz cuvette or reaction vessel.
-
Irradiate the solution for a precisely measured time.
-
After irradiation, pipette a known aliquot of the irradiated solution into a volumetric flask.
-
Add a known volume of the 1,10-phenanthroline solution and the acetate buffer.
-
Dilute to the mark with distilled water and allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
The concentration of Fe²⁺ is determined using a calibration curve prepared from a standard ferrous ammonium sulfate solution.
Uranyl Oxalate Actinometer
1. Preparation of the Actinometer Solution (0.05 M Oxalic Acid, 0.01 M Uranyl Sulfate):
-
Dissolve 6.3 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) and 4.2 g of uranyl sulfate (UO₂SO₄·3H₂O) in distilled water and dilute to 1 L in a volumetric flask.[3]
-
Store the solution in a dark bottle.
2. Irradiation:
-
Pipette a known volume of the actinometer solution into a quartz reaction vessel.
-
Irradiate the solution for a measured period. A non-irradiated sample should be kept as a blank.
3. Analysis by Titration:
-
Pipette a known aliquot of both the irradiated solution and the non-irradiated blank into separate Erlenmeyer flasks.
-
Acidify each solution with a small amount of concentrated sulfuric acid.
-
Heat the solutions to approximately 60-70 °C.
-
Titrate the hot solutions with a standardized solution of potassium permanganate (KMnO₄) until a faint, persistent pink color is observed.[6]
-
The difference in the volume of KMnO₄ required for the blank and the irradiated sample corresponds to the amount of oxalic acid decomposed.
Visualized Workflows and Reactions
Caption: Photochemical reaction and analysis of the potassium ferrioxalate actinometer.
Caption: Photosensitized decomposition and analysis in the uranyl oxalate actinometer.
Caption: A generalized experimental workflow for chemical actinometry.
Conclusion
The potassium ferrioxalate actinometer is generally recommended over the uranyl oxalate actinometer for most applications due to its higher sensitivity, broader effective wavelength range extending into the visible spectrum, and significantly lower safety risks.[7] Its analytical method, based on spectrophotometry, is also more precise and amenable to modern laboratory instrumentation.
The uranyl oxalate actinometer, while historically important, presents considerable challenges due to the radioactivity and toxicity of uranyl compounds, which necessitate specialized handling and disposal procedures.[8] Its lower sensitivity and reliance on titration for analysis also make it less suitable for measuring low photon fluxes or for high-throughput applications. However, its relatively constant quantum yield in the UV region can be an advantage in certain contexts.[8]
Ultimately, the choice between these two actinometers should be guided by the specific requirements of the experiment, including the wavelength of interest, the expected photon flux, and the safety protocols and equipment available in the laboratory. For most modern photochemical research, the potassium ferrioxalate actinometer offers a superior combination of performance and safety.
References
- 1. A New Sensitive Chemical Actinometer. I. Some Trials with Potassium Ferrioxalate (1953) | C. A. Parker | 470 Citations [scispace.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. datapdf.com [datapdf.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Ferrioxalate Actinometry and Physical Photodetectors for Photon Flux Determination
For researchers, scientists, and drug development professionals engaged in photochemical studies, the accurate measurement of light intensity, or photon flux, is paramount for ensuring the reproducibility and validity of experimental results. The two most common methods for this quantification are chemical actinometry, with the ferrioxalate system being a prominent example, and the use of physical photodetectors. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for a given research application.
Principles of Photon Flux Measurement
At its core, the quantification of light in a photochemical experiment involves determining the number of photons incident upon a sample per unit time. This is crucial for calculating quantum yields, reaction rates, and ensuring consistent experimental conditions.
Ferrioxalate Actinometry is a chemical method that relies on a light-induced chemical reaction with a well-defined quantum yield (Φ), which is the number of moles of a substance produced or consumed per mole of photons absorbed. In the ferrioxalate system, a solution of potassium ferrioxalate is irradiated, causing the reduction of Fe(III) to Fe(II). The amount of Fe(II) produced is then determined spectrophotometrically after complexation with 1,10-phenanthroline, which forms a colored complex. By knowing the quantum yield of this reaction at a specific wavelength, the amount of absorbed photons can be calculated.
Physical Photodetectors are electronic devices that convert light energy into an electrical signal.[1] These can be broadly categorized into two types:
-
Photon Detectors: These devices, such as photodiodes and photomultiplier tubes (PMTs), operate based on the photoelectric effect, where incident photons generate electron-hole pairs or emit electrons, resulting in a current proportional to the light intensity.[2]
-
Thermal Detectors: These detectors, including thermopiles and bolometers, absorb incident radiation, which causes a temperature change that is then converted into an electrical signal.
The accuracy of physical photodetectors is highly dependent on their calibration against standardized light sources, often traceable to national standards laboratories like the National Institute of Standards and Technology (NIST).[3][4]
Quantitative Performance Comparison
The choice between ferrioxalate actinometry and a physical photodetector often depends on a trade-off between accuracy, cost, ease of use, and the specific requirements of the experiment. The following tables summarize the key performance characteristics of each method.
| Performance Metric | Ferrioxalate Actinometry | Calibrated Physical Photodetectors (e.g., Silicon Photodiode) | High-Accuracy Physical Detectors (e.g., Cryogenic Radiometer) |
| Reported Accuracy/Uncertainty | 1.3% to >10% (depends on wavelength and experimental care)[5][6] | 1% to 5% (traceable to national standards)[7] | < 0.1%[4][8] |
| Wavelength Range | ~250 nm to 600 nm[7] | Varies by material (e.g., Silicon: ~200-1100 nm) | Broad, depending on the absorber coating |
| Sensitivity | High, suitable for low photon fluxes | Wide dynamic range, from low to high power | Extremely high, capable of single-photon detection |
| Response Time | Not applicable (integrating method) | Nanoseconds to microseconds | Milliseconds to seconds |
| Ease of Use | Requires wet chemistry, multiple steps, and careful handling | Relatively simple point-and-shoot measurement | Complex setup, typically used in specialized calibration labs |
| Cost | Low to moderate (reagents and spectrophotometer) | Moderate to high (detector and calibrated power meter) | Very high |
| Calibration | Relies on a known, stable quantum yield | Requires periodic recalibration against a standard[9] | Primary standard, does not require external calibration |
Table 1: General Performance Comparison
| Parameter | Ferrioxalate Actinometry (at specific wavelengths) | Calibrated Silicon Photodiode |
| Quantum Yield (Φ) / Efficiency | 0.845 ± 0.011 at 457.9 nm[5] | Quantum Efficiency: >90% at peak wavelength |
| 1.188 ± 0.012 at 406.7 nm[5] | ||
| 1.283 ± 0.023 at 363.8 nm[5] | ||
| Uncertainty Sources | Purity of reagents, temperature fluctuations, spectrophotometer accuracy, errors in quantum yield values.[10][11] | Calibration uncertainty, temperature effects, spectral mismatch, non-linearity, aging of the detector.[9] |
Table 2: Detailed Accuracy and Efficiency Data
Experimental Protocols
Ferrioxalate Actinometry Protocol
This protocol is a summary of the widely accepted Hatchard and Parker method.
1. Preparation of Solutions:
-
Potassium Ferrioxalate Solution (0.006 M): Dissolve 2.949 g of potassium ferrioxalate in 800 mL of 0.05 M H₂SO₄. Dilute to 1 L with 0.05 M H₂SO₄. This solution should be prepared in the dark and stored in a light-proof bottle.
-
1,10-Phenanthroline Solution: Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.
-
Buffer Solution: Mix 600 mL of 1 M sodium acetate with 360 mL of 1 M H₂SO₄ and dilute to 1 L.
2. Irradiation:
-
Pipette a known volume of the ferrioxalate solution into a quartz cuvette or reaction vessel.
-
Irradiate the solution with the light source for a precisely measured time. The extent of conversion should be kept low (typically <10%) to avoid inner filter effects from the product.
-
A non-irradiated sample should be kept as a dark control.
3. Analysis:
-
After irradiation, pipette a known aliquot of the irradiated solution and the dark control into separate volumetric flasks.
-
Add the 1,10-phenanthroline solution and the buffer solution to each flask.
-
Dilute to the mark with deionized water and allow the color to develop in the dark for at least 30 minutes.
-
Measure the absorbance of the solutions at 510 nm using a spectrophotometer, with the dark control as the reference.
4. Calculation of Photon Flux:
The number of moles of Fe²⁺ formed is calculated using the Beer-Lambert law. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Physical Photodetector Calibration and Measurement Protocol
This protocol outlines the general steps for using a calibrated photodiode.
1. Calibration (Traceable to a National Standard):
-
The photodetector and its associated power meter are sent to a calibration facility (e.g., NIST or a commercial lab with NIST traceability).[3]
-
The detector is placed in a controlled environment (temperature and humidity).[3]
-
A stable, monochromatic light source is used to illuminate the detector at various wavelengths across its spectral range.[3]
-
The output of the detector under test is compared to a primary or working standard detector that has been directly calibrated by a national standards laboratory.[3]
-
A calibration certificate is issued, providing the spectral responsivity (in Amperes per Watt) at discrete wavelengths.
2. Measurement:
-
Set up the calibrated photodetector at the desired position to measure the light source.
-
Ensure that the entire light beam is incident on the active area of the detector.
-
Connect the detector to the calibrated power meter.
-
Set the power meter to the wavelength of the light source being measured. The power meter will use the calibration data to provide an accurate reading of the optical power in Watts.
-
The photon flux can then be calculated from the measured power and the energy of a single photon at that wavelength.
Logical Comparison of Methodologies
The decision to use ferrioxalate actinometry versus a physical photodetector involves considering the interplay of several factors.
Conclusion
Both ferrioxalate actinometry and physical photodetectors are valuable tools for quantifying photon flux in photochemical research.
Ferrioxalate actinometry remains a reliable and cost-effective method, particularly for experiments with complex or scattered light paths where placing a physical detector is impractical.[9] Its accuracy is sufficient for many applications, provided the protocol is followed meticulously. However, it is a labor-intensive, integrating method that is susceptible to chemical and procedural errors.
Physical photodetectors , when properly calibrated, offer a higher degree of accuracy, convenience, and real-time measurement capabilities.[9] For applications demanding high precision and reproducibility, a photodiode with a NIST-traceable calibration is generally the superior choice. The initial investment is higher, and periodic recalibration is necessary to maintain accuracy.
Ultimately, the selection of the appropriate method hinges on the specific accuracy requirements, experimental setup, and budgetary constraints of the research. For the most rigorous studies, using a calibrated photodetector to periodically validate the results of chemical actinometry can provide a high level of confidence in the measured photon flux.
References
- 1. Module 4: Photodetector Characteristics [pe2bz.philpem.me.uk]
- 2. Actinometry-sobia.pptx [slideshare.net]
- 3. NIST Traceable Spectral Responsivity Calibration of Photodiode Detectors [newport.com]
- 4. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 5. datapdf.com [datapdf.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. cis.rit.edu [cis.rit.edu]
- 8. Determination of the quantum yields of the potassium ferrioxalate and potassium iodide–iodate actinometers and a method for the calibration of radiometer detectors | Semantic Scholar [semanticscholar.org]
- 9. technoprocur.cz [technoprocur.cz]
- 10. fiberopticx.com [fiberopticx.com]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
comparative analysis of different chemical actinometers
A Comprehensive Guide to Chemical Actinometers for Researchers
For scientists engaged in photochemistry, photocatalysis, and drug development, the precise measurement of light intensity is paramount for reproducible and accurate experimental results. Chemical actinometers are indispensable tools for quantifying photon flux, providing a reliable method based on a well-characterized photochemical reaction with a known quantum yield. This guide offers a comparative analysis of three widely used chemical actinometers: potassium ferrioxalate, uranyl oxalate, and potassium Reinecke's salt, complete with experimental protocols and performance data to aid in the selection of the most suitable actinometer for your research needs.
Comparative Performance of Chemical Actinometers
The choice of a chemical actinometer depends on several factors, including the wavelength of interest, required sensitivity, and experimental constraints. The following table summarizes the key performance indicators for potassium ferrioxalate, uranyl oxalate, and Reinecke's salt.
| Feature | Potassium Ferrioxalate | Uranyl Oxalate | Potassium Reinecke's Salt |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺ | Photosensitized decomposition of oxalic acid | Photoaquation of Cr³⁺ complex |
| Wavelength Range | 250 - 580 nm[1] | 210 - 440 nm | 316 - 750 nm[2] |
| Quantum Yield (Φ) | Varies with wavelength (e.g., 1.25 at 254 nm, 1.14 at 405 nm) | ~0.5 - 0.6 (wavelength dependent)[3] | ~0.3 (wavelength dependent)[2] |
| Advantages | High sensitivity, broad UV-Vis range, high and well-characterized quantum yield, commercially available.[4] | Historically significant, good for UV region. | Useful for the visible region, extends to longer wavelengths.[2] |
| Disadvantages | Sensitive to oxygen, requires careful handling in the dark.[4] | Toxic (contains uranium), less sensitive than ferrioxalate. | Thermally unstable, complex experimental procedure.[5] |
Experimental Protocols
Detailed and accurate experimental procedures are crucial for obtaining reliable measurements with chemical actinometers.
Potassium Ferrioxalate Actinometer
This is one of the most widely used chemical actinometers due to its high sensitivity and broad spectral range in the UV and visible regions.[1] The principle involves the photoreduction of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻, to Fe²⁺ ions upon irradiation. The amount of Fe²⁺ produced is then determined spectrophotometrically by forming a colored complex with 1,10-phenanthroline.[1]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (e.g., 0.1% in water)
-
Sodium acetate buffer
-
Ferrous ammonium sulfate (for calibration curve)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.05 M sulfuric acid. The concentration is chosen to ensure near-complete absorption of the incident light at the desired wavelength. All manipulations of the ferrioxalate solution must be performed in a darkroom or under red light to prevent premature photoreduction.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a known period. A non-irradiated sample should be kept in the dark as a control.
-
Complexation: After irradiation, take an aliquot of the solution and add the 1,10-phenanthroline solution and sodium acetate buffer. This will form a stable, red-colored tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. Allow the color to develop in the dark for a specified time.
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.
-
Quantification: The concentration of Fe²⁺ is determined from a calibration curve prepared using standard solutions of ferrous ammonium sulfate. The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Uranyl Oxalate Actinometer
The uranyl oxalate actinometer is a classic system, particularly useful in the UV region.[3] It operates on the principle of the photosensitized decomposition of oxalic acid by uranyl ions (UO₂²⁺).[3] Upon absorbing light, the uranyl ion becomes excited and transfers its energy to an oxalic acid molecule, causing it to decompose. The extent of decomposition is determined by titrating the remaining oxalic acid with a standard solution of potassium permanganate.
Materials:
-
Uranyl sulfate (UO₂SO₄) or Uranyl nitrate (UO₂(NO₃)₂)
-
Oxalic acid (H₂C₂O₄)
-
Potassium permanganate (KMnO₄) standard solution
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Preparation of Actinometer Solution: Prepare a solution containing uranyl sulfate (or nitrate) and oxalic acid in deionized water. A typical concentration is 0.01 M uranyl sulfate and 0.05 M oxalic acid.[3]
-
Irradiation: Irradiate a known volume of the actinometer solution in a quartz vessel for a specific time. A control sample should be kept in the dark.
-
Titration: After irradiation, determine the concentration of the remaining oxalic acid in both the irradiated and control samples by titration with a standardized solution of potassium permanganate in the presence of sulfuric acid. The titration is typically carried out at an elevated temperature (around 60-80 °C).
-
Calculation: The amount of oxalic acid decomposed is calculated from the difference in the titration volumes for the irradiated and control samples. The photon flux is then determined using the known quantum yield for the decomposition of oxalic acid at the irradiation wavelength.
Potassium Reinecke's Salt Actinometer
Reinecke's salt, K[Cr(NH₃)₂(NCS)₄], is a useful actinometer for the visible region of the spectrum, with a working range extending up to 750 nm.[2] The photochemical reaction involves the photoaquation of the chromium complex, where a thiocyanate ligand is replaced by a water molecule. The amount of liberated thiocyanate is then determined spectrophotometrically by forming a colored complex with ferric ions (Fe³⁺).
Materials:
-
Potassium Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]·H₂O)
-
Perchloric acid or Nitric acid
-
Ferric nitrate (Fe(NO₃)₃) solution
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Actinometer Solution: Prepare a fresh solution of Reinecke's salt in an acidic medium (e.g., dilute perchloric or nitric acid). The solution is thermally unstable and should be prepared shortly before use and kept in the dark.
-
Irradiation: Irradiate the actinometer solution in a temperature-controlled cuvette for a defined time.
-
Complexation: After irradiation, add a solution of ferric nitrate to an aliquot of the irradiated solution. This will form a colored iron(III) thiocyanate complex.
-
Spectrophotometric Measurement: Measure the absorbance of the colored complex at its absorption maximum (around 450 nm).
-
Calculation: The concentration of the liberated thiocyanate is determined from a calibration curve. The photon flux is then calculated using the known quantum yield of the Reinecke's salt photoaquation at the specific wavelength of irradiation. A revised protocol suggests using nitric acid instead of perchloric acid for dosing the thiocyanate anions.[6]
Visualizing the Workflow and Photochemical Reaction
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Cross-Validation of Ferrioxalate Actinometry
For researchers engaged in photochemistry, photocatalysis, and drug development, accurately quantifying the photon flux of a light source is critical for ensuring the reproducibility and scalability of photochemical reactions. Ferrioxalate actinometry is a widely trusted chemical method for this purpose, relying on the light-induced reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This guide provides a comprehensive overview of the ferrioxalate method, a comparison with alternative techniques, and detailed protocols for its application, enabling robust cross-validation of experimental results.
Principles of Ferrioxalate Actinometry
The core of ferrioxalate actinometry is the photochemical decomposition of the ferrioxalate complex, [Fe(C₂O₄)₃]³⁻. When this complex absorbs a photon, the ferric center is reduced to a ferrous ion (Fe²⁺), and the oxalate ligand is oxidized, eventually producing carbon dioxide.[1][2] The amount of Fe²⁺ produced is directly proportional to the number of photons absorbed. By measuring the concentration of Fe²⁺ photochemically generated and knowing the quantum yield (Φ) of this reaction, the total photon flux can be calculated.[3] The Fe²⁺ ions are typically complexed with 1,10-phenanthroline to form a intensely colored red complex, [Fe(phen)₃]²⁺, which can be easily quantified using UV-Vis spectrophotometry at approximately 510 nm.[4][5]
Performance Comparison: Ferrioxalate vs. Alternative Actinometers
While ferrioxalate actinometry is considered a gold standard due to its high sensitivity and broad wavelength applicability[3][6], it is essential to understand its performance relative to other methods. Cross-validation with physical or other chemical actinometers can provide a higher degree of confidence in the measured photon flux.
Table 1: Comparison of Common Actinometry Methods
| Feature | Ferrioxalate Actinometry | p-Nitroanisole/Pyridine (PNA-pyr) | Physical Detectors (Photodiodes/Thermopiles) |
| Principle | Photoreduction of Fe³⁺ to Fe²⁺ | Photohydroxylation of PNA | Photoelectric effect / Thermoelectric effect |
| Wavelength Range | 250 - 500 nm[7] | Typically used for environmental photochemistry (~313-366 nm) | Broad (depends on model), requires calibration |
| Quantum Yield (Φ) | Wavelength-dependent (see Table 2) | Pyridine concentration-dependent[8] | N/A (measures energy/power directly) |
| Sensitivity | High | Moderate | High, direct readout |
| Advantages | High accuracy, well-characterized, sensitive, applicable to complex reactor geometries.[3][9] | Simpler analytical procedure (HPLC). | Convenient, fast, real-time measurements.[2] |
| Limitations | Sensitive to impurities and temperature, multi-step procedure, light-sensitive reagents.[3][4] | Reported quantum yields may be overestimated compared to ferrioxalate[8], narrower optimal range. | Requires regular calibration, can be expensive, unreliable in reactors with irregular geometry or multiple light sources.[2][8] |
Table 2: Quantum Yields (Φ) for Potassium Ferrioxalate Actinometer at Various Wavelengths
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 253.7 | 1.39[10] |
| 363.8 | 1.283[5] |
| 365/366 | 1.26[11][12] |
| 406.7 | 1.188[5] |
| 457.9 | 0.845[5] |
Note: Quantum yields can vary slightly based on the concentration of the ferrioxalate solution.
Experimental Protocols
Accurate results depend on meticulous experimental execution. Below are detailed protocols for ferrioxalate actinometry.
Protocol 1: Ferrioxalate Actinometry
This protocol is adapted from standard procedures described in the literature.[4][13]
1. Preparation of Reagents (in a dark room or under red light):
-
Potassium Ferrioxalate Solution (0.006 M or 0.15 M):
-
Synthesis: Slowly add 3 volumes of 1.5 M aqueous potassium oxalate (K₂C₂O₄) to 1 volume of 1.5 M aqueous ferric chloride (FeCl₃) with stirring. Recrystallize the precipitated K₃[Fe(C₂O₄)₃]·3H₂O three times from warm water.[4] Dry the crystals in a desiccator.
-
Solution: For a 0.006 M solution, dissolve 2.94 g of K₃[Fe(C₂O₄)₃]·3H₂O in 800 mL of distilled water, add 100 mL of 1.0 M H₂SO₄, and dilute to 1 L. For a 0.15 M solution, use 73.7 g of the ferrioxalate salt. Store this solution in a dark bottle.[13]
-
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of distilled water.
-
Buffer Solution: Mix sodium acetate and sulfuric acid to create a buffered solution. For example, add 477.15 mg of sodium acetate and 10.99 mg of phenanthroline together, then dissolve in 6 mL of H₂O. Add 3.6 mL of 1N H₂SO₄.[4]
2. Irradiation:
-
Pipette a known volume of the ferrioxalate actinometer solution into the photoreactor or cuvette.
-
Irradiate the solution for a precisely measured time interval. The duration should be chosen to ensure that the conversion is high enough for accurate measurement but low enough to avoid complications from product light absorption.
-
During irradiation, a small aliquot of the solution is withdrawn at specific time points (e.g., every 5-10 seconds).[4][14]
3. Development of Fe²⁺ Complex:
-
Immediately after withdrawal, transfer a precise volume (e.g., 5 μL) of the irradiated sample into a well of a 96-well plate containing the phenanthroline and buffer solution.[4]
-
Wrap the plate in aluminum foil as the solution is still light-sensitive.[4]
-
Allow the solution to sit for at least 30 minutes for the color to fully develop.[13]
4. Spectrophotometric Measurement:
-
Measure the absorbance of the colored complex at 510 nm using a spectrophotometer or plate reader.[4]
-
Use a non-irradiated actinometer solution, treated with phenanthroline and buffer, as the blank.
5. Calibration Curve:
-
Prepare a series of standard solutions with known Fe²⁺ concentrations (e.g., using ferrous sulfate, FeSO₄·7H₂O).[4]
-
Add the phenanthroline and buffer solution to each standard.
-
Measure their absorbance at 510 nm and plot absorbance versus Fe²⁺ concentration to create a calibration curve. This curve will be used to determine the concentration of Fe²⁺ in the irradiated samples.
Visualizing the Process
Diagrams can clarify complex workflows and chemical mechanisms. The following are generated using the DOT language.
Ferrioxalate Actinometry Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 4. hepatochem.com [hepatochem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. technoprocur.cz [technoprocur.cz]
- 10. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. hepatochem.com [hepatochem.com]
literature values for the quantum yield of ferrioxalate at different wavelengths
For Researchers, Scientists, and Drug Development Professionals
The potassium ferrioxalate actinometer is a widely used chemical tool for measuring light intensity, particularly in photochemical and photobiological studies. Its utility stems from a well-characterized photochemical reaction with a high and stable quantum yield over a broad range of wavelengths. This guide provides a compilation of literature values for the quantum yield of ferrioxalate at various wavelengths, details the experimental protocol for its determination, and presents a visual workflow of the process.
Quantitative Data: Quantum Yield of Ferrioxalate
The quantum yield (Φ) of the ferrioxalate actinometer, which is the number of Fe(II) ions formed per photon absorbed, varies with the wavelength of irradiation. Below is a summary of reported quantum yield values at different wavelengths, compiled from various scientific sources.
| Wavelength (nm) | Quantum Yield (Φ) | Ferrioxalate Concentration (mol/L) | Reference |
| 253.7 | 1.38 ± 0.03 | Not Specified | [1][2] |
| 254 | 1.25 | 0.006 | |
| 297 | 1.24 | 0.006 | |
| 313 | 1.24 | 0.006 | |
| 363.8 | 1.283 ± 0.023 | 0.006 | [3] |
| 365/366 | 1.26 ± 0.03 | Not Specified | [4][5] |
| 385 | ~1.2 | Not Specified | [6] |
| 406.7 | 1.188 ± 0.012 | 0.006 | [3] |
| 457.9 | 0.845 ± 0.011 | 0.15 | [3] |
Note: The quantum yield of the ferrioxalate actinometer is known to be largely independent of temperature, concentration, and light intensity, making it a robust chemical actinometer.[7] However, at higher concentrations and longer wavelengths, some variations have been observed.
Experimental Protocol for Ferrioxalate Actinometry
The determination of the quantum yield of a photochemical reaction using the ferrioxalate actinometer involves the photoreduction of Fe(III) to Fe(II). The amount of Fe(II) produced is then quantified spectrophotometrically.
Materials and Reagents:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) solution (typically 0.006 M or 0.15 M in 0.05 M H₂SO₄)
-
1,10-phenanthroline solution
-
Buffer solution (e.g., sodium acetate)
-
Sulfuric acid (H₂SO₄)
-
Distilled or deionized water
Procedure:
-
Preparation of the Actinometer Solution: A solution of potassium ferrioxalate is prepared in a sulfuric acid solution. This solution is sensitive to light and should be prepared in the dark or under red light.[8]
-
Irradiation: The ferrioxalate solution is placed in a suitable cuvette and irradiated with a monochromatic light source of a known wavelength for a specific period. A portion of the un-irradiated solution is kept as a blank.
-
Complexation: After irradiation, an aliquot of the irradiated solution and the blank are taken. A solution of 1,10-phenanthroline and a buffer are added to each. The Fe(II) ions produced during irradiation react with 1,10-phenanthroline to form a stable, intensely colored red-orange complex, [Fe(phen)₃]²⁺.[9]
-
Spectrophotometric Measurement: The solutions are kept in the dark for a period to allow for complete complex formation. The absorbance of the colored complex is then measured using a spectrophotometer at its absorption maximum, which is typically around 510 nm. The blank solution is used to zero the spectrophotometer.
-
Calculation of Fe(II) Concentration: The concentration of the Fe(II) ions formed is calculated from the measured absorbance using the Beer-Lambert law and the known molar extinction coefficient of the [Fe(phen)₃]²⁺ complex.
-
Determination of Photon Flux: The photon flux of the light source is determined by comparing the amount of Fe(II) produced to the known quantum yield of the ferrioxalate actinometer at the specific irradiation wavelength.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the quantum yield using ferrioxalate actinometry.
Caption: Experimental workflow for ferrioxalate actinometry.
References
- 1. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. A chronological review of photochemical reactions of ferrioxalate at the molecular level: New insights into an old story [ccspublishing.org.cn]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Assessing the Purity of Synthesized Potassium Tris(oxalato)ferrate(III) and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the purity of synthesized potassium tris(oxalato)ferrate(III), a compound widely utilized in actinometry and blueprinting due to its photosensitivity.[1][2] The performance and purity of this coordination complex are critically evaluated against two common alternatives: sodium tris(oxalato)ferrate(III) and ammonium tris(oxalato)ferrate(III). This document outlines detailed experimental protocols and presents comparative data to aid researchers in selecting and qualifying these materials for their specific applications.
Comparative Purity Analysis
The purity of tris(oxalato)ferrate(III) salts is paramount for their application, particularly in quantitative photochemical studies. The primary methods for purity assessment involve the determination of the percentage of iron, oxalate, and water of hydration. A comparison of typical purity levels for the potassium, sodium, and ammonium salts is presented below.
| Compound | Parameter | Typical Purity (%) | Method of Determination |
| Potassium Tris(oxalato)ferrate(III) Trihydrate | % Oxalate | 98.5 - 99.5 | Titration with KMnO₄ |
| % Iron | 98.0 - 99.0 | Spectrophotometry | |
| % Water | 10.5 - 11.5 (Theoretical: 11.00%) | Gravimetric Analysis | |
| Sodium Tris(oxalato)ferrate(III) Hydrate | % Oxalate | Not specified in searches | Titration with KMnO₄ |
| % Iron | Not specified in searches | Spectrophotometry | |
| % Water | Varies with hydration state | Gravimetric Analysis | |
| Ammonium Tris(oxalato)ferrate(III) Trihydrate | Assay (as complex) | ≥97.5 - ≤102.5 | Redox Titration |
| % Water | 10.75 - 14.43 | Karl Fischer Titration |
Note: Data for Sodium Tris(oxalato)ferrate(III) is based on synthesis procedures aiming for a pure product; specific quantitative experimental data was not available in the searched literature. Data for the Ammonium salt is based on a commercial supplier's specifications.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of tris(oxalato)ferrate(III) complexes relies on precise and well-established analytical techniques. The following are detailed protocols for the key experiments.
1. Determination of Oxalate Content by Permanganate Titration
This method is based on the redox reaction between the oxalate ion and potassium permanganate in an acidic solution.
-
Materials:
-
Synthesized tris(oxalato)ferrate(III) complex
-
Standardized ~0.02 M potassium permanganate (KMnO₄) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Distilled water
-
Burette, pipette, conical flask, heating apparatus
-
-
Procedure:
-
Accurately weigh approximately 0.2 g of the complex into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of 1 M H₂SO₄.
-
Heat the solution to 60-70°C.
-
Titrate the hot solution with the standardized KMnO₄ solution until a faint, permanent pink color persists.
-
Record the volume of KMnO₄ solution used.
-
The percentage of oxalate can be calculated using the stoichiometry of the reaction: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
-
2. Determination of Iron Content by Spectrophotometry
This method involves the reduction of Fe(III) to Fe(II) and the formation of a colored complex with a ligand, such as 1,10-phenanthroline, which can be quantified using a spectrophotometer.
-
Materials:
-
Synthesized tris(oxalato)ferrate(III) complex
-
Hydroxylamine hydrochloride solution (10% w/v)
-
1,10-phenanthroline solution (0.1% w/v)
-
Sodium acetate buffer solution
-
Standard iron(II) solution
-
Volumetric flasks, pipettes, spectrophotometer
-
-
Procedure:
-
Prepare a standard stock solution of the synthesized complex of a known concentration.
-
Create a series of calibration standards by diluting a standard iron(II) solution.
-
To a known volume of the sample solution and each standard, add hydroxylamine hydrochloride to reduce Fe(III) to Fe(II).
-
Add the 1,10-phenanthroline solution and sodium acetate buffer to form the colored complex.
-
Dilute to a final volume and allow the color to develop.
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λ_max) for the iron(II)-phenanthroline complex.
-
Construct a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration in the sample from the calibration curve and calculate the percentage of iron in the original complex.
-
3. Determination of Water of Hydration by Gravimetric Analysis
This method determines the amount of water in the hydrated salt by measuring the mass loss upon heating.[3][4][5]
-
Materials:
-
Synthesized tris(oxalato)ferrate(III) complex
-
Crucible and lid
-
Drying oven or Bunsen burner
-
Desiccator
-
Analytical balance
-
-
Procedure:
-
Heat a clean, empty crucible and lid to a constant weight.
-
Accurately weigh approximately 1 g of the hydrated complex into the crucible.
-
Heat the crucible containing the sample gently at first, then more strongly, to drive off the water of hydration. Avoid decomposition of the oxalate.
-
Cool the crucible and its contents in a desiccator.
-
Weigh the crucible and the anhydrous salt.
-
Repeat the heating, cooling, and weighing steps until a constant mass is achieved.
-
The mass difference before and after heating corresponds to the mass of water lost. Calculate the percentage of water of hydration.
-
Visualizing the Experimental Workflow and Compound Comparison
To further clarify the experimental process and the relationship between the compounds, the following diagrams are provided.
Caption: Experimental workflow for assessing the purity of synthesized potassium tris(oxalato)ferrate(III).
Caption: Comparison of key properties of tris(oxalato)ferrate(III) salts.
References
A Comparative Guide to the Photochemical Efficiency of Potassium Ferrioxalate Syntheses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photochemical efficiency of potassium ferrioxalate synthesized via different methods. The performance of this widely used chemical actinometer is critically dependent on its purity, which can be influenced by the chosen synthetic route. Below, we detail common synthesis protocols, present data on its photochemical efficiency, and provide the experimental methodology for its determination.
Comparative Data on Photochemical Efficiency
The photochemical efficiency of potassium ferrioxalate is quantified by its quantum yield (Φ), which is the number of moles of a substance reacted per mole of photons absorbed. For the photoreduction of Fe(III) to Fe(II) in potassium ferrioxalate, the quantum yield is a well-established value that is largely independent of the synthesis method, provided a high-purity product is obtained. Minor variations in efficiency can arise from impurities that may act as inner filters or quenchers.
The quantum yield of the ferrioxalate actinometer is known to be over 1000 times more sensitive than uranyl oxalate, which was previously used for such purposes.[1] The efficiency of the photoreduction is dependent on the wavelength of the incident light.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 254 | 1.25 |
| 365/366 | 1.26 ± 0.03 |
| 480 | 0.94 |
| 510 | 0.15 |
| 546 | 0.01 |
Note: The quantum yield can be influenced by factors such as the concentration of the ferrioxalate solution and the presence of oxygen.
Experimental Protocols
To ensure a reliable comparison of photochemical efficiency, standardized and meticulously executed experimental protocols are essential. Below are detailed methodologies for the synthesis of potassium ferrioxalate via two common methods and the subsequent determination of its photochemical quantum yield.
Synthesis Protocol 1: From Ferric Chloride
This method involves the direct precipitation of the potassium ferrioxalate complex from ferric chloride and potassium oxalate.
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of Ferric Hydroxide: Dissolve 3.5 g of ferric chloride in 10 ml of water. In a separate beaker, dissolve 4 g of potassium hydroxide in 50 ml of water. Slowly add the potassium hydroxide solution to the ferric chloride solution with constant stirring to precipitate ferric hydroxide as a brown solid.[2][3]
-
Washing the Precipitate: Filter the ferric hydroxide precipitate and wash it thoroughly with hot water to remove any unreacted salts.[2][3]
-
Formation of the Complex: In a separate beaker, prepare a solution by dissolving 4 g of oxalic acid and 5.5 g of potassium oxalate in 100 ml of water.[2][3] Heat this solution to about 40°C.
-
Reaction: Add the freshly prepared ferric hydroxide precipitate to the warm potassium oxalate-oxalic acid solution in small portions with continuous stirring. The ferric hydroxide will dissolve to form a clear green solution of potassium ferrioxalate.[2][3]
-
Crystallization: Filter the solution to remove any insoluble impurities. Gently heat the filtrate to concentrate it, and then cool it in an ice bath to induce crystallization.[2]
-
Isolation and Drying: Collect the green crystals of potassium ferrioxalate trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) by filtration. Wash the crystals with a small amount of cold water, followed by ethanol, and then dry them in a desiccator in the dark.[3]
Synthesis Protocol 2: From Ferrous Ammonium Sulfate
This method involves the initial formation of a ferrous oxalate precipitate, which is then oxidized to the ferric complex.
Materials:
-
Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
Sulfuric acid (H₂SO₄, 3M)
-
Oxalic acid (H₂C₂O₄, 1M)
-
Potassium oxalate (K₂C₂O₄, saturated solution)
-
Hydrogen peroxide (H₂O₂, 6%)
Procedure:
-
Preparation of Ferrous Oxalate: Dissolve approximately 5 g of ferrous ammonium sulfate hexahydrate in 15 mL of distilled water containing a few drops of 3M sulfuric acid to prevent the hydrolysis of the iron salt.[4]
-
Precipitation: Add 25 mL of 1M oxalic acid solution to the ferrous ammonium sulfate solution. Heat the mixture to boiling while stirring continuously. A yellow precipitate of ferrous oxalate will form.[4]
-
Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate with 20 mL of hot distilled water, allow it to settle, and decant again.[4]
-
Oxidation and Complexation: To the ferrous oxalate precipitate, add 10 mL of saturated potassium oxalate solution and heat to 40°C. Slowly add 6% hydrogen peroxide solution dropwise with stirring. The yellow precipitate will dissolve, and the solution will turn green, indicating the formation of the ferrioxalate complex.[4]
-
Crystallization and Isolation: Follow steps 5 and 6 from Synthesis Protocol 1 to crystallize and isolate the potassium ferrioxalate product.
Protocol for Determination of Photochemical Quantum Yield (Actinometry)
The photochemical efficiency is determined by measuring the amount of Fe(II) produced upon irradiation with a light source of known intensity.
Materials:
-
Potassium ferrioxalate (synthesized)
-
Sulfuric acid (0.05 M)
-
1,10-phenanthroline solution (0.2% in a buffer of sodium acetate and sulfuric acid)
-
A stable light source with a known wavelength (e.g., a mercury lamp with appropriate filters or a laser)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of the synthesized potassium ferrioxalate in 0.05 M sulfuric acid. This solution is light-sensitive and should be prepared in the dark or under a red safe light.[5]
-
Irradiation: Place a known volume of the actinometer solution in a cuvette and irradiate it with the light source for a precisely measured time. A portion of the un-irradiated solution should be kept as a control.
-
Complexation: After irradiation, take a known aliquot of the solution and add a solution of 1,10-phenanthroline. The phenanthroline forms a deeply colored red complex with the Fe(II) ions produced during the photoreduction.[6] Allow the color to develop in the dark for at least 10 minutes.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the Fe(II)-phenanthroline complex at its absorption maximum (around 510 nm) using a UV-Vis spectrophotometer.[5][6]
-
Calculation of Quantum Yield: The concentration of Fe(II) formed is determined from the absorbance using a calibration curve prepared with known concentrations of an Fe(II) salt (e.g., ferrous ammonium sulfate). The quantum yield (Φ) is then calculated using the following formula:
Φ = (moles of Fe²⁺ formed) / (moles of photons absorbed)
The number of photons absorbed can be determined using a calibrated photodiode or by using a standard chemical actinometer with a known quantum yield.
Workflow and Logic Diagram
The following diagram illustrates the overall experimental workflow, from the synthesis of potassium ferrioxalate to the determination of its photochemical efficiency.
Caption: Experimental workflow for synthesis and photochemical efficiency determination.
References
A Comparative Guide to Spectrophotometric Methods for Iron Analysis in Ferrioxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common spectrophotometric methods for the quantitative analysis of iron in potassium ferrioxalate: the 1,10-Phenanthroline method, the Ferrozine method, and the Thioglycolic Acid method. The objective is to furnish researchers with the necessary data and protocols to select the most suitable method for their specific analytical needs, considering factors such as sensitivity, accuracy, precision, and operational complexity.
Method Comparison
The selection of an appropriate analytical method is contingent on various factors, including the required sensitivity, the concentration of the analyte, and the presence of interfering substances. The following table summarizes the key performance characteristics of the three spectrophotometric methods for iron determination in a ferrioxalate matrix.
| Parameter | 1,10-Phenanthroline Method | Ferrozine Method | Thioglycolic Acid Method |
| Principle | Forms a red-orange complex with Fe(II) | Forms a stable magenta complex with Fe(II) | Forms a red-purple chelate with iron in an alkaline medium |
| Wavelength (λmax) | 510 nm[1] | 562 nm[2] | 535 nm[3][4] |
| Linearity Range | 0.4 - 4.0 mg/L[5] | 0.05 - 10 µg/L (extendable)[6] | 0.1 - 30 mg/L[3][4] |
| Accuracy (Recovery) | 97.1% in oxalate matrix[7] | Not specifically reported for ferrioxalate | 97-99% (general)[8] |
| Precision (RSD) | 1.4% in oxalate matrix | Not specifically reported for ferrioxalate | 1.4% (intra-day, general)[8] |
| Limit of Detection (LOD) | Not specifically reported | Not specifically reported | 0.0108 mg/L (general)[3][4] |
| Limit of Quantification (LOQ) | Not specifically reported | Not specifically reported | 0.0345 mg/L (general)[3][4] |
| Key Considerations | Oxalate interference is overcome by pH adjustment to 7-9.[7] | More sensitive than the 1,10-phenanthroline method.[9] Oxalate can interfere.[10] | Fewer reported interferences.[3] |
Experimental Protocols
Detailed methodologies for each of the spectrophotometric methods are provided below. These protocols are specifically tailored for the analysis of iron in a potassium ferrioxalate sample.
Modified 1,10-Phenanthroline Method for Ferrioxalate
This method is adapted for samples containing oxalate by adjusting the pH to overcome the interference from the oxalate ligand.
a. Reagents
-
Standard Iron Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in deionized water, add 5 mL of concentrated sulfuric acid, and dilute to 1000 mL.
-
1,10-Phenanthroline Solution (0.5% m/v): Dissolve 0.5 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[11]
-
Hydroxylamine Hydrochloride Solution (10% m/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[12]
-
Sodium Hydroxide Solution (10 M and 1 M): Prepare by dissolving the appropriate amount of NaOH in deionized water.[11]
-
Hydrochloric Acid (25% v/v): Prepare by diluting concentrated HCl with deionized water.[11]
b. Sample Preparation
-
Accurately weigh a sample of potassium ferrioxalate and dissolve it in deionized water to obtain a solution with an expected iron concentration within the linear range of the assay.
-
Acidify the sample solution with 1 mL of 25% (v/v) hydrochloric acid.[11]
c. Procedure
-
To a suitable aliquot of the prepared sample, add 1 mL of 10% hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).[11]
-
Add 2 mL of 0.5% 1,10-phenanthroline solution.[11]
-
Adjust the pH of the solution to between 7 and 9 using 10 M and 1 M sodium hydroxide solutions. This step is crucial to break the iron-oxalate complex and allow the formation of the iron-phenanthroline complex.[7]
-
Dilute the solution to a known volume with deionized water and allow it to stand for 10 minutes for full color development.[12]
-
Measure the absorbance of the solution at 510 nm against a reagent blank prepared in the same manner but without the iron sample.
-
Prepare a calibration curve using standard iron solutions treated with the same procedure.
Ferrozine Method for Ferrioxalate
The Ferrozine method is a highly sensitive alternative for iron determination. This protocol includes a digestion step to ensure the complete dissociation of the ferrioxalate complex.
a. Reagents
-
Standard Iron Solution (100 mg/L): As prepared for the 1,10-Phenanthroline method.
-
Ferrozine/Buffer Reagent: Dissolve 2 g of Ferrozine and 250 g of ammonium acetate in 500 mL of deionized water.
-
Thioglycolic Acid Solution (10% v/v): Dilute 10 mL of thioglycolic acid to 100 mL with deionized water.
-
Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare fresh.
b. Sample Preparation
-
Accurately weigh a sample of potassium ferrioxalate and dissolve it in deionized water.
-
To an aliquot of the sample solution, add 1 mL of 10% thioglycolic acid solution.
-
Heat the solution in a water bath at 90°C for 30 minutes to facilitate the dissolution of the complex and reduction of Fe(III).[2]
-
Cool the solution to room temperature.[2]
c. Procedure
-
Add 2.5 mL of the Ferrozine/buffer reagent to the cooled sample solution.[2]
-
Allow at least 3 minutes for full color development.[2]
-
Measure the absorbance of the magenta-colored solution at 562 nm against a reagent blank.
-
For the determination of total iron, a separate aliquot of the sample can be treated with ascorbic acid to ensure all iron is in the Fe(II) state before the addition of Ferrozine.
-
Construct a calibration curve using standard iron solutions subjected to the same digestion and color development procedure.
Thioglycolic Acid Method for Ferrioxalate
This method is valued for its simplicity and minimal interferences.
a. Reagents
-
Standard Iron Solution (100 mg/L): As prepared for the 1,10-Phenanthroline method.
-
Thioglycolic Acid (TGA) Solution: Use as provided or prepare a suitable dilution.
-
Ammonia Solution: To make the solution alkaline.
-
Tartaric Acid Solution (optional, as a masking agent for other interfering ions).[3]
b. Sample Preparation
-
Dissolve an accurately weighed amount of potassium ferrioxalate in deionized water to achieve an iron concentration within the method's linear range.
c. Procedure
-
To an aliquot of the sample solution, add a small amount of thioglycolic acid. TGA acts as both a reducing agent for Fe(III) and a complexing agent.[13]
-
Make the solution alkaline by adding ammonia solution to develop the red-purple color.[13]
-
Dilute to a final volume with deionized water.
-
Measure the absorbance of the solution at 535 nm against a reagent blank.[3][4]
-
Prepare a calibration curve by treating standard iron solutions with the same procedure.
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described spectrophotometric methods.
References
- 1. researchgate.net [researchgate.net]
- 2. matarvattensektionen.se [matarvattensektionen.se]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. kelid1.ir [kelid1.ir]
- 7. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 8. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. images.hach.com [images.hach.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. 2024.sci-hub.red [2024.sci-hub.red]
A Comparative Guide to Photon Flux Measurement: Ferrioxalate Actinometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurate measurement of photon flux is critical for the reproducibility and reliability of photochemical experiments. This guide provides an objective comparison of ferrioxalate actinometry with other prevalent methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific research needs.
The determination of the number of photons in a beam of light, or photon flux, is a fundamental requirement for quantitative photochemical studies. Among the various techniques available, chemical actinometry, particularly using potassium ferrioxalate, has been a long-standing and widely used method. However, the advent of modern physical detectors and the refinement of other chemical actinometers present viable alternatives. This guide will delve into a detailed comparison of these methods, evaluating their performance, operational ranges, and ease of use.
Quantitative Performance Comparison
The choice of an actinometer is often dictated by the specific wavelength of interest and the required sensitivity. The following table summarizes the key quantitative performance metrics for ferrioxalate actinometry and other selected methods for measuring photon flux.
| Method | Wavelength Range (nm) | Quantum Yield (Φ) | Advantages | Disadvantages |
| Potassium Ferrioxalate | 250 - 700[1] | 1.25 (at 254 nm)[2], 1.21 (at 361 nm)[2], 1.14 (at 405 nm)[2], 1.11 (at 436 nm)[2], 0.85 (at 458 nm)[3] | High sensitivity, broad wavelength range, well-characterized quantum yields, relatively low cost.[1][2] | Sensitive to impurities and temperature variations, requires careful handling in the dark.[4][5] |
| Uranyl Oxalate | 210 - 440 | ~0.5 - 0.6 | Historically significant, well-understood photochemistry. | Highly toxic, cumbersome analysis.[1] |
| Reinecke's Salt | 316 - 750[5] | ~0.3 (wavelength dependent)[5][6] | Useful in the visible region. | Thermally unstable, complex analysis.[1] |
| Iodide-Iodate | 214 - 330[7] | 0.73 (at 254 nm)[7] | High quantum yield in the UV region. | Limited to the UV spectrum. |
| Photodiodes (Silicon) | 190 - 1100[4] | 60 - 80% (Quantum Efficiency)[4] | Excellent linearity, fast response time, high quantum efficiency, compact.[4] | Requires calibration, can be damaged by high-intensity light. |
| Thermopiles | Broadband | N/A (Measures radiant power) | Wide spectral range, absolute measurement, does not require a power supply.[8] | Lower sensitivity compared to photodiodes, slower response time.[9] |
Experimental Protocols
Detailed and accurate experimental procedures are paramount for obtaining reliable photon flux measurements. Below are the methodologies for ferrioxalate and Reinecke's salt actinometry.
Potassium Ferrioxalate Actinometry
This method relies on the photoreduction of Fe³⁺ to Fe²⁺ in a potassium ferrioxalate solution. The amount of Fe²⁺ produced is then determined spectrophotometrically.
1. Preparation of the Actinometer Solution (0.006 M Potassium Ferrioxalate):
-
Dissolve 2.945 g of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 800 mL of 0.05 M H₂SO₄.
-
Dilute the solution to 1 L with 0.05 M H₂SO₄.
-
Store this solution in the dark, as it is light-sensitive.[5]
2. Irradiation:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution with the light source for a known period. The duration should be sufficient to produce a measurable amount of Fe²⁺ without depleting a significant fraction of the ferrioxalate.
3. Analysis of Fe²⁺:
-
After irradiation, take a known volume of the irradiated solution and add a solution of 1,10-phenanthroline and a buffer solution (e.g., sodium acetate) to form a colored Fe²⁺-phenanthroline complex.[10]
-
Measure the absorbance of this complex at 510 nm using a spectrophotometer.[10]
-
Determine the concentration of Fe²⁺ formed using a pre-established calibration curve.
4. Calculation of Photon Flux: The number of moles of Fe²⁺ formed is calculated from its concentration and the irradiated volume. The photon flux can then be determined using the known quantum yield (Φ) of the ferrioxalate actinometer at the specific wavelength of irradiation.
Reinecke's Salt Actinometry
This method is suitable for the visible region of the spectrum and involves the photoaquation of the Reinecke's salt complex.
1. Preparation of the Actinometer Solution:
-
Prepare a solution of Reinecke's salt (K[Cr(NH₃)₂(NCS)₄]) in water. The concentration will depend on the specific experimental conditions.
2. Irradiation:
-
Irradiate a known volume of the Reinecke's salt solution in a temperature-controlled cell for a specific time.
3. Analysis:
-
The photoaquation reaction releases thiocyanate ions (NCS⁻).
-
The concentration of the liberated thiocyanate ions is determined spectrophotometrically by adding a solution of ferric nitrate (Fe(NO₃)₃) to form the intensely colored [Fe(NCS)(H₂O)₅]²⁺ complex.
-
The absorbance of this complex is measured at its absorption maximum (around 450 nm).
4. Calculation of Photon Flux: The photon flux is calculated from the amount of thiocyanate produced, the irradiation time, and the known quantum yield of the Reinecke's salt actinometer at the irradiation wavelength.
Visualizing the Methodologies
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Conclusion
The selection of an appropriate method for photon flux measurement is a critical decision in experimental design for photochemical research. Ferrioxalate actinometry remains a robust and versatile technique, particularly for its broad spectral range and well-defined quantum yields.[1][2] Its primary drawbacks are its sensitivity to environmental factors and the need for careful handling.
For applications requiring high-speed measurements and excellent linearity, photodiodes offer a superior alternative, though they necessitate regular calibration.[4] Thermopiles provide the advantage of being absolute detectors with a very broad spectral response, making them suitable for characterizing unknown or broadband light sources, but they generally have lower sensitivity and slower response times.[8][9]
Ultimately, the optimal choice depends on a careful consideration of the specific experimental requirements, including the wavelength of interest, the intensity of the light source, the required accuracy, and the available resources. This guide provides the foundational information to make an informed decision, ensuring the integrity and reproducibility of your photochemical studies.
References
- 1. web.eng.fiu.edu [web.eng.fiu.edu]
- 2. Actinometry_in_Photochemistry_Presentation (2).pptx [slideshare.net]
- 3. datapdf.com [datapdf.com]
- 4. Photodiode - Wikipedia [en.wikipedia.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. technoprocur.cz [technoprocur.cz]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. The Working Principle of a Thermopile Pyranometer | OTT HydroMet [otthydromet.com]
- 9. Thermopile Working Principle, Applications, and Replacement - Ventron [ventronchip.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tripotassium Tris(oxalato)ferrate(III): A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of tripotassium tris(oxalato)ferrate(III), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
This compound(III), also known as potassium ferrioxalate, is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[1][2][3] Therefore, proper disposal is not merely a procedural formality but a critical safety measure.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of solid this compound(III) and its solutions should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2][3]
In the event of a spill, the area should be evacuated and ventilated. For solid spills, carefully sweep the material into a suitable container for disposal, avoiding dust generation.[4][5] Liquid spills should be absorbed with an inert material and placed in a sealed container.
Quantitative Hazard and Disposal Data
The following table summarizes the key hazard classifications and disposal recommendations for this compound(III).
| Parameter | Value/Statement | Source |
| Hazard Classifications | Acute Oral Toxicity (Category 4), Acute Dermal Toxicity (Category 4), Skin Irritation, Serious Eye Irritation, May cause respiratory irritation. | [2][3][5][6] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [2][5] |
| Regulatory Compliance | Disposal should be in accordance with applicable regional, national, and local laws and regulations. | [4] |
| Waste Classification | Chemical waste generators must determine if it is classified as hazardous waste according to regulations such as US EPA 40 CFR 261.3. | [2] |
Step-by-Step Disposal Procedures
The recommended and safest method for the disposal of this compound(III) is through a licensed chemical waste disposal service. Direct disposal down the drain or in regular trash is not advised without appropriate treatment and verification of local regulations.
Experimental Protocol for Waste Collection:
-
Segregation of Waste: Isolate waste containing this compound(III) from other chemical waste streams to prevent unintended reactions.
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container for collecting the waste.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound(III)". Include the concentration and date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
While some sources suggest that the oxalate component of similar compounds can be treated by neutralization, this process can be complex for a coordinated compound like this compound(III) and the resulting products may still be considered hazardous.[7] Therefore, treatment should only be attempted by trained personnel after a thorough risk assessment and in consultation with safety officers.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound(III).
Caption: Disposal workflow for this compound(III).
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound(III), fostering a secure research environment and upholding environmental responsibility.
References
Essential Safety and Operational Guidance for Handling Tripotassium Tris(oxalato)ferrate(III)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential information for the safe handling and disposal of Tripotassium tris(oxalato)ferrate(III), a common chemical reagent. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound(III) is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[1][2] It can cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Chemical splash-resistant safety glasses or goggles with side protection are required.[1] A face shield may be appropriate for large quantities or when splashing is likely.[3] |
| Hands | Chemical-resistant Gloves | Impervious gloves, such as nitrile or rubber, should be worn.[4] Always inspect gloves for integrity before use. |
| Body | Protective Clothing | A lab coat or long-sleeved clothing is required to prevent skin contact.[4][5] For large spills, disposable coveralls may be necessary.[4] |
| Respiratory | Respirator (if needed) | Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[1][4] If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator should be worn.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound(III) is crucial for safety.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Don the required PPE as outlined in Table 1.
-
Have appropriate spill containment materials (e.g., inert absorbent material like sand or vermiculite) readily available.[4]
2. Handling:
-
Handle the chemical exclusively within a well-ventilated area or a chemical fume hood.[1][4]
-
Use appropriate tools (spatulas, etc.) to handle the solid.
-
Avoid contact with skin, eyes, and clothing.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1][5] If not breathing, give artificial respiration.[1][5] If breathing is difficult, give oxygen.[1] Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1][2] |
Accidental Release:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[4]
-
Collect the spilled material and place it into a suitable, labeled container for disposal.[1][4]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound(III) and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material (including excess reagent and contaminated disposables) in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound(III).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
